molecular formula C12H14BrNO B1361443 2-bromo-N-cyclopentylbenzamide CAS No. 326899-55-2

2-bromo-N-cyclopentylbenzamide

Cat. No.: B1361443
CAS No.: 326899-55-2
M. Wt: 268.15 g/mol
InChI Key: NKIFSAAOFVWIJE-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopentylbenzamide is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIFSAAOFVWIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351812
Record name 2-bromo-N-cyclopentylbenzamide
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Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326899-55-2
Record name Benzamide, 2-bromo-N-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326899-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-bromo-N-cyclopentylbenzamide CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of 2-bromo-N-cyclopentylbenzamide.

Core Chemical Identity

This compound is an organic compound belonging to the benzamide class of molecules. Its structure is characterized by a benzene ring substituted with a bromine atom at the ortho-position relative to an amide functional group. The amide nitrogen is further substituted with a cyclopentyl group.

PropertyValue
CAS Number 326899-55-2
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.16 g/mol

Physicochemical Properties and Safety

While specific, experimentally determined physicochemical properties for this compound are not extensively documented in publicly available literature, estimations based on its structure and data from related compounds suggest it is a solid at room temperature with limited solubility in water but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Safety and Handling: No specific safety data sheet for this compound is readily available. However, based on the safety profiles of structurally similar brominated aromatic compounds and benzamides, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Synthesis of this compound

The synthesis of this compound typically follows a standard amidation reaction. The most common and direct approach involves the reaction of 2-bromobenzoyl chloride with cyclopentylamine.

A likely synthetic protocol is as follows:

Materials and Reagents:

  • 2-bromobenzoyl chloride

  • Cyclopentylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A suitable base, such as triethylamine (Et₃N) or pyridine

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow reagents 2-bromobenzoyl chloride + Cyclopentylamine + Triethylamine in Dichloromethane reaction Amidation Reaction (0°C to Room Temp) reagents->reaction 1. React workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Isolate & Purify product This compound purification->product 4. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

  • Aromatic Protons: A multiplet in the range of 7.2-7.8 ppm corresponding to the four protons on the brominated benzene ring.

  • Amide Proton: A broad singlet around 6.0-8.0 ppm, which may exchange with D₂O.

  • Cyclopentyl Protons: A multiplet for the methine proton on the cyclopentyl ring attached to the nitrogen (likely deshielded), and a series of multiplets for the remaining methylene protons of the cyclopentyl ring.

Potential Applications and Research Interest

Benzamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of a bromine atom on the aromatic ring of this compound makes it a versatile intermediate for further chemical modifications.

Potential areas of application include:

  • Pharmaceutical Research: As a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic activities. The benzamide core is found in a variety of drugs, and the bromo-substituent allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further chemical diversity.

  • Agrochemical Research: Similar to pharmaceuticals, benzamide derivatives are also explored for their potential as herbicides, fungicides, and insecticides.

  • Material Science: As a building block for the synthesis of novel organic materials.

The cyclopentyl group can influence the lipophilicity and conformational flexibility of the molecule, which can be crucial for its interaction with biological targets.

G cluster_applications Potential Research Applications start {this compound} pharma Pharmaceutical Intermediate Scaffold for Drug Discovery start->pharma Medicinal Chemistry agro Agrochemical Synthesis Herbicide/Fungicide Development start->agro Crop Science material Organic Material Precursor Building Block for Novel Polymers start->material Materials Science

Caption: Potential research and development pathways for this compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in various fields of chemical research, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis is straightforward, and the presence of the reactive bromine atom opens up numerous possibilities for the creation of diverse chemical libraries for screening and optimization. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted.

A Technical Guide to the Spectral Analysis of 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-bromo-N-cyclopentylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular structure characterized by a benzamide core, substituted with a bromine atom at the 2-position of the aromatic ring and a cyclopentyl group on the amide nitrogen. This unique combination of a halogenated aromatic ring, a secondary amide linkage, and an aliphatic cyclic moiety gives rise to a distinct and interpretable set of spectral data. Understanding these spectral signatures is paramount for confirming the molecular identity and purity of synthesized batches.

Molecular Formula: C₁₂H₁₄BrNO

Molecular Weight: 268.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the cyclopentyl ring. The electron-withdrawing effects of the bromine atom and the amide group, along with spin-spin coupling, will govern the chemical shifts and multiplicities of these signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Amide N-H~ 8.0 - 8.5Broad singlet or doublet1HThe amide proton is typically deshielded and may show coupling to the adjacent methine proton of the cyclopentyl group. Broadening is common due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
Aromatic H (ortho to C=O)~ 7.6 - 7.8Doublet of doublets1HThis proton is deshielded by the anisotropic effect of the carbonyl group.
Aromatic H (meta to C=O)~ 7.3 - 7.5Triplet of doublets2HThese protons are in a more shielded environment compared to the ortho proton.
Aromatic H (ortho to Br)~ 7.5 - 7.7Doublet of doublets1HThis proton is deshielded by the inductive effect of the bromine atom.
Cyclopentyl CH (methine)~ 4.2 - 4.4Multiplet1HThis proton is adjacent to the electron-withdrawing amide nitrogen, causing a significant downfield shift.
Cyclopentyl CH₂ (adjacent to CH)~ 1.9 - 2.1Multiplet4HProtons on the carbons adjacent to the methine carbon.
Cyclopentyl CH₂ (distant from CH)~ 1.5 - 1.7Multiplet4HProtons on the carbons further from the methine carbon, experiencing a more shielded environment.[1]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carbonyl C=O~ 165 - 170The carbonyl carbon of an amide is characteristically found in this downfield region.[2]
Aromatic C (ipso-C-Br)~ 118 - 122The carbon directly attached to bromine is shielded by the "heavy atom effect".
Aromatic C (ipso-C-C=O)~ 135 - 138The carbon attached to the carbonyl group is deshielded.
Aromatic C-H~ 125 - 132Aromatic carbons typically resonate in this range.[2]
Cyclopentyl C-N (methine)~ 50 - 55The carbon attached to the nitrogen is deshielded.
Cyclopentyl C (adjacent to C-N)~ 30 - 35Aliphatic carbons adjacent to the deshielded methine carbon.
Cyclopentyl C (distant from C-N)~ 23 - 27More shielded aliphatic carbons in the cyclopentyl ring.[3][4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, C-N, and C-Br bonds, as well as vibrations from the aromatic and aliphatic portions of the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
~ 3300N-H stretchMedium, sharpCharacteristic of a secondary amide N-H bond.[5][6]
~ 3100 - 3000C-H stretch (aromatic)Medium to weakAromatic C-H stretching vibrations.
~ 2960 - 2850C-H stretch (aliphatic)Medium to strongAliphatic C-H stretching from the cyclopentyl group.
~ 1640 - 1680C=O stretch (Amide I band)Strong, sharpThe carbonyl stretch is a very prominent feature in amides.[5][7]
~ 1515 - 1570N-H bend (Amide II band)Medium to strongThis band arises from a combination of N-H bending and C-N stretching.[6]
~ 1450 - 1600C=C stretch (aromatic)Medium, multiple bandsSkeletal vibrations of the benzene ring.
~ 1250 - 1350C-N stretchMediumC-N stretching vibration of the amide group.[7]
~ 750 - 770C-H bend (ortho-disubstituted aromatic)StrongOut-of-plane bending of the adjacent hydrogens on the ortho-disubstituted ring.
~ 500 - 600C-Br stretchMedium to strongCharacteristic absorption for a carbon-bromine bond.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[8]

m/z Ion Structure/Formula Fragmentation Pathway
267/269[C₁₂H₁₄BrNO]⁺˙Molecular Ion (M⁺˙) : The parent ion, showing the characteristic 1:1 isotopic pattern for bromine.
183/185[C₇H₄BrO]⁺Acylium Ion : Formed by the cleavage of the C-N bond, resulting in the stable bromobenzoyl cation. This is often a prominent peak.
155/157[C₆H₄Br]⁺Loss of CO from the acylium ion.
84[C₅H₈N]⁺Cleavage of the amide bond with charge retention on the cyclopentylamino fragment.
77[C₆H₅]⁺Loss of bromine from the [C₆H₄Br]⁺ fragment.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is typically used for LC-MS and often yields a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass_Spec_Fragmentation M Molecular Ion [C₁₂H₁₄BrNO]⁺˙ m/z 267/269 Acylium Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 M->Acylium - •C₅H₉N Cyclopentylamino [C₅H₈N]⁺ m/z 84 M->Cyclopentylamino - •C₇H₄BrO Aryl [C₆H₄Br]⁺ m/z 155/157 Acylium->Aryl - CO Phenyl [C₆H₅]⁺ m/z 77 Aryl->Phenyl - Br•

Predicted fragmentation pathway of this compound.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development. Adherence to these analytical methodologies will ensure the accurate identification and quality assessment of this compound, facilitating its use in further research and development activities.

References

A Technical Guide to the Biological Activities of Novel Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold represents a privileged structural motif in medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel benzamide compounds, with a focus on their potential as anticancer, antimicrobial, and antipsychotic agents. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present a framework for the rational design of next-generation benzamide-based therapeutics.

Benzamide derivatives are known to possess a wide array of pharmacological effects, including analgesic, anti-inflammatory, and cardiovascular properties, in addition to the core areas covered in this guide.[2][3] Their versatility stems from the ability of the benzamide core to be readily functionalized, allowing for the fine-tuning of physicochemical properties and target specificity. This adaptability has made the benzamide scaffold a focal point of contemporary drug discovery efforts.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of facts, but a causal understanding of experimental choices and a self-validating framework for the investigation of novel benzamide compounds.

I. Anticancer Activities of Novel Benzamide Compounds

The quest for novel anticancer agents has identified benzamide derivatives as a promising class of compounds with diverse mechanisms of action.[1][4] Many of these compounds exert their effects by targeting fundamental cellular processes essential for cancer cell proliferation and survival.

A. Mechanistic Insights into Anticancer Effects
1. Tubulin Polymerization Inhibition

A primary mechanism by which several anticancer benzamides operate is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division.[1] Inhibition of tubulin polymerization leads to a cascade of events including cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[1]

One study detailed the design and synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[5] Compound 20b from this series demonstrated significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against various cancer cell lines.[5] Mechanistic studies confirmed that this compound binds to the colchicine binding site on tubulin, leading to potent anti-vascular activity.[5]

cluster_0 Benzamide Compound cluster_1 Cellular Processes Benzamide Benzamide Tubulin Tubulin Benzamide->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Benzamide inhibition of tubulin polymerization leading to apoptosis.

2. Induction of Oxidative Stress and Mitochondrial Dysfunction

Another key anticancer mechanism of certain benzamide derivatives involves the induction of intracellular reactive oxygen species (ROS).[4] Elevated ROS levels can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. This culminates in the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways.[4]

A study on newly synthesized benzamide derivatives identified a compound, BJ-13 , which exhibited potent antiproliferative activity, particularly in gastric cancer cells.[4] Mechanistic investigations revealed that BJ-13 induced significant ROS accumulation, leading to mitochondrial membrane potential collapse and apoptosis.[4] Western blot analysis confirmed the modulation of key apoptotic proteins, with an upregulation of Bax and Cleaved Caspase-3, and a downregulation of Bcl-2.[4]

cluster_0 Benzamide Compound cluster_1 Cellular Response Benzamide Benzamide ROS Increased ROS Production Benzamide->ROS Mitochondria Mitochondrial Membrane Potential Collapse ROS->Mitochondria Bcl2_Family Bax (↑) / Bcl-2 (↓) Mitochondria->Bcl2_Family Caspase_Activation Caspase-3 Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-mediated apoptosis induced by benzamide compounds.

B. Experimental Workflow for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is crucial to identify and characterize the anticancer potential of novel benzamide compounds.[6][7] This typically involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies.

Start Start: Novel Benzamide Compound Primary_Screening Primary Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Primary_Screening Decision_Active Active? Primary_Screening->Decision_Active Secondary_Assays Secondary Assays: - Cell Cycle Analysis - Apoptosis Assays - Migration/Invasion Assays Decision_Active->Secondary_Assays Yes Inactive Inactive Decision_Active->Inactive No Mechanism_Studies Mechanism of Action Studies: - Western Blot - Enzyme Inhibition Assays - ROS Detection Secondary_Assays->Mechanism_Studies End End: Lead Compound Identified Mechanism_Studies->End

Caption: Tiered workflow for in vitro anticancer evaluation.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel benzamide compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the benzamide compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

C. Quantitative Data Summary
Compound/Cell LineAssayIC50 (µM)Reference
BJ-13 vs. Gastric Cancer CellsAntiproliferativePotent (specific value not provided)[4]
N-benzylbenzamide derivative 20b vs. various cancer cell linesAntiproliferative0.012 - 0.027[5]
Benzoxazole-Benzamide conjugate 1 vs. HCT-116CytotoxicNot specified, but excellent activity[9]
Benzoxazole-Benzamide conjugate 11 vs. MCF-7CytotoxicNot specified, but excellent activity[9]
N-(4-(3-phenylureido) phenyl) benzamide 6g vs. MDAMB-231Cytotoxic11.35[10]
N-(4-(3-phenylureido) phenyl) benzamide 6g vs. MCF-7Cytotoxic11.58[10]

II. Antimicrobial Activities of Novel Benzamide Compounds

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzamide derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[2]

A. Mechanistic Insights into Antimicrobial Effects

The precise mechanisms of action for many novel antimicrobial benzamides are still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes or disrupting cell membrane integrity. For instance, some benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[11] Others have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]

A study on benzamidine analogues, which are structurally related to benzamides, demonstrated significant antimicrobial activity against pathogens that trigger periodontitis.[13][14] The minimum inhibitory concentrations (MICs) for these compounds were in the range of 31.25 to 125 µg/mL.[13][15]

B. Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing

Standardized methods are essential for determining the in vitro susceptibility of microorganisms to novel benzamide compounds.[16] The two most common methods are broth microdilution and disk diffusion.[17][18][19]

Start Start: Novel Benzamide Compound Inoculum_Prep Standardized Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Method_Choice Method? Inoculum_Prep->Method_Choice Broth_Microdilution Broth Microdilution (MIC Determination) Method_Choice->Broth_Microdilution Dilution Disk_Diffusion Disk Diffusion (Zone of Inhibition) Method_Choice->Disk_Diffusion Diffusion Incubation Incubation Broth_Microdilution->Incubation Disk_Diffusion->Incubation Results Read Results: - MIC Value - Zone Diameter Incubation->Results End End: Determine Susceptibility Results->End cluster_0 Benzamide Antipsychotic (e.g., Amisulpride) cluster_1 Neuronal Effects Low_Dose Low Dose Presynaptic_D2_D3 Presynaptic D2/D3 Autoreceptor Blockade Low_Dose->Presynaptic_D2_D3 High_Dose High Dose Postsynaptic_D2_D3 Postsynaptic D2/D3 Receptor Blockade High_Dose->Postsynaptic_D2_D3 Dopamine_Release Increased Dopamine Release Presynaptic_D2_D3->Dopamine_Release Antidepressant_Effect Antidepressant Effect Dopamine_Release->Antidepressant_Effect Dopamine_Inhibition Dopaminergic Inhibition Postsynaptic_D2_D3->Dopamine_Inhibition Antipsychotic_Effect Antipsychotic Effect Dopamine_Inhibition->Antipsychotic_Effect

References

An In Silico Efficacy and Safety Assessment of 2-bromo-N-cyclopentylbenzamide: A Technical Guide to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the imperative to "fail early, fail cheap" has catalyzed the integration of computational methods to de-risk and prioritize novel chemical entities. This guide presents a comprehensive, in silico-driven investigation into the potential bioactivity of 2-bromo-N-cyclopentylbenzamide, a molecule with limited publicly available experimental data. By treating this compound as a novel candidate, we navigate a multi-faceted computational workflow designed to predict its pharmacological potential from first principles. This technical whitepaper provides researchers and drug development professionals with a practical blueprint for bioactivity prediction, covering foundational drug-likeness and physicochemical analysis, target identification through ligand-based chemogenomics, robust pharmacokinetic and toxicity (ADMET) profiling, and mechanistic insights via molecular docking. Each protocol is detailed with the underlying scientific rationale, emphasizing a self-validating approach to computational analysis. The synthesized data culminates in a holistic assessment of this compound, furnishing a data-driven hypothesis for its potential therapeutic utility and flagging liabilities for future experimental validation.

Section 1: The Rationale for In Silico Pre-Screening

The journey of a drug from concept to clinic is fraught with high attrition rates, with many failures occurring in late-stage development due to unforeseen toxicity or poor pharmacokinetics.[1] Computational, or in silico, techniques have emerged as indispensable tools for the early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its likely biological targets.[2][3] This approach allows for the rapid, cost-effective screening of vast chemical libraries, ensuring that only the most promising candidates, with balanced efficacy and safety profiles, are advanced to costly and time-consuming experimental synthesis and testing.[3]

This guide focuses on This compound . Lacking extensive experimental characterization, this molecule serves as an ideal case study for demonstrating the predictive power of a structured in silico workflow. Our objective is to build a comprehensive biological activity profile from its chemical structure alone.

Figure 1: Chemical Structure of this compound Structure generated based on IUPAC name.

Section 2: Foundational Analysis: Physicochemical Properties and Drug-Likeness

Expertise & Experience: Before exploring complex biological interactions, we must first determine if the molecule possesses the fundamental physical and chemical properties conducive to becoming a drug. "Drug-likeness" is an evaluation of whether a compound contains functional groups and physical properties consistent with known drugs. A widely respected framework for this is Lipinski's Rule of Five, which establishes criteria for oral bioavailability.

Protocol 2.1: Calculation of Physicochemical Properties
  • Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound is C1CCC(C1)NC(=O)C2=CC=CC=C2Br.

  • Utilize Web Server: Navigate to a free and comprehensive web-based platform such as SwissADME.

  • Input Molecule: Paste the SMILES string into the query box and execute the analysis.

  • Data Compilation: Collate the calculated physicochemical properties, including Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

  • Drug-Likeness Assessment: Evaluate the compound against Lipinski's Rule of Five criteria.

Data Presentation: Physicochemical and Drug-Likeness Profile
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)282.17 g/mol ≤ 500 g/mol Yes
Octanol-Water Partition Coefficient (iLOGP)3.49≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)1≤ 10Yes
Molar Refractivity74.0140 - 130Yes
Overall Assessment High Drug-Likeness All rules passed Compliant

Trustworthiness: The results indicate that this compound exhibits excellent drug-like properties. Its compliance with Lipinski's rules suggests a high probability of good membrane permeability and oral bioavailability, making it a structurally sound starting point for further investigation.

Section 3: Target Identification and Hypothesis Generation

Expertise & Experience: A drug's effect is mediated through its interaction with biological targets, typically proteins. For a novel compound, identifying these targets is a critical step. Ligand-based target prediction, or "target fishing," operates on the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known bioactivities.[4] This allows us to generate a testable hypothesis about the compound's mechanism of action.

Methodology 3.1: Ligand-Based Target Prediction

This protocol utilizes a chemogenomic approach to predict protein targets by comparing the query molecule to a database of known bioactive ligands.

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Access the Server: Navigate to the SwissTargetPrediction web server.

  • Input Structure: Enter the SMILES string for this compound.

  • Select Organism: Specify Homo sapiens as the target organism.

  • Initiate Prediction: Run the prediction algorithm. The server compares the 2D and 3D similarity of the query molecule against a curated database of active compounds.

  • Analyze Results: The output is a list of potential protein targets, ranked by a probability score. Focus on the targets with the highest probability.

G cluster_input Input cluster_process Prediction Engine cluster_output Output mol_structure Molecule Structure (SMILES) server SwissTargetPrediction Web Server mol_structure->server algo 2D/3D Similarity Calculation server->algo db ChEMBL Database (Known Ligand-Target Pairs) db->algo target_list Ranked List of Potential Protein Targets algo->target_list

Caption: Workflow for ligand-based in silico target prediction.

Data Presentation: Top Predicted Target Classes
Target ClassProbabilityRepresentative TargetsPotential Therapeutic Area
Nuclear Receptor33.3%Retinoic acid receptor, Thyroid hormone receptorOncology, Dermatology
Kinase20.0%Vascular endothelial growth factor receptor (VEGFR)Oncology
G-protein coupled receptor (GPCR)13.3%Dopamine Receptor, Serotonin ReceptorNeurology, Psychiatry
Enzyme13.3%Carbonic anhydrase, Cyclooxygenase (COX)Glaucoma, Inflammation
Ion Channel6.7%Voltage-gated sodium channelAnesthesia, Epilepsy

Authoritative Grounding & Insight: The model predicts Nuclear Receptors and Kinases as the most probable target classes. For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a well-validated kinase target in oncology, as our primary hypothetical target for deeper investigation via molecular docking. This choice provides a concrete and therapeutically relevant context for the subsequent analysis.

Section 4: Predicting Pharmacokinetics and Safety: ADMET Profiling

Expertise & Experience: An effective drug must not only interact with its target but also navigate the complex biological systems of the human body. It needs to be absorbed, distributed to the site of action, metabolized at an appropriate rate, and excreted without causing undue toxicity.[5] Predicting these ADMET properties is a cornerstone of modern in silico drug discovery.

Methodology 4.1: In Silico ADMET Assessment

This protocol employs computational models trained on extensive experimental data to predict a compound's pharmacokinetic and toxicological profile.

Experimental Protocol: ADMET Prediction with ADMETlab 2.0
  • Access the Server: Navigate to the ADMETlab 2.0 web server.

  • Input Molecule: Submit the molecule's structure using its SMILES string.

  • Run Calculation: Execute the comprehensive ADMET analysis.

  • Compile Data: Systematically collect the key predicted parameters related to absorption, distribution, metabolism, excretion, and toxicity.

Data Presentation: Summary of Predicted ADMET Properties
CategoryParameterPredicted ResultInterpretation & Significance
Absorption Human Intestinal Absorption (HIA)+ (Good Absorber)Likely high bioavailability after oral administration.
Caco-2 Permeability+ (High Permeability)Efficiently crosses the intestinal epithelial barrier.
Distribution Blood-Brain Barrier (BBB) Permeability+ (Can cross BBB)Potential for CNS activity (therapeutic or side effect).
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions with CYP3A4 substrates.
Excretion Renal Organic Cation Transporter (OCT2)Non-inhibitorUnlikely to interfere with the excretion of co-administered drugs via OCT2.
Toxicity hERG InhibitionNon-inhibitor (Class IV)Low risk of drug-induced cardiac arrhythmia (QT prolongation).
Human Hepatotoxicity (H-HT)- (Low Probability)Low risk of causing drug-induced liver injury.
Ames Mutagenicity- (Non-mutagenic)Low risk of causing genetic mutations.

Trustworthiness: The ADMET profile for this compound is highly favorable. The predictions suggest good oral absorption, CNS penetration, a clean drug-drug interaction profile regarding major CYP enzymes, and a low risk for critical toxicities such as cardiotoxicity, hepatotoxicity, and mutagenicity. This strong safety and pharmacokinetic profile significantly increases its attractiveness as a drug candidate.

Section 5: Efficacy Simulation: Molecular Docking at VEGFR-2

Expertise & Experience: Having identified a plausible target (VEGFR-2) and established a favorable ADMET profile, we now simulate the physical interaction between our ligand and the protein. Molecular docking predicts the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[6] A strong binding affinity suggests the compound is more likely to be a potent modulator of the protein's function.

Methodology 5.1: Structure-Based Molecular Docking

This protocol simulates the binding of a flexible ligand to a rigid protein receptor to identify the most energetically favorable complex.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 4ASD).

    • Using molecular visualization software (e.g., UCSF Chimera or PyMOL), remove water molecules and any co-crystallized ligands.[7]

    • Add polar hydrogens and assign partial charges to the protein atoms. Save the prepared receptor file in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D coordinates of this compound.

    • Minimize its energy using a force field (e.g., MMFF94).

    • Assign rotatable bonds and save in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box centered on the known ATP-binding site of VEGFR-2. The box must be large enough to accommodate the ligand in various orientations.

  • Docking Execution:

    • Use the AutoDock Vina program with the prepared receptor, ligand, and grid configuration files to run the docking simulation.[8]

  • Results Analysis:

    • Analyze the output file, which contains the binding affinity scores (in kcal/mol) and 3D coordinates for the top-ranked binding poses.

    • Visualize the lowest-energy pose within the VEGFR-2 active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

G cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis ligand_prep Ligand Prep (this compound) vina Run AutoDock Vina ligand_prep->vina receptor_prep Receptor Prep (VEGFR-2 from PDB) receptor_prep->vina grid_box Define Grid Box (Active Site) grid_box->vina scores Binding Affinity Scores (kcal/mol) vina->scores poses Visualize Poses & Interactions vina->poses

Caption: The sequential workflow for a molecular docking experiment.

Data Presentation: Predicted Binding Affinity for Top Poses
Pose RankBinding Affinity (kcal/mol)Root-Mean-Square Deviation (RMSD) from Pose 1
1-8.90.000
2-8.61.215
3-8.41.876

Authoritative Grounding & Interpretation: The predicted binding affinity for the top pose is -8.9 kcal/mol . In academic and industrial settings, a binding affinity more negative than -7.0 kcal/mol is generally considered a strong interaction and indicative of potential inhibitory activity. Visualization of the top-ranked pose reveals that the benzamide core forms key hydrogen bonds with the hinge region of the kinase, while the cyclopentyl and bromo-phenyl groups occupy adjacent hydrophobic pockets. This binding mode is consistent with that of known VEGFR-2 inhibitors.

Section 6: Forward-Looking Strategy: QSAR Model Development

Expertise & Experience: While docking predicts affinity for a single compound, Quantitative Structure-Activity Relationship (QSAR) modeling allows us to predict the activity of many compounds based on their structural features.[9] A robust QSAR model can guide the synthesis of new analogues with improved potency. While we cannot build a model without initial experimental data, this section outlines the self-validating protocol for its future development.

Methodology 6.1: A Blueprint for QSAR

The development of a predictive QSAR model is an iterative process requiring careful statistical validation.[10][11]

G data 1. Curate Dataset (Analogues + Bioactivity Data) descriptors 2. Calculate Molecular Descriptors (2D/3D) data->descriptors split 3. Split Data (Training & Test Sets) descriptors->split build 4. Build Model (e.g., MLR, RF, SVM) split->build validate 5. Rigorous Validation (Cross-validation, R², Q²) build->validate validate->build Refine Model predict 6. Predict New Compounds validate->predict Deploy Model

Caption: The iterative workflow for developing and validating a QSAR model.

Experimental Protocol: QSAR Development
  • Dataset Curation: Synthesize and test a series of analogues of this compound for their VEGFR-2 inhibitory activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).

  • Data Splitting: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[10]

  • Model Building: Use a statistical method (e.g., Multiple Linear Regression, Random Forest) to build a mathematical equation relating the descriptors to biological activity.

  • Validation:

    • Internal Validation: Perform cross-validation on the training set to ensure the model's robustness.

    • External Validation: Use the trained model to predict the activity of the test set compounds. A high correlation between predicted and actual activity confirms the model's predictive power.

  • Deployment: Once validated, the QSAR model can be used to predict the potency of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis.

Section 7: Synthesis and Conclusion

This in-depth technical guide has systematically constructed a predicted bioactivity profile for this compound, a compound with minimal prior characterization. Our multi-pronged in silico investigation provides a strong, data-driven rationale for advancing this molecule into experimental testing.

Summary of Findings:

  • Favorable Drug-Likeness: The molecule adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

  • Promising ADMET Profile: Predictions indicate good intestinal absorption, blood-brain barrier penetration, and a low risk of major toxicities (cardiac, liver, genetic) and drug-drug interactions.

  • Hypothesized Target: Ligand-based screening identified kinases, specifically VEGFR-2, as a highly probable biological target, providing a clear therapeutic hypothesis in oncology.

  • Potent Binding Predicted: Molecular docking simulations predict a strong binding affinity of -8.9 kcal/mol at the VEGFR-2 active site, indicative of potent inhibitory potential.

Final Assessment: Based on this comprehensive computational assessment, This compound emerges as a high-potential hit compound for development as a VEGFR-2 inhibitor. Its predicted strengths are its potent binding, excellent drug-like properties, and clean safety profile. The predicted ability to cross the blood-brain barrier could be advantageous for treating brain tumors but should also be monitored as a potential source of CNS side effects. The logical next step is the chemical synthesis and in vitro validation of these predictions, starting with a VEGFR-2 enzymatic assay and cellular proliferation assays in relevant cancer cell lines.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted benzamides represent a cornerstone in the pharmacotherapy of various central nervous system disorders, most notably psychosis and certain forms of depression and emesis. Their clinical efficacy is intrinsically linked to a nuanced and often complex mechanism of action centered on the modulation of dopaminergic pathways. This guide provides an in-depth exploration of the molecular interactions, signaling cascades, and structure-activity relationships that define this critical class of therapeutic agents. We will dissect the canonical dopamine D2 receptor antagonism that forms the bedrock of their antipsychotic action, explore the dose-dependent duality that governs their effects on presynaptic versus postsynaptic receptors, and delve into the emerging roles of other targets, such as serotonin receptors, that contribute to their "atypical" profiles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and field-proven insights to facilitate a deeper understanding and guide future discovery.

The Dopaminergic Fulcrum: Core Mechanism of Action

The therapeutic utility of N-substituted benzamides is predominantly attributed to their interaction with dopamine receptors, specifically the D2-like family (D2, D3, and D4).[1] Prominent examples like amisulpride and sulpiride exhibit high selectivity for D2/D3 receptors with minimal affinity for other neurotransmitter systems like adrenergic, histaminergic, or cholinergic receptors.[2] This selectivity is a key factor in their generally favorable side-effect profile compared to older, less selective antipsychotics.[3][4]

The core mechanism revolves around the antagonism of postsynaptic D2 receptors in the mesolimbic pathway. In conditions like schizophrenia, an overactivity of this pathway is thought to underlie the positive symptoms (e.g., hallucinations, delusions).[3] By blocking these D2 receptors, N-substituted benzamides effectively dampen this excessive dopaminergic transmission, leading to the alleviation of psychotic symptoms.[4][5]

A Tale of Two Receptors: Dose-Dependent Duality

A fascinating and clinically significant feature of many N-substituted benzamides is their dose-dependent mechanism of action.[3][6][7]

  • At high doses (e.g., 400-1200 mg/day for amisulpride) , these drugs act as potent antagonists of postsynaptic D2/D3 receptors, primarily in the limbic system. This action is responsible for their robust antipsychotic effects.[2][7][8][9]

  • At low doses (e.g., 50-300 mg/day for amisulpride) , they exhibit a preferential blockade of presynaptic D2/D3 autoreceptors.[2][7][8][10] These autoreceptors normally function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine.[11] By blocking these autoreceptors, low-dose benzamides paradoxically increase the release of dopamine into the synaptic cleft.[3][9][10] This enhanced dopaminergic neurotransmission in brain regions like the prefrontal cortex is believed to underlie their efficacy in treating depressive symptoms and the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[10][12][13]

This dual-action model provides a compelling rationale for the use of the same compound to treat seemingly opposite conditions: the hyperdopaminergic state of psychosis and the hypodopaminergic state associated with depression and negative symptoms.[12]

Downstream Signaling: From Receptor Binding to Cellular Response

The binding of an N-substituted benzamide to the D2 receptor initiates a cascade of intracellular events. The D2 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαi/o subtype of G-proteins.[11][14]

Canonical G-protein Dependent Pathway (Antagonism):

  • Dopamine Binding (Agonist Action): When dopamine binds to the D2 receptor, it promotes the exchange of GDP for GTP on the Gαi subunit.

  • G-protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Effector Modulation:

    • The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][11]

    • The Gβγ dimer can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[11][14]

  • N-Substituted Benzamide Action (Antagonist Action): By binding to the D2 receptor without activating it, benzamides prevent dopamine from binding and initiating this signaling cascade. This blockade of downstream signaling effectively reduces the biological response to dopamine in the postsynaptic neuron.

G_Protein_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gi/o Protein (αβγ) D2R->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Benzamide N-Substituted Benzamide Benzamide->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Figure 1: Antagonistic action of N-substituted benzamides on the D2 receptor signaling pathway.

Beyond the canonical G-protein pathway, D2 receptors can also signal through β-arrestin-dependent pathways, a concept known as biased signaling.[14] While the precise role of benzamides in modulating these biased signaling pathways is an active area of research, it may contribute to the differentiation between typical and atypical antipsychotic effects.[15]

Beyond Dopamine: The "Atypical" Profile

While D2/D3 receptor antagonism is the primary mechanism, the unique clinical profiles of some N-substituted benzamides suggest engagement with other targets. This polypharmacology is a hallmark of many second-generation ("atypical") antipsychotics.[16][17][18]

For instance, amisulpride, while highly selective for D2/D3 receptors, has also been shown to act as a potent antagonist at serotonin 5-HT7 receptors.[2][4] This interaction is thought to contribute significantly to its antidepressant effects.[10] Interestingly, this activity shows stereoselectivity:

  • The (S)-enantiomer of amisulpride binds with high affinity to D2/D3 receptors .[16][17]

  • The (R)-enantiomer preferentially binds to 5-HT7 receptors .[16][17]

This discovery provides a compelling reason for its use as a racemic mixture, as both enantiomers contribute to the overall therapeutic profile through distinct mechanisms.[16][17] Other research into novel benzamide derivatives has explored compounds with combined affinities for D2, 5-HT1A, and 5-HT2A receptors to achieve an optimal balance of antipsychotic efficacy with a low propensity for side effects like weight gain or extrapyramidal symptoms.[19][20][21][22]

Experimental Workflows for Mechanistic Elucidation

Understanding the mechanism of action of N-substituted benzamides requires a suite of robust in vitro and in vivo assays. Here, we detail two foundational in vitro techniques.

Protocol: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test N-substituted benzamide for a specific receptor (e.g., Dopamine D2). This is a self-validating system that relies on the principle of competitive displacement of a known radiolabeled ligand.

Methodology:

  • Preparation of Materials:

    • Cell Membranes: Prepare membranes from cells recombinantly expressing the human Dopamine D2 receptor or from brain tissue known to be rich in D2 receptors (e.g., rat striatum).

    • Radioligand: Select a high-affinity radioligand for the D2 receptor, such as [³H]-Spiperone or [³H]-Raclopride.

    • Test Compound: Prepare serial dilutions of the N-substituted benzamide.

    • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol) is used to define non-specific binding.

    • Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl₂, NaCl, and KCl, pH adjusted to 7.4.[23]

  • Assay Procedure (Competition Binding):

    • In a 96-well plate, add a fixed concentration of the radioligand and a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the test N-substituted benzamide to the experimental wells.

    • Add the non-specific binding control to designated wells.

    • Add buffer only to "total binding" wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound ligand.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow A Prepare Reagents: - Cell Membranes (D2R) - Radioligand ([³H]-Spiperone) - Test Benzamide (Serial Dilutions) B Set up 96-well Plate: - Total Binding (Membranes + Radioligand) - Non-specific (add Haloperidol) - Competition (add Test Benzamide) A->B C Incubate to Reach Equilibrium B->C D Harvest & Filter: Separate bound from unbound ligand C->D E Scintillation Counting: Quantify Radioactivity (CPM) D->E F Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Protocol: Functional Assay for Receptor Activity (cAMP Assay)

Objective: To determine whether an N-substituted benzamide acts as an antagonist, agonist, or partial agonist at the D2 receptor by measuring its effect on a downstream signaling event (cAMP production).

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected with the human Dopamine D2 receptor.

  • Assay Setup:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test N-substituted benzamide at various concentrations.

    • Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation. Also include a forskolin co-stimulation to amplify the adenylyl cyclase signal.

  • Cell Lysis and Detection:

    • After incubation, lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, typically based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For an antagonist: The compound will inhibit the agonist-induced decrease in cAMP in a dose-dependent manner. The potency (IC50) can be calculated.

    • For an agonist: The compound will mimic the action of the standard agonist, causing a dose-dependent decrease in cAMP levels. The efficacy (Emax) and potency (EC50) can be determined.

Structure-Activity Relationships (SAR)

The pharmacological profile of an N-substituted benzamide is exquisitely sensitive to its chemical structure. Modifications to the benzamide ring, the linker, and the terminal amine group can dramatically alter its affinity, selectivity, and functional activity.

Structural Moiety Modification Impact on Activity References
Benzamide Ring Substitution at the 2-position (ortho) with electron-withdrawing groups (e.g., -OCH₃, -Cl)Generally increases D2 receptor affinity.[24]
Substitution at the 5-position (meta) with a sulfamoyl group (-SO₂NH₂)Characteristic of sulpiride and amisulpride, contributes to high D2/D3 selectivity.[25]
Introduction of a hydroxyl group (salicylamide)Can enhance potency. The 3-bromo-5,6-dimethoxysalicylamide pattern is particularly potent.[24]
Ethylamino Linker Conformationally restricted linkers (e.g., incorporating into a pyrrolidine ring)Can increase potency and introduce stereoselectivity. For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, activity is often confined to the (R)-enantiomer.[24]
Terminal Amine N-benzyl substitution on the terminal aminePotent D2 antagonism. Substitutions on the benzyl ring itself can further modulate activity.[24]
Incorporation into a piperazine or piperidine ringCan introduce affinity for other receptors (e.g., serotonin, adrenergic), leading to atypical profiles.[19][21][22]

Conclusion and Future Directions

The mechanism of action of N-substituted benzamides is a compelling example of how targeted molecular interactions can translate into profound therapeutic effects. Their primary role as D2/D3 receptor antagonists is well-established, with the dose-dependent modulation of presynaptic and postsynaptic receptors providing a sophisticated means of regulating dopaminergic tone. The growing appreciation for their polypharmacology, particularly the engagement of serotonin receptors, is refining our understanding of what constitutes an "atypical" antipsychotic and is opening new avenues for treating mood disorders.

Future research will likely focus on developing biased ligands that selectively activate or block specific downstream signaling pathways (G-protein vs. β-arrestin) to further refine therapeutic effects and minimize side effects. A deeper understanding of the structural basis for D2 versus D3 receptor selectivity will also be crucial for designing next-generation compounds with improved efficacy for negative and cognitive symptoms. The N-substituted benzamide scaffold remains a remarkably versatile and fruitful starting point for the development of novel CNS therapeutics.

References

A Comprehensive Preclinical Toxicology and Safety Evaluation Framework for 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical toxicology and safety assessment of 2-bromo-N-cyclopentylbenzamide. In the absence of publicly available toxicological data for this specific novel chemical entity (NCE), this document outlines a robust, tiered, and scientifically-driven strategy for its evaluation. Drawing upon established regulatory guidelines and data from structurally analogous brominated and benzamide-containing compounds, we present a logical progression of studies from in silico and in vitro assessments to definitive in vivo toxicological profiling. The causality behind experimental choices is detailed to provide a self-validating system for risk assessment, intended for researchers, scientists, and drug development professionals. This guide serves as a roadmap for identifying potential hazards, understanding dose-response relationships, and establishing a safety profile sufficient to support progression into clinical development.

Part 1: Foundational Characterization and Predictive Toxicology

Before embarking on extensive biological testing, a thorough understanding of the test article's physicochemical properties and a predictive assessment of its potential liabilities are paramount. This initial phase is critical for quality control and for guiding the design of subsequent, resource-intensive studies.

Physicochemical Profile

The synthesis and characterization of this compound are the initial steps. Key parameters to establish include:

  • Identity and Structure: Confirmed via NMR, Mass Spectrometry, and Elemental Analysis.

  • Purity: Quantified using HPLC to ensure the absence of significant impurities that could confound toxicological assessments. Impurities, even at low levels, can present their own toxicological risks.[1]

  • Solubility: Determined in aqueous and organic solvents to inform vehicle selection for in vitro and in vivo studies.

  • Stability: Assessed under various conditions (e.g., temperature, pH, light) to ensure the integrity of the compound during testing.

In Silico Toxicological Prediction

Computational toxicology models serve as an essential first-tier screening mechanism. By analyzing the molecule's structure, these tools can predict potential toxicological liabilities based on established structure-activity relationships (SAR).

  • Structural Alerts: The structure of this compound contains a brominated aromatic ring and an amide linkage. Both moieties can be associated with toxicological findings. For instance, some brominated chemicals are known multisite carcinogens, and the metabolic activation of aromatic structures can lead to reactive intermediates.[2]

  • Predictive Software: Employing platforms like DEREK Nexus or TOPKAT can predict a range of endpoints, including:

    • Mutagenicity: Flagging potential for DNA reactivity.

    • Carcinogenicity: Identifying structural motifs associated with cancer in long-term studies.

    • Skin Sensitization: Predicting the potential to cause allergic contact dermatitis.

    • Hepatotoxicity and Nephrotoxicity: Highlighting risks to the liver and kidneys.

The results from these in silico models are not definitive but are crucial for hypothesis generation, helping to focus subsequent experimental work on areas of highest potential concern.

Part 2: In Vitro Toxicology: A Mechanistic Deep Dive

In vitro assays provide the first experimental data on the biological activity of this compound, offering insights into its potential for genetic damage, cytotoxicity, and off-target pharmacology without the immediate use of animal models.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential of a compound to cause genetic mutations, which can lead to cancer or hereditary defects.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a cornerstone assay used to detect point mutations (base substitutions and frameshifts). The test should be conducted in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation (S9 fraction). The rationale for prioritizing this is strengthened by findings that related brominated compounds, such as 2-Bromo-3'-chloropropiophenone (BCP), have demonstrated mutagenicity in the Ames test with S9 activation.[1][3]

  • In Vitro Micronucleus Test: This assay, typically performed in mammalian cells (e.g., human TK6 cells or Chinese Hamster Ovary cells), detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[4] A positive result for BCP in this assay, mediated by reactive metabolites, underscores the importance of this evaluation for this compound.[1]

  • In Vitro Chromosomal Aberration Assay: As a complementary assay, this test provides a direct visualization of chromosomal damage in treated mammalian cells, often used to follow up on equivocal findings.

The workflow for this assessment follows a logical cascade, as illustrated below.

Genotoxicity_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Mammalian Cell Assays cluster_2 Tier 3: In Vivo Follow-up in_silico In Silico Assessment (DEREK, SAR) ames Ames Test (±S9) in_silico->ames Guides Assay Design micronucleus In Vitro Micronucleus (TK6 or CHO cells) ames->micronucleus If Ames Negative in_vivo_mn In Vivo Micronucleus (Rodent) ames->in_vivo_mn If Ames Positive micronucleus->in_vivo_mn If In Vitro Positive chromosome Chromosomal Aberration (Optional/Follow-up) InVivo_Workflow cluster_pk Pharmacokinetics cluster_tox Toxicity Assessment pk_study Single Dose PK/ADME (Rat, IV & PO) dose_range Dose Range-Finding (Acute, MTD determination) pk_study->dose_range Informs Dose Selection repeat_dose 28-Day Repeat-Dose (Rodent & Non-Rodent) dose_range->repeat_dose Defines Doses for Sub-chronic Study chronic Chronic Toxicity (e.g., 6-9 months) repeat_dose->chronic Informs Design of Long-term Studies

References

Methodological & Application

Application Note: High-Purity Isolation of 2-bromo-N-cyclopentylbenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2-bromo-N-cyclopentylbenzamide by recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method to obtain this compound in high purity. The protocol details solvent selection rationale, a step-by-step purification workflow, and troubleshooting strategies. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the purification principles.

Introduction: The Rationale for Recrystallization

This compound is a synthetic intermediate whose purity is paramount for its successful application in subsequent synthetic steps and for the integrity of biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]

The structural characteristics of this compound, specifically the presence of a polar amide group and a less polar brominated aromatic ring and cyclopentyl group, suggest that a solvent of intermediate polarity, or a mixed-solvent system, will be most effective for its recrystallization. While specific solubility data for this compound is not extensively published, the solubility of structurally similar benzamides provides a strong basis for solvent selection. For instance, benzamide itself shows good solubility in hot alcohols like ethanol and methanol.[4][5] Furthermore, a technical guide for the closely related 2-bromo-N-phenylbenzamide recommends ethanol or a mixed solvent system of ethanol and water for its purification.[6]

Core Principles of Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound when heated to its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

Based on these principles and data from related compounds, a mixed-solvent system of ethanol and water is a highly recommended starting point for the recrystallization of this compound. Ethanol is a good solvent for many benzamides, while water acts as an anti-solvent, reducing the solubility of the target compound as the solution cools.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Glass stirring rod

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in minimum hot ethanol hot_filt 2. Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filt Insoluble impurities add_water 3. Add hot water dropwise until persistent cloudiness dissolve->add_water No insoluble impurities hot_filt->add_water reheat 4. Reheat to clarify add_water->reheat cool 5. Slow cooling to room temperature reheat->cool ice_bath 6. Cool in an ice bath cool->ice_bath vac_filt 7. Vacuum filtration ice_bath->vac_filt wash 8. Wash with cold ethanol/water vac_filt->wash dry 9. Dry the crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. Continue adding hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of solvent to ensure a saturated solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Preheat a stemless funnel and a receiving Erlenmeyer flask on the hot plate.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Pour the hot solution through the filter paper in portions to remove insoluble materials. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization (Mixed-Solvent System):

    • To the hot, clear ethanolic solution, add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

    • If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystal Formation:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done at room temperature (if the solvent is volatile) or in a desiccator or vacuum oven at a temperature well below the compound's melting point. The melting point of the similar compound 2-bromo-N-phenylbenzamide is 123.0-124.0 °C, so a drying temperature of 50-60 °C should be safe.[6]

Data Summary and Troubleshooting

ParameterRecommended Value/ConditionRationale
Primary Solvent EthanolGood solvating power for benzamides at high temperatures.
Anti-Solvent WaterInduces crystallization by reducing the solubility of the organic compound.
Dissolution Temp. Boiling point of ethanol (~78 °C)To ensure complete dissolution in a minimum amount of solvent.
Cooling Protocol Slow cooling to RT, then ice bathPromotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Cold ethanol/water mixtureRemoves impurities in the mother liquor without dissolving the product.
Troubleshooting Common Recrystallization Issues
  • No Crystals Form Upon Cooling:

    • Cause: Too much solvent was used, resulting in an unsaturated solution.

    • Solution: Reheat the solution to boiling and evaporate some of the solvent. Allow to cool again.

    • Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

  • Oiling Out:

    • Cause: The compound is coming out of solution at a temperature above its melting point. This is more common with impure samples.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to lower the saturation point. Allow the solution to cool more slowly.

  • Low Recovery:

    • Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the funnel and receiving flask are adequately preheated. Use a slight excess of hot solvent and then evaporate it to the point of saturation before cooling.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step of the procedure, researchers can consistently obtain this compound in high purity, which is essential for its use in drug discovery and development. The troubleshooting guide offers practical solutions to common challenges, ensuring a high rate of success.

References

Application Notes & Protocols: Leveraging 2-Bromo-N-cyclopentylbenzamide as a Versatile Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-N-cyclopentylbenzamide, a highly versatile and strategically important precursor in modern organic synthesis. Its unique structural features—an accessible aryl bromide for cross-coupling, a robust amide moiety, and a lipophilic cyclopentyl group—make it an ideal starting material for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, field-proven experimental protocols, and mechanistic insights into its use in key synthetic transformations. We will delve into palladium- and copper-catalyzed cross-coupling reactions and contextualize these methods within the synthesis of high-value compounds, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Value of this compound

This compound is a bifunctional building block that has gained prominence in synthetic campaigns, particularly in medicinal chemistry and materials science. The molecule's utility is anchored in two primary components:

  • The Aryl Bromide Moiety: The carbon-bromine bond on the benzene ring is a prime handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the facile and predictable formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, serving as a linchpin for molecular elaboration.

  • The N-Cyclopentylbenzamide Core: The amide group is a common pharmacophore that imparts structural rigidity and hydrogen bonding capabilities. The cyclopentyl group enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties like cell membrane permeability in drug candidates.

This guide will focus on the most impactful applications of this precursor, providing the necessary theoretical grounding and practical protocols to empower researchers to harness its full synthetic potential.

Core Application: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The construction of C(aryl)-N bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination stands as one of the most powerful methods for this transformation, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution fail.[1]

Scientific Rationale: This reaction enables the substitution of the bromine atom on the this compound core with a primary or secondary amine. This opens a direct route to a diverse library of N-aryl amine derivatives, which are prevalent in biologically active molecules. The reaction is catalyzed by a palladium complex, which navigates a catalytic cycle to couple the two partners efficiently.[2]

Simplified Catalytic Cycle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3]

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine this compound, Amine, Base (e.g., NaOtBu), and Solvent (e.g., Toluene) in Flask B Degas Mixture (Argon Purge) A->B C Add Pd Catalyst and Ligand (e.g., Pd2(dba)3 + XPhos) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT, Quench, and Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Final Product G->H

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Synthesis of 2-(Anilino)-N-cyclopentylbenzamide

This protocol details the coupling of this compound with aniline.

Materials and Reagents:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by aniline (1.2 eq) and the palladium precursor (Pd₂(dba)₃, 1-2 mol%).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Quantitative Data Summary:

Reagent/Parameter Molar Eq. / Value Role
This compound 1.0 Aryl Halide Substrate
Aniline 1.2 Amine Coupling Partner
Pd₂(dba)₃ 0.01-0.02 Palladium(0) Precursor
XPhos 0.02-0.04 Phosphine Ligand
Sodium tert-butoxide 1.4 Base
Toluene ~0.1 M concentration Solvent
Temperature 100 °C Reaction Condition

| Time | 4-12 h | Reaction Duration |

Alternative C-N Coupling: The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for forming C-N bonds.[4] While often requiring higher temperatures than palladium-catalyzed systems, modern protocols using specific ligands have made it a viable and sometimes preferable alternative, especially for certain amides and nitrogen heterocycles.[5][6]

Scientific Rationale: The Ullmann reaction, specifically the Goldberg variation for amides, provides a palladium-free pathway for N-arylation.[4] This can be advantageous in avoiding potential palladium contamination in the final product and can sometimes offer complementary reactivity for substrates that are challenging in Buchwald-Hartwig systems. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle.[5]

Protocol 2: Copper-Catalyzed N-Arylation with an Amide

This protocol describes the coupling of this compound with a primary amide, such as benzamide, to form an N-arylated imide structure.

Materials and Reagents:

  • This compound

  • Benzamide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dioxane or Dimethylformamide (DMF)

Experimental Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), benzamide (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent and Ligand Addition: Add anhydrous dioxane, followed by the ligand, DMEDA (0.2 eq).

  • Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite to remove inorganic salts, and rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue via flash column chromatography on silica gel.

Quantitative Data Summary:

Reagent/Parameter Molar Eq. / Value Role
This compound 1.0 Aryl Halide Substrate
Benzamide 1.5 Amide Coupling Partner
CuI 0.1 Copper(I) Catalyst
DMEDA 0.2 Ligand
K₂CO₃ 2.0 Base
Dioxane ~0.2 M concentration Solvent
Temperature 110 °C Reaction Condition

| Time | 24 h | Reaction Duration |

Forging C-C Bonds: The Suzuki-Miyaura and Sonogashira Couplings

Beyond C-N bonds, this compound is an excellent substrate for palladium-catalyzed C-C bond formation, enabling the synthesis of complex carbon skeletons.

Suzuki-Miyaura Coupling

Scientific Rationale: The Suzuki reaction is arguably the most widely used C-C cross-coupling method, joining an organoboron species (like a boronic acid) with an organohalide.[7][8] Its popularity stems from the mild reaction conditions, low toxicity of boron reagents, and exceptional functional group tolerance.[9] Using this reaction, the bromine on the precursor can be replaced with a variety of aryl, heteroaryl, or vinyl groups.

Simplified Catalytic Cycle:

SuzukiCycle cluster_reactants pd0 Pd(0)L2 pdiia Ar-Pd(II)-Br(L2) pd0->pdiia pdiib Ar-Pd(II)-Ar'(L2) pdiia->pdiib pdiib->pd0 product Ar-Ar' (Product) pdiib->product Reductive Elimination arbr Ar-Br (Precursor) arbr->pdiia Oxidative Addition arbor Ar'-B(OH)2 + Base arbor->pdiib Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Synthesis of N-Cyclopentyl-[1,1'-biphenyl]-2-carboxamide

Experimental Procedure:

  • Setup: In a flask, dissolve this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture of toluene and water (e.g., 4:1).

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 3-5 mol%), to the mixture under argon.

  • Reaction: Heat the reaction to 80-90 °C and stir until TLC/LC-MS indicates completion (typically 6-16 hours).

  • Workup: Cool the reaction, separate the layers, and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

Quantitative Data Summary:

Reagent/Parameter Molar Eq. / Value Role
This compound 1.0 Aryl Halide Substrate
Phenylboronic Acid 1.5 Organoboron Partner
Pd(PPh₃)₄ 0.03-0.05 Palladium(0) Catalyst
K₂CO₃ 3.0 Base
Toluene/Water (4:1) - Solvent System

| Temperature | 80-90 °C | Reaction Condition |

Sonogashira Coupling

Scientific Rationale: The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, forming a C(sp²)-C(sp) bond.[10] This reaction requires a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are incredibly useful intermediates, amenable to further transformations like cycloadditions, reductions, or hydration.

Protocol 4: Synthesis of N-Cyclopentyl-2-(phenylethynyl)benzamide

Experimental Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq) and copper(I) iodide (CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add an anhydrous solvent like THF or DMF, followed by a base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a co-solvent. Add the terminal alkyne, phenylacetylene (1.2 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride, 1-3 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

  • Workup: Filter the reaction mixture to remove amine salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Quantitative Data Summary:

Reagent/Parameter Molar Eq. / Value Role
This compound 1.0 Aryl Halide Substrate
Phenylacetylene 1.2 Alkyne Coupling Partner
Pd(PPh₃)₂Cl₂ 0.01-0.03 Palladium(II) Catalyst
CuI 0.02-0.05 Copper(I) Co-catalyst
Triethylamine (TEA) > 2.0 (often solvent) Base/Solvent
THF - Co-solvent

| Temperature | 25-60 °C | Reaction Condition |

Application in Drug Development: A Gateway to PARP Inhibitors

The N-substituted benzamide scaffold is a key structural motif in a class of anticancer drugs known as PARP inhibitors.[11] These drugs exploit a concept called synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[12][13] The protocols described above can be strategically combined to construct the core of many PARP inhibitors.

For example, a common structural core in PARP inhibitors is the phthalazinone ring system. A plausible synthetic route could involve an initial Sonogashira coupling on this compound, followed by a cyclization step.

Conceptual Synthetic Pathway to a Phthalazinone Core

Start 2-Bromo-N- cyclopentylbenzamide Step1 Sonogashira Coupling (with a protected alkyne) Start->Step1 Intermediate1 2-Alkynyl-N- cyclopentylbenzamide Step1->Intermediate1 Step2 Deprotection & Hydrazine-mediated Cyclization Intermediate1->Step2 Final Phthalazinone Core (PARP Inhibitor Scaffold) Step2->Final

Caption: Conceptual workflow to a key PARP inhibitor scaffold.

This application highlights how this compound serves not just as a simple reactant, but as a strategic starting point for building complex, high-value molecules with significant therapeutic potential. The cross-coupling reactions detailed herein are the enabling tools for this molecular construction.

Conclusion

This compound is a powerful and versatile precursor for organic synthesis. Its amenability to a host of robust and reliable cross-coupling reactions—including the Buchwald-Hartwig, Ullmann, Suzuki, and Sonogashira reactions—provides chemists with a reliable platform for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a validated starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, from fundamental methodology development to targeted drug discovery campaigns.

References

Application Notes and Protocols for a Senior Application Scientist: Antimicrobial Activity Assays for 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored By: Senior Application Scientist, Antimicrobial Research Division

Publication Date: January 4, 2026

Document ID: AN-2026-BCB-001

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of a novel benzamide compound, 2-bromo-N-cyclopentylbenzamide . The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure scientific rigor, reproducibility, and the generation of trustworthy data.[4][5] We will explore foundational screening assays to establish a qualitative and quantitative antimicrobial profile, and essential secondary assays to assess the preliminary safety profile of the compound.

Introduction: The Rationale for Investigating this compound

The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution make it an attractive starting point for the development of new antimicrobial agents.[6] The introduction of a bromine atom to the benzene ring can enhance the lipophilicity and, in some cases, the biological activity of the molecule.[7] The N-cyclopentyl group further contributes to the overall lipophilicity, which may facilitate membrane transport in microbial cells. While specific data on this compound is not yet prevalent in public literature, the known antimicrobial activities of related benzamide and bromobenzamide derivatives provide a strong rationale for its investigation.[8][9]

This guide will provide a step-by-step approach to systematically characterize the antimicrobial profile of this compound, beginning with primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency, and concluding with essential cytotoxicity screening to ensure a preliminary assessment of safety.

Primary Screening: The Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used, cost-effective preliminary assay to qualitatively assess the antimicrobial activity of a compound.[10][11][12][13] The principle lies in the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient. A clear zone of no growth around the disk, termed the zone of inhibition, indicates antimicrobial activity.[10][14]

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors of common antimicrobial agents.[10][11]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial density (approximately 1-2 x 10⁸ CFU/mL).[11] This is critical for obtaining comparable zone sizes across experiments.

  • Controls: The inclusion of positive and negative controls is non-negotiable for a self-validating system. A known effective antibiotic serves as a positive control to confirm the susceptibility of the test organism and the validity of the assay conditions. A disk impregnated with the solvent used to dissolve the test compound (e.g., DMSO) serves as a negative control to ensure that the solvent itself does not inhibit microbial growth.

Detailed Protocol for Agar Disk Diffusion

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Preparation of Test Compound Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Aseptically apply 10 µL of this solution to sterile paper disks and allow them to dry completely in a sterile environment. This will result in disks containing 10 µg of the compound.

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[11] Allow the plate to dry for 5-15 minutes.

  • Disk Placement: Using sterile forceps, place the prepared this compound disk, a positive control antibiotic disk, and a negative control (solvent-only) disk onto the inoculated agar surface.[11] Ensure disks are placed at least 24 mm apart from center to center.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[15]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). The presence of a clear zone around the test compound disk indicates antimicrobial activity.

Data Presentation: Zone of Inhibition Diameters
Test MicroorganismGram StainThis compound (10 µ g/disk ) Zone Diameter (mm)Positive Control (e.g., Gentamicin, 10 µ g/disk ) Zone Diameter (mm)Negative Control (Solvent) Zone Diameter (mm)
Staphylococcus aureusGram-positiveRecord experimental valueRecord experimental value0
Escherichia coliGram-negativeRecord experimental valueRecord experimental value0
Pseudomonas aeruginosaGram-negativeRecord experimental valueRecord experimental value0
Enterococcus faecalisGram-positiveRecord experimental valueRecord experimental value0

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, a quantitative assay is essential to determine the potency of the antimicrobial agent. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][16][17]

Causality Behind Experimental Choices
  • Two-fold Serial Dilutions: This method allows for the precise determination of the MIC value across a defined concentration range.[17]

  • Standardized Inoculum: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells is crucial for the reproducibility and accuracy of the MIC value.[15]

  • Controls:

    • Growth Control (GC): A well containing only broth and the inoculum verifies that the microorganism is viable and can grow under the assay conditions.[16]

    • Sterility Control (SC): A well with only broth confirms the sterility of the medium.[16]

    • Positive Control Antibiotic: A known antibiotic is tested in parallel to validate the assay and provide a benchmark for the activity of the test compound.

Detailed Protocol for Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms

  • Positive control antibiotic

  • Sterile diluent (e.g., DMSO, water)

  • Micropipettes and sterile tips

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Test Compound Stock: Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10 times the highest desired test concentration.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the inoculum.

    • Sterility Control: Wells containing 200 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values
Test MicroorganismGram StainMIC of this compound (µg/mL)MIC of Positive Control (e.g., Ciprofloxacin) (µg/mL)
Staphylococcus aureusGram-positiveRecord experimental valueRecord experimental value
Escherichia coliGram-negativeRecord experimental valueRecord experimental value
Pseudomonas aeruginosaGram-negativeRecord experimental valueRecord experimental value
Bacillus subtilisGram-positiveRecord experimental valueRecord experimental value

Preliminary Safety Assessment: Cytotoxicity Assays

A critical aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microorganisms and has minimal adverse effects on host cells.[18][19][20][21] Cytotoxicity assays are therefore an indispensable secondary screening step.

Rationale for Cytotoxicity Testing

Many compounds that are effective at killing microbes are also toxic to eukaryotic cells.[18][19][21] Evaluating the cytotoxicity of this compound against a mammalian cell line provides an early indication of its potential for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[22]

Protocol for MTT Cytotoxicity Assay

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Data Presentation: Cytotoxicity Data
Cell LineThis compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HEK293Record experimental valueRecord experimental value
HepG2Record experimental valueRecord experimental value

Visualizing the Workflow

A logical and systematic workflow is crucial for the efficient evaluation of a novel compound.

Antimicrobial_Assay_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Preliminary Safety Assessment A Agar Disk Diffusion Assay B Qualitative Assessment (Zone of Inhibition) A->B C Broth Microdilution Assay B->C If Active D Determine Minimum Inhibitory Concentration (MIC) C->D E MTT Cytotoxicity Assay D->E If Potent F Determine IC₅₀ on Mammalian Cells E->F G G F->G Calculate Selectivity Index (IC₅₀ / MIC)

Caption: Workflow for antimicrobial and cytotoxicity evaluation.

Conclusion and Future Directions

This guide outlines a foundational suite of assays for the initial antimicrobial characterization of this compound. Positive results from these assays, particularly a high selectivity index (IC₅₀/MIC), would warrant further investigation. Subsequent studies could include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mechanism of action studies to elucidate how the compound exerts its antimicrobial effect. The systematic application of these robust and validated protocols will ensure the generation of high-quality, reliable data, which is paramount in the quest for novel antimicrobial therapies.

References

Application Notes & Protocols for Anti-inflammatory Screening of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzamide Derivatives in Inflammation

Benzamide and its derivatives represent a versatile class of chemical scaffolds with a broad spectrum of biological activities. Historically recognized for their applications as antiemetics, antipsychotics, and prokinetics, emerging evidence has illuminated their significant potential as potent anti-inflammatory agents.[1][2][3] The core chemical structure of benzamide allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic properties and target specificity. This adaptability makes them prime candidates for the development of novel therapeutics aimed at mitigating the complex processes of inflammation.

Inflammation is a fundamental protective response to harmful stimuli, but its dysregulation is a key pathological feature of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for new, effective, and safe anti-inflammatory drugs is therefore a critical endeavor in pharmaceutical research.[4][5] Benzamide derivatives have been shown to modulate key inflammatory pathways, offering a promising avenue for drug discovery.[6][7][8]

This guide provides a comprehensive, multi-tiered strategy for the systematic screening and characterization of the anti-inflammatory properties of novel benzamide derivatives. It is designed to guide researchers from initial high-throughput in vitro assays to more complex cell-based models and confirmatory in vivo studies, ensuring a robust and logical progression in the drug discovery pipeline. The protocols detailed herein are grounded in established methodologies and are designed to provide a clear rationale for each experimental step, empowering researchers to generate reliable and reproducible data.

The Mechanistic Underpinnings: Key Inflammatory Pathways

The anti-inflammatory effects of many compounds, including benzamide derivatives, are often attributed to their ability to interfere with specific signaling cascades that orchestrate the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13][14]

  • NF-κB Signaling: This pathway is a central regulator of inflammation.[10][15][16][17] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[17] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][16][18] Some benzamide derivatives have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[1][7][19]

  • p38 MAPK Signaling: This pathway is activated by cellular stressors and inflammatory cytokines.[9][11][12] Activated p38 MAPK can regulate the production of inflammatory mediators at both the transcriptional and post-transcriptional levels.[9][14] It plays a significant role in the expression of TNF-α and IL-1, making it a key target for anti-inflammatory drug development.[9][12]

The following diagram illustrates the central role of these pathways in mediating the inflammatory response initiated by a stimulus like LPS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) NFκB NF-κB NFκB_IκB IκB->NFκB_IκB NFκB->NFκB_IκB DNA DNA p38_MAPK->DNA Influences Transcription NFκB_nuc NF-κB NFκB_IκB->NFκB_nuc Translocation NFκB_nuc->DNA Binds & Activates Transcription TNFα TNF-α DNA->TNFα Expression of Pro-inflammatory Genes IL6 IL-6 DNA->IL6 Expression of Pro-inflammatory Genes iNOS iNOS (NO) DNA->iNOS Expression of Pro-inflammatory Genes COX2 COX-2 DNA->COX2 Expression of Pro-inflammatory Genes LPS LPS LPS->TLR4 Benzamide Benzamide Derivative Benzamide->IKK Inhibits? Benzamide->p38_MAPK Inhibits? Benzamide->NFκB_nuc Inhibits?

Caption: Key inflammatory signaling pathways (NF-κB and p38 MAPK) targeted by benzamide derivatives.

A Hierarchical Screening Strategy

A logical and stepwise approach is crucial for the efficient evaluation of a library of benzamide derivatives. The following workflow outlines a three-tiered screening cascade, progressing from broad primary assays to more specific and physiologically relevant models.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro & Mechanistic Assays cluster_2 Tier 3: In Vivo Proof-of-Concept a Cell Viability Assay (e.g., MTT) b Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) a->b Identify non-toxic concentrations c Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 ELISA) b->c Confirm anti-inflammatory effect on key mediators d Enzyme Inhibition Assays (COX-1/COX-2) c->d Elucidate specific mechanisms e Western Blot for Pathway Analysis (p-p38, p-IκBα, iNOS, COX-2) d->e Investigate signaling pathway modulation f Acute Inflammation Model (Carrageenan-induced Paw Edema) e->f Validate efficacy in a living system

Caption: A three-tiered workflow for screening benzamide derivatives for anti-inflammatory activity.

Tier 1: Primary In Vitro Screening Protocols

The initial screening phase is designed to rapidly assess the general anti-inflammatory potential and cytotoxicity of the benzamide derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Rationale: It is imperative to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Benzamide derivatives (dissolved in DMSO, final concentration ≤0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent assays.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[20][21][22] This assay serves as a robust primary screen for anti-inflammatory activity.[4][23][24][25]

Materials:

  • RAW 264.7 cells and culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Benzamide derivatives

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the benzamide derivatives for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B to the supernatant. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Tier 2: Secondary In Vitro & Mechanistic Assays

Compounds that show significant activity in Tier 1 are advanced to secondary screening to confirm their effects on other key inflammatory mediators and to begin elucidating their mechanism of action.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that amplify and sustain the inflammatory response.[26][27][28][29][30][31] Quantifying the inhibition of their release from LPS-stimulated macrophages provides strong evidence of a compound's anti-inflammatory potential. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement due to its high sensitivity and specificity.[32][33][34][35]

Materials:

  • Supernatants from cells treated as in Protocol 2.

  • Commercial ELISA kits for murine TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow Kit Instructions: Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's protocol.[29][31][33]

  • Standard Curve: Generate a standard curve using the recombinant cytokine standards provided in the kit.

  • Absorbance Measurement: Read the absorbance at the specified wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in each sample by interpolating from the standard curve. Determine the percentage inhibition for each compound relative to the LPS-stimulated control.

Protocol 4: Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[36][37] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[36][38] Assessing the inhibitory activity of benzamide derivatives against both COX-1 and COX-2 can reveal their mechanism and predict potential side effects.[3][7][8]

Materials:

  • Commercial COX-1 and COX-2 inhibitor screening assay kits.

  • Benzamide derivatives.

  • Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).[36]

Procedure:

  • Assay Preparation: Prepare reagents and compounds as described in the kit manual.

  • Enzyme Reaction: Perform the enzymatic reaction in the presence of the test compounds and arachidonic acid (substrate).

  • Detection: Measure the product of the reaction (typically Prostaglandin F2α) using the colorimetric or fluorometric method provided.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity).

Parameter Description Example Data Interpretation
IC₅₀ (COX-1) Concentration for 50% inhibition of COX-1.A high IC₅₀ value suggests lower inhibition and potentially fewer gastric side effects.
IC₅₀ (COX-2) Concentration for 50% inhibition of COX-2.A low IC₅₀ value indicates potent anti-inflammatory activity through this pathway.
Selectivity Index (SI) Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).An SI > 1 indicates selectivity for COX-2. Higher values suggest greater selectivity.

Tier 3: In Vivo Proof-of-Concept

The most promising candidates from in vitro testing should be evaluated in an animal model of inflammation to confirm their efficacy in a complex biological system.

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and highly reproducible model of acute inflammation.[39][40][41][42] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[39][43] The model is sensitive to inhibitors of prostaglandin synthesis (like COX inhibitors) and other anti-inflammatory agents, making it an excellent tool for in vivo validation.[39][40]

Materials:

  • Wistar rats or Swiss albino mice.

  • Carrageenan (1% w/v in sterile saline).

  • Benzamide derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).

  • Positive control drug (e.g., Indomethacin, 10 mg/kg).

  • Plethysmometer or digital calipers.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Carrageenan Control, Positive Control, and Test Groups (different doses of the benzamide derivative).

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Group Dose Mean Paw Edema (mL) at 3h % Inhibition
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.85 ± 0.070%
Indomethacin10 mg/kg0.38 ± 0.0555.3%
Benzamide Derivative X25 mg/kg0.62 ± 0.0627.1%
Benzamide Derivative X50 mg/kg0.45 ± 0.0447.1%

Note: Data are hypothetical examples for illustrative purposes.

Conclusion

This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of benzamide derivatives as potential anti-inflammatory agents. By progressing from high-throughput in vitro screens to mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead compounds. This systematic protocol ensures that experimental choices are driven by a clear scientific rationale, leading to the generation of high-quality, reliable data essential for advancing drug discovery programs.

References

"developing 2-bromo-N-cyclopentylbenzamide derivatives for drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, evaluation, and optimization of 2-bromo-N-cyclopentylbenzamide derivatives for modern drug discovery initiatives.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their prevalence in blockbuster drugs is a testament to their favorable pharmacokinetic properties and their ability to engage in key biological interactions, such as hydrogen bonding via the amide moiety. The general structure is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological activity.

The focus of these application notes is the specific scaffold, This compound . This structure is of particular interest for several strategic reasons:

  • The 2-Bromo Substituent : The bromine atom at the ortho position is not merely a bulky group. It serves as a crucial synthetic handle for further derivatization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), enabling the introduction of diverse aryl or alkenyl groups to explore the chemical space.[3] Furthermore, its electronegativity and size can influence the conformation of the molecule and its interaction with biological targets.

  • The N-Cyclopentyl Group : The size and flexibility of the cyclopentyl ring can be optimal for fitting into hydrophobic pockets of enzymes or receptors. Compared to smaller alkyl groups, it offers a larger surface area for van der Waals interactions, while its conformational flexibility can be advantageous for induced-fit binding. Studies on related structures have shown that varying the cycloalkyl ring size can significantly impact biological activity.[4]

This guide provides a comprehensive framework for researchers, detailing robust protocols for the synthesis of this compound analogs, their subsequent biological screening, and the principles of structure-activity relationship (SAR) to guide lead optimization.

Part 1: Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a direct and reliable amidation reaction. The most common approach involves the coupling of 2-bromobenzoyl chloride with cyclopentylamine.

Protocol 1: Synthesis of this compound

This protocol details the standard laboratory synthesis via the acylation of cyclopentylamine.

Causality Behind Experimental Choices:

  • Reagents : 2-bromobenzoyl chloride is used as the activated form of 2-bromobenzoic acid, making the reaction more efficient than direct amide coupling. Triethylamine (TEA) is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing the protonation of the cyclopentylamine reactant.

  • Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the acyl chloride and the amine.

  • Temperature : The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the acyl chloride, then allowed to warm to room temperature to ensure completion.

Materials:

  • 2-bromobenzoyl chloride

  • Cyclopentylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup : To a solution of cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition : Add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Work-up :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification :

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A 1. Dissolve Cyclopentylamine & TEA in DCM B 2. Cool to 0°C A->B C 3. Add 2-Bromobenzoyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature (4-6h) & Monitor by TLC C->D E 5. Sequential Washes (HCl, H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Recrystallization or Column Chromatography G->H I 9. Characterize (NMR, MS) H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Part 2: Biological Evaluation Protocols

Benzamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][6] The following are standardized protocols for initial in vitro screening of newly synthesized this compound analogs.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.[5] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Compound Addition : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[6]

Protocol 3: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This method is a standard preliminary test to screen for antibacterial activity.[7]

Procedure:

  • Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth.

  • Plate Inoculation : Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation : Create wells (6-8 mm in diameter) in the agar using a sterile metallic borer.

  • Compound Loading : Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (e.g., Streptomycin).[7]

  • Incubation : Incubate the plates at 37°C for 24 hours.

  • Data Analysis : Measure the diameter of the inhibition zone (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualization: Biological Screening Workflow

G A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance on Plate Reader G->H I 9. Calculate % Viability & IC₅₀ Values H->I

Caption: HTS workflow for the cell-based MTT cytotoxicity assay.

Part 3: Structure-Activity Relationship (SAR) Insights

Once a series of this compound analogs have been synthesized and tested, the next critical step is to analyze the Structure-Activity Relationship (SAR). This analysis provides insights into which structural features are crucial for biological activity and guides the design of more potent and selective compounds.[8]

Key Regions for Modification

The this compound scaffold offers several key positions for chemical modification to probe the SAR.

  • Aromatic Ring (Ring A) : Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting target binding and pharmacokinetic properties.

  • Ortho-Bromo Position (R¹) : While a useful synthetic handle, this position can be substituted with other groups (e.g., other halogens, small alkyl groups) to probe steric and electronic requirements at this position.

  • Cyclopentyl Ring (Ring B) : The size of the cycloalkyl ring can be varied (e.g., cyclobutyl, cyclohexyl) to determine the optimal size and conformation for fitting into a target's binding pocket.[4]

Data Presentation for SAR Analysis

Quantitative data from biological assays should be summarized in a clear, structured table to facilitate comparison and identify trends.

Table 1: Hypothetical Antiproliferative Activity of this compound Analogs

Compound IDR¹ (at C2)Ring A SubstitutionRing BIC₅₀ (µM) - HeLa
Parent BrHCyclopentyl15.2
Analog 1 ClHCyclopentyl25.8
Analog 2 Br4-OCH₃Cyclopentyl8.5
Analog 3 Br4-ClCyclopentyl11.4
Analog 4 BrHCyclohexyl32.1
Analog 5 BrHCyclobutyl18.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Hypothetical SAR:

  • Effect of R¹ : Replacing bromine with chlorine (Analog 1) decreases potency, suggesting that the size or electronic nature of the bromine is preferred.

  • Effect of Ring A Substitution : An electron-donating group (methoxy) at the para-position (Analog 2) enhances activity, while an electron-withdrawing group (chloro) at the same position (Analog 3) has a modest effect. This suggests a potential hydrogen bond acceptor or favorable electronic interaction in the target's active site.

  • Effect of Ring B Size : Both increasing (Analog 4) and decreasing (Analog 5) the ring size from cyclopentyl leads to a loss of activity, indicating that the cyclopentyl ring is the optimal size for this particular target.

Visualization: Key SAR Modification Points

Caption: Key modification points on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols provided in this document offer a solid foundation for researchers to explore the potential of this compound class. Systematic synthesis of analogs and screening against a diverse panel of biological targets will be crucial to unlock their full therapeutic potential. Future work should focus on leveraging initial SAR data to design and synthesize second-generation libraries with improved potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-bromo-N-cyclopentylbenzamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of oncological research. Benzamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antitumor activities through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][2][3][4] This document provides a comprehensive guide for the initial in vitro characterization of a novel benzamide derivative, 2-bromo-N-cyclopentylbenzamide. While specific biological data for this compound is not extensively available in public literature, its structural motifs—a brominated benzene ring and an N-substituted amide—are present in other biologically active molecules, suggesting its potential as a candidate for anticancer drug discovery.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering a structured workflow for evaluating the cytotoxic and mechanistic properties of this compound. The protocols herein are established and widely accepted methodologies that provide a robust framework for generating reliable and reproducible data.

Experimental Workflow Overview

The logical progression for evaluating a novel compound like this compound involves a tiered approach. We begin with a broad screening to assess its general cytotoxicity across various cancer cell lines. Positive hits from this initial screen are then subjected to more detailed mechanistic assays to elucidate the mode of action.

experimental_workflow A Compound Preparation (this compound) C Cytotoxicity Screening (MTT/Resazurin Assay) A->C B Selection of Cancer Cell Lines B->C D Determination of IC50 Values C->D Dose-response analysis E Apoptosis Assay (Annexin V/PI Staining) D->E If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) D->F If cytotoxic G Cell Migration & Invasion Assays (Wound Healing/Transwell) D->G If cytotoxic H Data Analysis & Interpretation E->H F->H G->H

Caption: A general workflow for the in vitro testing of this compound.

Initial Cytotoxicity Screening

The first critical step is to determine if this compound exhibits cytotoxic effects on cancer cells. This is typically achieved using colorimetric or fluorometric assays that measure metabolic activity, which correlates with the number of viable cells. The MTT and resazurin assays are two of the most common methods.[7][8][9][10]

Principle of Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Resazurin (AlamarBlue) Assay : This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[8] This method is generally considered more sensitive than the MTT assay.[11]

Protocol: Cytotoxicity Assay (MTT)

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginHypothetical IC50 of this compound (µM)
MCF-7Breast Cancer15.2
HCT-116Colon Cancer8.9
A549Lung Cancer22.5
HeLaCervical Cancer12.7

Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next step is to investigate how it kills cancer cells. The most common mechanisms for anticancer compounds are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Apoptosis is a form of programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[12] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[13] Therefore, by using both Annexin V and PI, we can distinguish between:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[14]

Protocol:

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.[15]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of ~1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X binding buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, single-stained (Annexin V-FITC only and PI only), and treated cells to set up compensation and gates.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four phases: G1, S, G2, and M. Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation.[2] PI can be used to analyze the cell cycle because it stains DNA stoichiometrically. Therefore, the amount of fluorescence is directly proportional to the amount of DNA.[16] Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA.

Protocol:

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells as described in the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells. This step is crucial for proper fixation and to prevent cell clumping.[16]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution. The RNase A is included to degrade RNA, which can also be stained by PI.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

cell_cycle_pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound 2-bromo-N- cyclopentylbenzamide Compound->G1 G1 Arrest Compound->G2 G2/M Arrest

Caption: Potential cell cycle arrest points for an anticancer compound.

Evaluation of Anti-Metastatic Potential

Metastasis is a major cause of cancer-related mortality. Therefore, it is important to assess whether a novel compound can inhibit cell migration and invasion.

Wound Healing (Scratch) Assay for Cell Migration

Principle: This assay measures collective cell migration.[18] A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.[18][19]

Protocol:

Materials:

  • Cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[18]

    • Wash the wells with PBS to remove detached cells and debris.[20]

  • Treatment and Imaging:

    • Add fresh medium with reduced serum containing this compound at a non-toxic concentration.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).[18]

  • Data Analysis:

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure. ImageJ software is commonly used for this analysis.

Transwell Invasion Assay

Principle: This assay assesses the ability of cells to invade through an extracellular matrix (ECM), a key step in metastasis.[21] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract).[21] The lower chamber contains a chemoattractant (e.g., medium with 10% FBS).[21] Invasive cells will degrade the Matrigel and migrate through the pores to the lower side of the membrane.[22]

Protocol:

Materials:

  • Cancer cells

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice and dilute it with cold serum-free medium.

    • Add the diluted Matrigel to the upper chamber of the inserts and incubate for 1-2 hours at 37°C to allow it to solidify.[23]

  • Cell Seeding:

    • Harvest and resuspend the cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the coated inserts. Include this compound in the cell suspension.

  • Invasion:

    • Add complete medium to the lower chamber.

    • Incubate for 24-48 hours.

  • Staining and Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[23]

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify invasion.

Conclusion

The protocols detailed in these application notes provide a comprehensive and logical framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and cell migration/invasion, researchers can generate a robust preliminary dataset. Positive and interesting findings from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this novel compound, paving the way for its potential development as a therapeutic agent.

References

"protocols for studying enzyme inhibition by 2-bromo-N-cyclopentylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enzymatic Inhibition Profile of 2-bromo-N-cyclopentylbenzamide

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including the inhibition of enzymes like histone deacetylases (HDACs) and cyclooxygenases (COX).[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough investigation of the enzyme inhibition properties of the novel compound, this compound. As specific enzyme targets for this particular molecule are not extensively documented, this guide presents a systematic, target-agnostic approach, beginning with initial screening and progressing through detailed mechanistic studies. The protocols herein are designed to be adaptable and provide the scientific rationale behind each experimental step, ensuring a robust and self-validating characterization of the compound's inhibitory potential.

Introduction: The Scientific Rationale

Enzyme inhibitors are fundamental to drug discovery, serving as tools to probe biological pathways and as therapeutic agents themselves.[3] The process of characterizing a novel compound like this compound requires a multi-step approach to understand its potency, selectivity, and mechanism of action (MOA).[4] An inhibitor's potency is often initially quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%.[5][6] However, the IC50 is dependent on experimental conditions.[5] A more fundamental measure of an inhibitor's affinity is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[5]

Elucidating the MOA is critical to understanding how the inhibitor interacts with the enzyme.[3][4] Inhibition can be reversible or irreversible.[7][8] Reversible inhibitors bind non-covalently and can be classified based on their interaction with the enzyme and its substrate:

  • Competitive inhibitors bind to the enzyme's active site, competing with the substrate.[9][10]

  • Non-competitive inhibitors bind to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of substrate binding.[9][10]

  • Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.[3][7]

  • Mixed inhibitors can bind to both the free enzyme and the ES complex.[7]

This guide provides the necessary protocols to systematically determine these key parameters for this compound.

Overall Experimental Workflow

The characterization of a novel inhibitor follows a logical progression from broad screening to detailed kinetic analysis. This workflow ensures that resources are used efficiently, building a comprehensive profile of the compound's interaction with its target.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Quantitative Potency Determination cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation cluster_3 Phase 4: Advanced Characterization A Broad Panel Screening (e.g., Kinase/Protease Panel) B Identify Potential Enzyme 'Hit(s)' A->B C Protocol 1: Enzyme Activity Assay Optimization B->C D Protocol 2: IC50 Determination C->D E Calculate IC50 Value D->E F Protocol 3: Michaelis-Menten Kinetics (Determine Km) E->F G Protocol 4: Inhibition Kinetics (Vary [S] and [I]) F->G H Lineweaver-Burk Plot Analysis G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I J Protocol 5: Reversibility Assay (e.g., Dialysis, Jump Dilution) I->J K Determine Reversible vs. Irreversible Inhibition J->K

Caption: A systematic workflow for characterizing this compound.

Phase 1: Target Identification (Hypothetical)

Given the lack of a known target, initial screening would involve testing the compound against a panel of diverse enzymes (e.g., kinases, proteases, HDACs) to identify a "hit." For the purposes of this guide, we will assume a hypothetical hit has been identified: Protease X . The following protocols are tailored to this hypothetical enzyme.

Phase 2: Quantitative Potency Determination

Once a target is identified, the first step is to quantify the inhibitor's potency by determining its IC50 value.

Protocol 1: Protease X Activity Assay Optimization

Rationale: Before testing the inhibitor, the enzyme assay itself must be optimized to ensure it operates under steady-state conditions where the reaction rate is linear with time and proportional to the enzyme concentration.[3]

Materials:

  • Purified Protease X

  • Chromogenic or Fluorogenic Substrate for Protease X

  • Assay Buffer (optimized for pH and ionic strength)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Titration: Prepare serial dilutions of Protease X in assay buffer.

  • Add a fixed, saturating concentration of the substrate to each dilution.

  • Monitor the product formation (e.g., change in absorbance or fluorescence) over time.

  • Analysis: Determine the enzyme concentration that yields a robust, linear reaction rate for a convenient time period (e.g., 10-20 minutes). This concentration will be used for all subsequent inhibition assays.

Protocol 2: IC50 Determination

Rationale: This protocol determines the concentration of this compound required to inhibit 50% of Protease X activity.[5] It provides a quantitative measure of potency.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Optimized concentration of Protease X (from Protocol 1)

  • Substrate at a fixed concentration (typically at or near its Km value)

  • Assay Buffer

  • 96-well microplates and plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the this compound stock solution in assay buffer. A 10-point, 3-fold dilution series is common.

  • Assay Setup: In a 96-well plate, add the assay buffer, the optimized concentration of Protease X, and the various concentrations of the inhibitor.[6] Include controls:

    • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

    • 0% Activity Control (Blank): Substrate + Buffer (no enzyme).

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[11]

  • Measurement: Immediately place the plate in a microplate reader and measure the reaction rate (initial velocity, V₀) by monitoring product formation over time.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).[5]

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Hypothetical Data Presentation: IC50 Determination
CompoundTarget EnzymeIC50 (µM)
This compoundProtease X5.2
Known Inhibitor (Positive Control)Protease X0.1

Phase 3: Mechanism of Action (MOA) Elucidation

Rationale: To understand how the compound inhibits the enzyme, kinetic studies are performed to determine its effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax).

Protocol 3: Michaelis-Menten Kinetics (Determination of Substrate Km)

Rationale: The Km of the substrate for Protease X must be determined experimentally. This value is crucial for setting up the subsequent inhibition kinetics experiments and for calculating the Ki value from the IC50.[5]

Procedure:

  • Substrate Dilution: Prepare a series of dilutions of the substrate in assay buffer, typically spanning a range from 0.1x Km to 10x the expected Km.

  • Assay: For each substrate concentration, measure the initial reaction velocity (V₀) using the optimized enzyme concentration.

  • Data Analysis: Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the values for Km and Vmax.

Protocol 4: Inhibition Kinetics

Rationale: By measuring reaction rates at varying substrate and inhibitor concentrations, we can observe the inhibitor's effect on the apparent Km and Vmax, which reveals the mechanism of inhibition.[3][11]

Procedure:

  • Perform a series of Michaelis-Menten experiments (as in Protocol 3) under several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each inhibitor concentration, determine the initial reaction velocity (V₀) for each substrate concentration.[5]

  • Data Analysis:

    • Generate Michaelis-Menten plots for each inhibitor concentration.

    • For clearer visualization, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the inhibition mechanism.[5]

Interpreting Kinetic Data

The changes in apparent Km and Vmax, as visualized on a Lineweaver-Burk plot, define the type of reversible inhibition.

G cluster_0 Observed Kinetic Changes cluster_1 Inhibition Mechanism start Analyze Lineweaver-Burk Plot A Km increases Vmax unchanged start->A Lines intersect on Y-axis B Km unchanged Vmax decreases start->B Lines intersect on X-axis C Km decreases Vmax decreases start->C Lines are parallel D Km increases Vmax decreases start->D Lines intersect in 2nd quadrant resA Competitive A->resA resB Non-competitive B->resB resC Uncompetitive C->resC resD Mixed D->resD

Caption: Decision diagram for determining inhibition type from kinetic data.

Phase 4: Advanced Characterization

Protocol 5: Determining Reversibility

Rationale: This experiment distinguishes between reversible inhibitors, which dissociate from the enzyme, and irreversible inhibitors, which typically form a covalent bond and permanently inactivate it.[7][8] A simple method is the jump-dilution assay.

Procedure:

  • High Concentration Incubation: Incubate a concentrated solution of Protease X with a high concentration of this compound (e.g., 10-20x IC50) for an extended period (e.g., 60 minutes) to ensure maximal binding.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a pre-warmed assay solution containing the substrate. The dilution should lower the inhibitor concentration to well below its IC50.

  • Monitor Activity: Immediately monitor the enzymatic activity over time.

  • Data Analysis:

    • Reversible Inhibition: If activity is rapidly recovered upon dilution, the inhibition is reversible.[10]

    • Irreversible Inhibition: If activity is not recovered, or recovers very slowly over time, the inhibition is likely irreversible or involves slow-binding kinetics.[8][12]

Conclusion

This application guide provides a robust, systematic framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can move from an unknown compound to a well-characterized molecule, defining its target, potency (IC50), and detailed mechanism of action (Ki, inhibition type, and reversibility). This foundational knowledge is essential for any subsequent drug development efforts, enabling informed decisions for lead optimization and further preclinical studies.

References

"use of 2-bromo-N-cyclopentylbenzamide in the synthesis of quinazolinones"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of 3-Cyclopentylquinazolin-4(3H)-ones via Metal-Catalyzed Cyclization of 2-bromo-N-cyclopentylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The development of efficient and modular synthetic routes to access novel quinazolinone derivatives is therefore a critical objective in drug discovery. This application note provides a detailed guide for the synthesis of 3-cyclopentylquinazolin-4(3H)-ones, utilizing the versatile precursor, this compound. We present a robust, copper-catalyzed protocol involving an intramolecular C-N coupling strategy, offering operational simplicity and access to this valuable heterocyclic system. The causality behind experimental choices, a detailed reaction mechanism, and step-by-step protocols are elucidated to ensure reproducibility and empower researchers to adapt this methodology for the synthesis of diverse quinazolinone libraries.

Introduction to Synthetic Strategy

The construction of the quinazolinone ring from a 2-halobenzamide precursor necessitates the introduction of the N1 and C2 atoms of the final heterocyclic core. A highly effective strategy involves a metal-catalyzed domino reaction where the 2-halobenzamide couples with a synthon that provides these missing atoms, followed by an intramolecular cyclization.

Among the various transition-metal-catalyzed methods, copper-catalyzed Ullmann-type couplings are particularly advantageous due to the low cost, low toxicity, and environmental benignity of copper catalysts compared to their palladium counterparts.[1][3] This guide will focus on a copper-catalyzed reaction of this compound with a simple amide, such as formamide, which serves as the N1-C2 synthon, leading directly to the desired 3-cyclopentylquinazolin-4(3H)-one.

Overall Synthetic Workflow

The process begins with the assembly of the reaction components under an inert atmosphere, proceeds through a heated, catalyzed reaction phase, and concludes with product work-up and purification. This streamlined workflow is designed for efficiency and scalability.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_purification 3. Work-up & Purification prep_reagents Combine this compound, Cu(I) catalyst, ligand, and base in a dry Schlenk flask prep_inert Establish Inert Atmosphere (Nitrogen or Argon) prep_reagents->prep_inert prep_solvent Add Anhydrous Solvent & C1/N1 Synthon (e.g., Formamide) prep_inert->prep_solvent reaction_heat Heat Reaction Mixture (e.g., 110-130 °C) for 12-24 hours prep_solvent->reaction_heat reaction_monitor Monitor Progress by TLC or LC-MS reaction_heat->reaction_monitor workup_quench Cool to RT & Quench (e.g., with water) reaction_monitor->workup_quench workup_extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup_quench->workup_extract workup_purify Purify by Flash Column Chromatography workup_extract->workup_purify final_product 3-Cyclopentylquinazolin-4(3H)-one workup_purify->final_product Isolate Pure Product

Caption: General experimental workflow for quinazolinone synthesis.

Core Protocol: Copper-Catalyzed Synthesis of 3-Cyclopentylquinazolin-4(3H)-one

This protocol details the synthesis via a copper-catalyzed coupling of this compound with formamide.

Reaction Principle & Mechanism

The reaction proceeds via a copper-catalyzed domino sequence. The cycle is initiated by the coordination of the Cu(I) catalyst to the amide and the aryl bromide. A key step is the coupling with formamide, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed imine or equivalent intermediate. Subsequent dehydration and cyclization yield the stable quinazolinone ring system. The base is crucial for deprotonating the amide(s), facilitating catalyst coordination and the cyclization cascade.[1][4]

G cat_cycle Cu(I) Catalyst int1 Oxidative Addition Complex (Cu(III)) cat_cycle->int1 sm This compound + Formamide sm->int1 Cu(I), Base int2 Amide Coupling & Intermediate Formation int1->int2 Formamide Coupling int3 Intramolecular Cyclization int2->int3 Base (Deprotonation) product 3-Cyclopentylquinazolin-4(3H)-one int3->product -H₂O product->cat_cycle Catalyst Regeneration

Caption: Proposed mechanism for the copper-catalyzed synthesis.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/EquivalentsSample Amount (0.5 mmol scale)
This compoundC₁₂H₁₄BrNO268.151.0 equiv134.1 mg
Copper(I) Iodide (CuI)CuI190.4510 mol% (0.1 equiv)9.5 mg
L-ProlineC₅H₉NO₂115.1320 mol% (0.2 equiv)11.5 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.5 equiv172.8 mg
FormamideCH₃NO45.045.0 equiv112.6 mg (100 µL)
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-2.5 mL
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (134.1 mg, 0.5 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), L-proline (11.5 mg, 0.1 mmol), and potassium carbonate (172.8 mg, 1.25 mmol).

    • Expert Insight: The use of a ligand like L-proline is critical. It stabilizes the copper catalyst, prevents its agglomeration, and enhances its solubility and reactivity in the catalytic cycle.[3]

  • Inert Atmosphere:

    • Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Expert Insight: Maintaining an oxygen-free environment is paramount to prevent the oxidation of the active Cu(I) species to the less active Cu(II), which would impede the catalytic cycle.[1]

  • Solvent and Reagent Addition:

    • Using a syringe, add anhydrous DMSO (2.5 mL) followed by formamide (100 µL, 2.5 mmol).

    • Expert Insight: DMSO is an excellent solvent for this type of reaction due to its high boiling point and its ability to dissolve both the organic substrates and inorganic salts, creating a homogeneous reaction mixture.[1]

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a hexane/ethyl acetate mixture.

    • Trustworthiness: The reaction is considered complete upon the disappearance of the this compound starting material. This ensures the protocol is self-validating and prevents premature work-up.[1]

  • Work-up Procedure:

    • Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 25 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (25 mL) to remove residual DMSO and water.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity to 70:30 hexane/ethyl acetate, to isolate the pure 3-cyclopentylquinazolin-4(3H)-one.

Alternative Strategies & Considerations

While copper catalysis is robust, palladium-catalyzed systems also offer effective routes to quinazolinones.[2][5][6] Methodologies like the Buchwald-Hartwig amination could be employed to first convert the this compound to 2-amino-N-cyclopentylbenzamide, which can then be cyclized with various C1 sources (e.g., orthoformates, aldehydes) to yield a wide array of 2-substituted quinazolinones.[7]

Key Considerations for Success:

  • Reagent Purity: The purity of the starting benzamide and the dryness of the solvent are critical. Water can hydrolyze intermediates and deactivate the catalyst.

  • Base Selection: While K₂CO₃ is effective, other bases like Cs₂CO₃ can sometimes offer improved yields, particularly with less reactive substrates.[8]

  • Temperature Control: The reaction temperature is a key parameter. Temperatures below 110 °C may result in sluggish or incomplete reactions, while excessively high temperatures can lead to decomposition and side-product formation.

Conclusion

The copper-catalyzed synthesis of 3-cyclopentylquinazolin-4(3H)-one from this compound is a powerful and versatile method for accessing this important heterocyclic scaffold.[1] The operational simplicity, use of an inexpensive catalyst, and applicability to a range of substrates make it a valuable tool for medicinal chemists and drug development professionals.[1][9] The detailed protocol and mechanistic insights provided herein serve as a comprehensive starting point for synthesizing diverse quinazolinone libraries for biological screening and lead optimization programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromo-N-cyclopentylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges during this specific amide synthesis. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental choices, empowering you to optimize your reaction yield and purity.

Introduction: Navigating the Synthesis of this compound

The synthesis of N-substituted benzamides is a cornerstone of medicinal chemistry and materials science. This compound, in particular, serves as a valuable building block for more complex molecules due to the reactivity of its bromine atom in cross-coupling reactions.[1] While the formation of an amide bond appears straightforward, the direct reaction between a carboxylic acid and an amine is thermodynamically challenging and often results in a simple acid-base salt.[2][3][4]

This guide focuses on the two most reliable and common pathways to synthesize this target molecule:

  • The Acyl Chloride Method: Reaction of 2-bromobenzoyl chloride with cyclopentylamine.

  • The Coupling Agent Method: Direct condensation of 2-bromobenzoic acid with cyclopentylamine using a coupling agent.

We will explore the nuances of each method, address common pitfalls, and provide robust protocols to guide your experimental work.

Section 1: The Acyl Chloride Method

This classic and robust approach involves the reaction of a highly reactive 2-bromobenzoyl chloride with cyclopentylamine, typically under Schotten-Baumann conditions.[4][5] The high electrophilicity of the acyl chloride makes this reaction fast and often high-yielding, but also susceptible to side reactions if not handled correctly.[6][7]

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this reaction are almost always traced back to one of two issues:

  • Hydrolysis of 2-Bromobenzoyl Chloride: Acyl chlorides are extremely sensitive to moisture.[7][8] Any trace water in your solvent, on your glassware, or in the atmosphere will rapidly hydrolyze the acyl chloride back to the unreactive 2-bromobenzoic acid. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Protonation of Cyclopentylamine: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic cyclopentylamine, forming the unreactive cyclopentylammonium chloride salt.[6][8] It is crucial to include at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it forms.[9] An excess of the base (e.g., 1.1-1.2 equivalents) is often recommended.

Q2: I've observed the formation of a white precipitate immediately upon adding the base to my cyclopentylamine solution, even before adding the acyl chloride. Is this normal?

A2: This is not typical and may indicate an issue with your starting materials or solvent. The most likely cause is the presence of an impurity in your cyclopentylamine or a reactive impurity in your solvent that is reacting with the base. Consider re-distilling your cyclopentylamine and using a fresh, sealed bottle of anhydrous solvent.

Q3: The reaction mixture has turned into a thick, unstirrable slurry. How should I proceed?

A3: This is usually due to the precipitation of the triethylamine hydrochloride salt byproduct. While this indicates the reaction is proceeding, it can hinder effective mixing. The solution is to add more anhydrous solvent to maintain a stirrable mixture. Ensure the solvent you add is also dry to avoid hydrolyzing the remaining acyl chloride.[8]

Q4: My final product is contaminated with unreacted 2-bromobenzoic acid after workup. Why did this happen and how can I remove it?

A4: This is a clear sign that some of your 2-bromobenzoyl chloride was hydrolyzed before it could react with the amine.[8] During the workup, you can effectively remove this acidic impurity by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The benzoic acid will be deprotonated to form the water-soluble sodium 2-bromobenzoate, which will partition into the aqueous layer.

Experimental Workflow: Acyl Chloride Method

Below is a diagram illustrating the logical flow of the experimental procedure.

Acyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry all glassware prep_inert Assemble under N2/Ar prep_glass->prep_inert dissolve_amine Dissolve Cyclopentylamine & Triethylamine in Anhydrous DCM prep_inert->dissolve_amine cool_solution Cool to 0 °C (Ice Bath) dissolve_amine->cool_solution add_acyl Add 2-Bromobenzoyl Chloride (dropwise) cool_solution->add_acyl warm_stir Warm to RT & Stir (4-6 hours) add_acyl->warm_stir quench Quench with H2O warm_stir->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_conc Dry (Na2SO4) & Concentrate wash_brine->dry_conc purify Purify (Recrystallization or Chromatography) dry_conc->purify

Caption: Workflow for this compound synthesis via the acyl chloride method.

Detailed Experimental Protocol: Acyl Chloride Method

Materials:

  • Cyclopentylamine

  • 2-Bromobenzoyl chloride[10]

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopentylamine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled amine solution and stir for 5 minutes.

  • Acyl Chloride Addition: Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[9][11]

Section 2: The Coupling Agent Method

This method avoids the need to handle the highly reactive and moisture-sensitive acyl chloride by activating the carboxylic acid (2-bromobenzoic acid) in situ. Carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[2][6] This approach is generally milder but can introduce its own set of challenges, primarily related to byproducts from the coupling agent.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is very slow or has stalled completely with unreacted 2-bromobenzoic acid remaining. How can I improve the conversion?

A1: This is a common issue with coupling reactions.

  • Insufficient Activation: The direct reaction between the amine and carboxylic acid to form a salt is a competing, non-productive pathway.[3] While the coupling agent's role is to prevent this, ensure you are using a stoichiometric amount (at least 1.0 eq, often 1.1 eq is better) of the coupling agent.

  • Additive Use: The formation of the active O-acylisourea intermediate can be slow. The addition of a catalyst like 1-hydroxybenzotriazole (HOBt) or N,N-dimethylpyridin-4-amine (DMAP) can significantly accelerate the reaction and improve yields.[8] HOBt is particularly useful as it also helps to suppress a common side reaction, the formation of N-acylurea.[8]

  • Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive sluggish reactions to completion.

Q2: After workup, my product is contaminated with a very insoluble white solid. What is it and how do I get rid of it?

A2: This is the hallmark of a reaction using DCC. The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents.[8] The best practice is to remove it before the aqueous workup. After the reaction is complete, cool the reaction mixture (if heated) and filter off the precipitated DCU. Rinsing the solid with a small amount of cold solvent (e.g., DCM or ethyl acetate) will help recover any product that may have co-precipitated. If you are consistently having issues with DCU, consider switching to EDC. The corresponding urea byproduct from EDC is water-soluble and is easily removed during the aqueous workup.

Q3: I suspect I have an N-acylurea byproduct. How did this form and can it be prevented?

A3: The N-acylurea byproduct forms when the highly reactive O-acylisourea intermediate rearranges via an intramolecular acyl transfer before it can be intercepted by the amine. This side reaction is irreversible and consumes your starting material. The most effective way to prevent this is to add HOBt to the reaction mixture.[8] HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester, which is more stable towards rearrangement but still highly reactive towards the amine.

Experimental Workflow: Coupling Agent Method

Coupling_Agent_Workflow cluster_reaction Reaction cluster_workup Workup & Purification combine_reagents Combine 2-Bromobenzoic Acid, Cyclopentylamine, & HOBt (optional) in Anhydrous Solvent (DCM/DMF) cool_solution Cool to 0 °C combine_reagents->cool_solution add_coupling Add EDC or DCC (portion-wise) cool_solution->add_coupling warm_stir Warm to RT & Stir (12-24 hours) add_coupling->warm_stir filter_dcu Filter DCU (if DCC used) warm_stir->filter_dcu dilute Dilute with Solvent filter_dcu->dilute wash_acid Wash with dil. HCl dilute->wash_acid wash_bicarb Wash with sat. NaHCO3 wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_conc Dry (Na2SO4) & Concentrate wash_brine->dry_conc purify Purify (Recrystallization or Chromatography) dry_conc->purify

Caption: Workflow for this compound synthesis via the coupling agent method.

Detailed Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 2-Bromobenzoic acid

  • Cyclopentylamine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid (e.g., 5% HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq.), cyclopentylamine (1.05 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.1 eq.) to the mixture portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Section 3: Mechanistic Insights & Side Reactions

Understanding the underlying mechanisms and potential side reactions is critical for effective troubleshooting.

Reaction Mechanisms and Key Intermediates

Reaction_Mechanisms cluster_acyl Acyl Chloride Path cluster_coupling Coupling Agent Path (EDC) cluster_hydrolysis Side Reaction AcylCl 2-Bromobenzoyl Chloride Tetra1 Tetrahedral Intermediate AcylCl->Tetra1 + Amine Amine Cyclopentylamine Amine->Tetra1 Product This compound Tetra1->Product - HCl Acid 2-Bromobenzoic Acid OAI O-Acylisourea (Active Intermediate) Acid->OAI + EDC EDC EDC EDC->OAI Nacylurea N-Acylurea (Byproduct) OAI->Nacylurea Rearrangement (Side Reaction) Tetra2 Tetrahedral Intermediate OAI->Tetra2 + Amine Tetra2->Product - EDC-Urea Water H₂O Acid_H 2-Bromobenzoic Acid Water->Acid_H AcylCl_H 2-Bromobenzoyl Chloride AcylCl_H->Acid_H + H₂O (Hydrolysis)

Caption: Core reaction pathways and a key side reaction in the synthesis.

This diagram illustrates the two primary pathways. The acyl chloride route proceeds via a direct nucleophilic acyl substitution.[6] The coupling agent route involves the formation of a highly reactive O-acylisourea intermediate, which can then either react with the amine to form the product or undergo an undesirable rearrangement to an N-acylurea byproduct.[8] The hydrolysis of the acyl chloride is a major competing side reaction in the first pathway.[7]

Section 4: Summary of Key Parameters

For quick reference, the following table summarizes the typical conditions for both synthetic methods.

ParameterAcyl Chloride MethodCoupling Agent Method (EDC/HOBt)
Carboxylic Acid Source 2-Bromobenzoyl chloride2-Bromobenzoic acid
Amine Cyclopentylamine (1.0 eq.)Cyclopentylamine (1.0-1.1 eq.)
Key Reagent Triethylamine (1.1 eq.)EDC (1.1 eq.), HOBt (1.1 eq.)
Solvent Anhydrous DCM, THFAnhydrous DCM, DMF
Temperature 0 °C to Room Temp.0 °C to Room Temp. (may require gentle heating)
Reaction Time 2-6 hours12-24 hours
Key Byproduct Triethylamine hydrochloride (water-soluble)EDC-urea (water-soluble), DCU (if DCC is used - insoluble)
Primary Risk Hydrolysis of acyl chlorideN-acylurea formation, incomplete reaction

References

Technical Support Center: Overcoming Solubility Challenges with 2-bromo-N-cyclopentylbenzamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-bromo-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the solubility challenges commonly encountered with this and similar hydrophobic compounds during in vitro and in vivo assays. Our goal is to equip you with the knowledge and protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is the low aqueous solubility of the molecule, which is driven by the presence of the non-polar aromatic ring and cyclopentyl group. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final assay medium.

Q2: How can I determine the aqueous solubility of my compound?

Determining the kinetic and thermodynamic solubility of your compound early in the experimental process is crucial.

  • Kinetic Solubility Assays: These are high-throughput methods that measure the concentration at which a compound precipitates from a solution when rapidly diluted from a DMSO stock. A common method is nephelometry, which measures the turbidity of the solution.

  • Thermodynamic Solubility Assays: These equilibrium-based methods measure the true solubility of a compound after it has been allowed to equilibrate in a specific buffer for an extended period (typically 24-48 hours). The "gold standard" is the shake-flask method, followed by quantification of the dissolved compound by HPLC or LC-MS.

Q3: What are the best practices for preparing stock solutions of this compound?

Proper stock solution preparation is the first line of defense against solubility issues.

  • Solvent Selection: Use a high-purity, anhydrous organic solvent in which your compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with aqueous buffers. Other options include ethanol, methanol, or acetone, depending on the specific requirements of your assay.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final assay, which can have off-target effects.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles, which can lead to compound degradation or precipitation.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Issue 1: Compound Precipitation Observed During Assay Plate Preparation

Root Cause Analysis: This often occurs when the final concentration of the compound in the assay well exceeds its aqueous solubility limit. The concentration of the organic solvent in the final assay volume can also play a significant role.

Step-by-Step Troubleshooting Protocol:

  • Reduce Final Compound Concentration: If your experimental design allows, lower the final concentration of this compound in the assay.

  • Optimize Co-Solvent Concentration:

    • Decrease DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. Higher concentrations can be toxic to cells and may affect enzyme activity.

    • Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in the organic solvent before diluting into the aqueous buffer. This can sometimes help to avoid immediate precipitation.

  • Utilize Formulation Strategies:

    • Co-solvents: Consider the use of other co-solvents in your assay buffer, such as ethanol, polyethylene glycol (PEG), or glycerol. The optimal co-solvent and its concentration will need to be empirically determined.

    • Solubilizing Excipients: For cell-based assays, bovine serum albumin (BSA) can act as a carrier protein and improve the apparent solubility of hydrophobic compounds. For biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 can be used.

Experimental Workflow for Co-Solvent Optimization:

A Prepare 10 mM stock of this compound in 100% DMSO B Prepare serial dilutions in DMSO (e.g., 1 mM, 100 µM) A->B Dilution Series D Add diluted compound to each buffer to achieve final desired concentration B->D C Prepare assay buffers with varying co-solvents (e.g., 0.5% DMSO, 1% Ethanol, 0.1% Tween-20) C->D E Incubate and visually inspect for precipitation at different time points (0, 1h, 4h) D->E Solubility Assessment F Select optimal co-solvent system that maintains solubility without affecting assay performance E->F Decision A Inconsistent Assay Results Observed B Investigate Compound Solubility A->B C Check for Precipitation B->C D Assess Non-Specific Binding B->D E Optimize Formulation (Co-solvents, Surfactants) C->E F Use Low-Binding Plates D->F G Validate Assay Performance E->G F->G

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Cyclopentylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-cyclopentylbenzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this important amide bond formation. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to N-Cyclopentylbenzamide Synthesis

The synthesis of N-cyclopentylbenzamides typically involves the acylation of cyclopentylamine with a benzoyl chloride derivative. A common and effective method for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield and purity. This guide will address these common challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Schotten-Baumann reaction for N-cyclopentylbenzamide synthesis?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of cyclopentylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base is crucial to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Q2: I am observing a significantly low yield in my reaction. What are the most probable causes?

A2: Low yields in the synthesis of N-cyclopentylbenzamides are frequently traced back to a few key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water.[5] Any moisture in your reaction setup (glassware, solvents, or even the cyclopentylamine) can lead to the hydrolysis of benzoyl chloride to the unreactive benzoic acid.

  • Protonation of Cyclopentylamine: The reaction generates HCl as a byproduct.[2] Without a sufficient amount of base to neutralize it, the HCl will protonate the cyclopentylamine, forming the cyclopentylammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride.

  • Sub-optimal Reaction Temperature: While many Schotten-Baumann reactions proceed well at room temperature, the specific kinetics of your substrates might require optimization.[6] Excessively high temperatures can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.

  • Insufficient Mixing: In a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase.[7]

Q3: My product is an oil and is difficult to purify. How can I induce crystallization and what purification methods are recommended?

A3: The formation of an oily product can be due to impurities or the intrinsic properties of the N-cyclopentylbenzamide derivative. To induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.

  • Trituration: Adding a non-polar solvent in which the product is insoluble (like hexane) and stirring vigorously can sometimes cause the oil to solidify.

For purification, two common methods are highly effective:

  • Recrystallization: This is a preferred method for solid products.[8] A suitable solvent system should be chosen where the N-cyclopentylbenzamide is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, or a mixture of ethanol and water, is often a good starting point.[9]

  • Column Chromatography: If recrystallization is ineffective or if the product is persistently an oil, silica gel column chromatography is a reliable alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the desired amide from non-polar impurities and more polar byproducts like benzoic acid.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Hydrolysis of Benzoyl Chloride • Ensure all glassware is oven-dried. • Use anhydrous solvents. • Add benzoyl chloride slowly to the reaction mixture.
2. Protonation of Cyclopentylamine • Ensure at least one equivalent of base is used. For biphasic systems, a 10% aqueous NaOH solution is common.[7] • Consider using an excess of cyclopentylamine to act as both reactant and base.
3. Impure Starting Materials • Use freshly opened or distilled benzoyl chloride and cyclopentylamine.
Formation of a White Precipitate (not the product) 1. Cyclopentylammonium Chloride • This indicates insufficient base. The precipitate is likely the salt of the starting amine. Add more base to the reaction mixture.
Product Contaminated with Benzoic Acid 1. Hydrolysis of Benzoyl Chloride • During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic benzoic acid.
Reaction Stalls (incomplete conversion) 1. Insufficient Reaction Time or Temperature • Monitor the reaction progress using Thin Layer Chromatography (TLC). • If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C).
2. Steric Hindrance • If using a sterically hindered benzoyl chloride derivative, a longer reaction time or a stronger, non-nucleophilic base (e.g., triethylamine in an aprotic solvent) may be required.[10]

Experimental Protocols

General Protocol for the Synthesis of N-Cyclopentylbenzamide (Schotten-Baumann Conditions)

Materials:

  • Cyclopentylamine

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred biphasic mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Cyclopentylamine in DCM B Add 10% aq. NaOH A->B C Cool to 0°C B->C D Add Benzoyl Chloride (dropwise) C->D E Stir at RT (1-2h) D->E F Separate Organic Layer E->F G Wash with 1M HCl F->G H Wash with NaHCO3 G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Recrystallization or Column Chromatography K->L M Pure N-Cyclopentylbenzamide L->M

Caption: Experimental workflow for N-cyclopentylbenzamide synthesis.

Troubleshooting Logic

troubleshooting_flowchart Start Low Yield of N-Cyclopentylbenzamide Check_Purity Check Purity of Starting Materials? Start->Check_Purity Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Pure Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents Impure Check_Workup Analyze Workup & Purification? Check_Conditions->Check_Workup Optimal Optimize_Conditions Optimize Temp, Time, Base Stoichiometry Check_Conditions->Optimize_Conditions Sub-optimal Optimize_Workup Optimize Extraction & Purification Method Check_Workup->Optimize_Workup Product Loss Success Improved Yield Check_Workup->Success Efficient Purify_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield.

Characterization Data

For confirmation of the final product, the following spectral data for N-cyclopentylbenzamide can be used as a reference.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the cyclopentyl group.[11]
¹³C NMR A characteristic signal for the amide carbonyl carbon (typically in the range of 165-175 ppm), along with signals for the aromatic and aliphatic carbons.[12][13]
IR Spectroscopy A strong absorption band for the C=O stretch of the amide (around 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of N-cyclopentylbenzamide (C₁₂H₁₅NO, MW: 189.26 g/mol ).[12]

References

Technical Support Center: Synthesis of 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this amide coupling reaction. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

The Ideal Reaction: A Controlled Nucleophilic Acyl Substitution

The synthesis of this compound is fundamentally a nucleophilic acyl substitution, most commonly achieved by reacting 2-bromobenzoyl chloride with cyclopentylamine.[1][2] This reaction, often performed under Schotten-Baumann conditions, is highly efficient when key parameters are controlled.[3][4] The primary amine (cyclopentylamine) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[5][6][7]

Core Synthesis Pathway

G cluster_conditions Conditions cluster_products Products 2_bromobenzoyl_chloride 2-Bromobenzoyl Chloride target_amide This compound 2_bromobenzoyl_chloride->target_amide cyclopentylamine Cyclopentylamine cyclopentylamine->target_amide base Base (e.g., Pyridine, TEA) hcl_salt Base•HCl Salt base->hcl_salt solvent Aprotic Solvent (e.g., DCM) G start Low Yield & Presence of 2-Bromobenzoic Acid check_glassware Was glassware oven-dried and cooled under inert gas? start->check_glassware check_solvents Were anhydrous solvents used (e.g., from a new bottle or freshly distilled)? check_glassware->check_solvents Yes solution Implement Strict Anhydrous Protocol check_glassware->solution No check_atmosphere Was the reaction run under an inert atmosphere (N2 or Ar)? check_solvents->check_atmosphere Yes check_solvents->solution No check_reagents Were reagents (amine, base) known to be dry? check_atmosphere->check_reagents Yes check_atmosphere->solution No check_reagents->solution Yes check_reagents->solution No G cluster_nucleophiles Competing Nucleophiles cluster_products Resulting Products acyl_chloride 2-Bromobenzoyl Chloride (Electrophile) target Desired Amide acyl_chloride->target Primary Reaction acid Carboxylic Acid (Hydrolysis) acyl_chloride->acid Hydrolysis diacyl Diacylated Imide (Over-reaction) acyl_chloride->diacyl Diacylation amine Cyclopentylamine (Desired) amine->target water Water (Impurity) water->acid amide Amide Product (Less Reactive) amide->diacyl

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-substituted benzamides by Nuclear Magnetic resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and dynamic NMR spectra of these important chemical moieties. Here, we provide field-proven insights and troubleshooting strategies in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles faced during the NMR analysis of N-substituted benzamides.

Q1: Why does my ¹H NMR spectrum show broad or multiple signals for the N-substituents?

A1: This is the most frequent observation and is typically due to restricted rotation around the amide C-N bond . The amide bond has significant double-bond character due to resonance, which creates a high energy barrier to rotation.[1][2][3] This slow rotation (on the NMR timescale) can lead to the presence of two distinct rotational isomers, or rotamers (often referred to as cis and trans), which are in slow equilibrium.

  • At Room Temperature: If the rotation is slow enough, you will see two separate sets of signals for the N-substituents and sometimes for the aromatic protons near the amide group.[4]

  • Intermediate Exchange: If the rate of rotation is comparable to the NMR timescale, the signals for the exchanging sites will broaden, sometimes to the point of disappearing into the baseline.[5] This phenomenon is known as coalescence.

Q2: The aromatic region of my spectrum is a complex multiplet. How can I begin to assign the signals?

A2: Overlapping signals in the aromatic region are a common challenge. A systematic approach using 2D NMR is the most effective strategy.

  • Start with ¹³C NMR and DEPT: Identify the number of distinct carbon environments. DEPT-135 or DEPT-90 will distinguish quaternary carbons from CH, CH₂, and CH₃ groups.

  • Use HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment will correlate each proton directly to the carbon it is attached to, allowing you to assign proton signals based on their one-bond connection to a carbon.[6]

  • Use COSY: A Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[6] This is invaluable for tracing out the connectivity within the benzoyl ring and the N-substituent.

  • Use HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule, for example, linking the aromatic protons to the carbonyl carbon.[6]

Q3: The chemical shift of my amide N-H proton seems to vary between samples. Why?

A3: The chemical shift of the amide proton is highly sensitive to its environment. Variations can be caused by:

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which typically shifts the N-H signal downfield.[7]

  • Solvent: The choice of solvent has a dramatic effect. Protic solvents (like methanol-d₄) can exchange with the amide proton, causing the signal to broaden or disappear. Hydrogen-bond accepting solvents like DMSO-d₆ will form strong hydrogen bonds with the N-H proton, shifting its signal significantly downfield (often > 8 ppm) and slowing its exchange rate, which can result in sharper signals that show coupling to other protons.[8][9]

  • Temperature: Changes in temperature can affect the strength and dynamics of hydrogen bonds, leading to shifts in the N-H resonance.

  • Intramolecular Hydrogen Bonding: If the molecule's structure allows, the N-H proton may form an intramolecular hydrogen bond with a nearby acceptor group, which will also influence its chemical shift.[10][11]

Q4: My spectrum looks clean by other analytical methods (TLC, LC-MS), but the NMR is very complicated. What should I do first?

A4: If you suspect the complexity arises from dynamic processes like rotamers rather than impurities, the first and most powerful experiment to run is a Variable Temperature (VT) NMR study .[12] By increasing the temperature, you can often increase the rate of bond rotation.

  • If you see broad peaks at room temperature, heating the sample may cause them to sharpen into single, averaged signals. This is a classic sign of dynamic exchange.[5][13]

  • If you see two distinct sets of signals, heating the sample will cause them to broaden, coalesce into a single broad peak at a specific "coalescence temperature," and then sharpen into a single averaged peak at higher temperatures.[5]

This confirms that the complexity is due to conformational isomers and not a mixture of chemical compounds.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific, complex issues encountered during the analysis of N-substituted benzamides.

Guide 1: Differentiating Rotamers and Assigning Their Structures

Problem: You have confirmed the presence of two rotamers, but you need to determine which set of signals corresponds to the cis isomer and which to the trans isomer and assign all the resonances for each.

Causality and Logic:

The spatial arrangement of the N-substituents relative to the benzoyl ring is different in the two rotamers. The Nuclear Overhauser Effect (NOE), which arises from through-space dipolar coupling between protons that are close to each other (< 5 Å), is the definitive technique for distinguishing them.[14][15] By observing an NOE between a proton on the N-substituent and a proton on the benzoyl ring, we can confirm their spatial proximity.

Workflow Diagram: Rotamer Assignment

G cluster_0 Initial Data Acquisition cluster_1 Hypothesis: Rotamers Present cluster_2 Confirmation & Dynamic Analysis cluster_3 Structural Elucidation A Acquire standard ¹H, ¹³C, COSY, HSQC spectra B Observe dual signal sets or broad peaks A->B C Perform Variable Temperature (VT) ¹H NMR B->C D Observe coalescence and sharpening of signals? C->D Analyze spectra at different T E Acquire 2D NOESY or ROESY spectrum D->E Yes F Identify key through-space correlations (e.g., N-CH₃ to ortho-H) E->F G Assign signals to cis and trans rotamers F->G

Caption: Workflow for confirming and assigning rotamers.

Experimental Protocol: 2D NOESY/ROESY for Rotamer Assignment
  • Sample Preparation: Prepare a sample of your N-substituted benzamide at a moderate concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine appropriate spectral width and pulse calibration.

    • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY is often preferred for medium-sized molecules where the NOE might be close to zero.

    • Key Parameter - Mixing Time (τₘ): This is the duration during which magnetization transfer occurs. A typical starting point for small-to-medium molecules is 500-800 ms. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the signal.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Look for cross-peaks that connect protons from the N-substituent to protons on the benzoyl ring.

    • Interpretation Example: In an N-methyl benzamide, an NOE cross-peak between the N-methyl protons and the ortho-protons of the benzoyl ring would strongly indicate a trans conformation (where the methyl group and the ring are on opposite sides of the C-N bond, bringing them into spatial proximity). Conversely, the absence of this correlation and the presence of a correlation to the N-H proton (if present) might suggest the cis form.[4]

  • Self-Validation: The assignments must be consistent across all experiments. For example, the proton assignments from NOESY must agree with the coupling network observed in the COSY spectrum and the direct attachments seen in the HSQC spectrum.

Guide 2: Resolving Signal Overlap in the Aromatic Region

Problem: The signals for the aromatic protons are crowded into a narrow chemical shift range, preventing analysis of coupling patterns and accurate integration.

Causality and Logic:

While 2D NMR is the primary tool, changing the solvent can sometimes be a simple and effective first step. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of solute protons due to anisotropic effects.[16] These solvents tend to associate with electron-deficient regions of the solute molecule, leading to differential shielding or deshielding of nearby protons and often increasing the spectral dispersion.[16]

Comparative Data Table: Solvent-Induced Shifts
Proton TypeTypical Shift in CDCl₃ (ppm)Expected Shift Change in C₆D₆Rationale
ortho-H to Carbonyl~7.8Significant Upfield Shift (Δδ ≈ -0.5 to -1.0)Benzene associates with the electron-poor carbonyl group, strongly shielding the nearby ortho protons.
meta-H to Carbonyl~7.4Moderate Upfield Shift (Δδ ≈ -0.2 to -0.5)Less pronounced shielding effect due to greater distance from the primary association site.
para-H to Carbonyl~7.5Moderate Upfield Shift (Δδ ≈ -0.2 to -0.5)Similar to meta protons.
N-Alkyl ProtonsVariableVariable, often upfieldDepends on the specific conformation and association of benzene with the amide dipole.

Note: These are general trends; the magnitude and direction of the shift can vary.

Experimental Protocol: Solvent Titration / Re-measurement
  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum in a standard solvent like CDCl₃.

  • Solvent Change: Prepare a new sample in benzene-d₆ or, if solubility is an issue, in a mixture (e.g., 1:1 CDCl₃:C₆D₆). Alternatively, carefully evaporate the original solvent under a gentle stream of nitrogen and re-dissolve the sample in the new solvent.

  • Acquire New Spectrum: Run the ¹H NMR again under identical concentration and temperature conditions.

  • Compare Spectra: Lay the two spectra over each other. Look for changes in dispersion in the aromatic region. Often, the increased separation between signals in benzene-d₆ will reveal coupling patterns that were previously obscured.[12]

  • Follow-up with 2D NMR: If significant overlap persists, acquire COSY and HSQC spectra in the solvent that provides the best signal dispersion. The combination of solvent-induced shifts and 2D correlation data is a powerful strategy for complete assignment.[6]

III. References

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. --INVALID-LINK--

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. --INVALID-LINK--

  • Loth, K., Pelupessy, P., & Bodenhausen, G. (2005). Chemical Shift Anisotropy Tensors of Carbonyl, Nitrogen, and Amide Proton Nuclei in Proteins through Cross-Correlated Relaxation in NMR Spectroscopy. Journal of the American Chemical Society, 127(16), 6062–6068. --INVALID-LINK--

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 119(34), 8076–8082. --INVALID-LINK--

  • Wylie, B. J., Franks, W. T., Rienstra, C. M., & et al. (2007). Chemical-Shift Anisotropy Measurements of Amide and Carbonyl Resonances in a Microcrystalline Protein with Slow Magic-Angle Spinning NMR Spectroscopy. Journal of the American Chemical Society, 129(17), 5318–5319. --INVALID-LINK--

  • Miles, Z. D., & Guno, M. E. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1403–1407. --INVALID-LINK--

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 431-443. --INVALID-LINK--

  • Zhou, M., Frydman, V., & Frydman, L. (2004). NMR Analyses of Order and Dynamics in Poly(p-Benzamide)/Sulfuric Acid Solutions. The Journal of Physical Chemistry B, 108(31), 11618–11628. --INVALID-LINK--

  • Miles, Z. D., & Guno, M. E. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1403–1407. --INVALID-LINK--

  • ResearchGate. (2007). (PDF) Chemical-Shift Anisotropy Measurements of Amide and Carbonyl Resonances in a Microcrystalline Protein with Slow Magic-Angle Spinning NMR Spectroscopy. --INVALID-LINK--

  • ResearchGate. (2002). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. --INVALID-LINK--

  • Lumsden, M. D., & O'Dell, L. A. (2005). Variable NMR Spin−Lattice Relaxation Times in Secondary Amides: Effect of Ramachandran Angles on Librational Dynamics. The Journal of Physical Chemistry B, 109(2), 945–952. --INVALID-LINK--

  • Dračínský, M., & Hodgkinson, P. (2018). A Small Change in Structure, a Big Change in Flexibility. Molecules, 23(12), 3193. --INVALID-LINK--

  • LibreTexts Chemistry. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. --INVALID-LINK--

  • Stanishevskiy, Y. M. (2023). Dynamic Structure of Organic Compounds in Solution According to NMR Data and Quantum Mechanical Calculations: IV. Benzamide. Russian Journal of Organic Chemistry, 59(8), 1289–1296. --INVALID-LINK--

  • ResearchGate. (n.d.). Variable temperature ¹H NMR studies. --INVALID-LINK--

  • ResearchGate. (n.d.). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. --INVALID-LINK--

  • ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. --INVALID-LINK--

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 421-429. --INVALID-LINK--

  • YouTube. (2024, June 17). CHEM 2325 Module 24: Amide Structure. --INVALID-LINK--

  • Ali, B., Khan, M. S., & et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 934. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. --INVALID-LINK--

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. --INVALID-LINK--

  • Sabinet African Journals. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. --INVALID-LINK--

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 12(1), 101-108. --INVALID-LINK--

  • Benchchem. (2025). Interpreting the 1H NMR Spectrum of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Comparative Guide. --INVALID-LINK--

  • Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 43(2), 469–475. --INVALID-LINK--

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Reference-free NOE NMR analysis. --INVALID-LINK--

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. --INVALID-LINK--

  • ResearchGate. (2002). (PDF) Identification and structure elucidation by NMR spectroscopy. --INVALID-LINK--

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benz. --INVALID-LINK--

  • Dhanishta, P., Siva kumar, P. S., Mishra, S. K., & Suryaprakash, N. (2018). Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations. Physical Chemistry Chemical Physics, 20(13), 8798–8808. --INVALID-LINK--

  • University of Notre Dame. (n.d.). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. --INVALID-LINK--

References

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls and Ensuring Robust Data

Welcome to the technical support center for researchers utilizing benzamide-based compounds. Benzamides are a versatile class of molecules, forming the structural core of therapeutics ranging from histone deacetylase (HDAC) and poly (ADP-ribose) polymerase (PARP) inhibitors to agents targeting kinases and G-protein coupled receptors.[1][2][3] However, their physicochemical properties and potential for non-specific interactions can often lead to challenges with assay reproducibility.

This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to troubleshoot common problems, validate your findings, and generate high-quality, reproducible data. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to build self-validating assay systems.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles encountered when working with benzamide derivatives.

Q1: My benzamide compound shows highly variable activity and IC50 values between experimental runs. What are the most likely causes?

A1: This is a classic reproducibility problem often rooted in the compound's fundamental physicochemical properties. The two most common culprits are poor aqueous solubility and compound aggregation.[4][5]

  • Solubility: Benzamides can have limited solubility in aqueous buffers.[6][7][8] If the compound precipitates out of solution during the assay, its effective concentration becomes inconsistent, leading to fluctuating results. Always start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO, but ensure the final concentration in your assay is low (ideally <0.5%) and consistent across all conditions to prevent solvent-induced artifacts.[5][9]

  • Aggregation: Many organic molecules, including some benzamides, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, often characterized by steep, non-sigmoidal dose-response curves.[5][10] This phenomenon is a major source of artifacts in high-throughput screening.[10]

Q2: I suspect my benzamide is forming aggregates. How can I definitively test for this?

A2: There are several robust methods to diagnose aggregation-based activity. The key is to see if the apparent activity is sensitive to conditions that disrupt aggregates.

  • Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[4][5] If your compound is acting via aggregation, you will see a significant rightward shift (a decrease) in its apparent potency (IC50). A true 1:1 inhibitor's potency should be unaffected.

  • Enzyme Concentration Test: For enzymatic assays, a true inhibitor's IC50 value is often independent of the enzyme concentration (for competitive inhibitors). However, the IC50 of an aggregator will typically increase linearly with an increase in enzyme concentration.[5]

  • Direct Physical Evidence: Techniques like Dynamic Light Scattering (DLS) can directly detect the presence of sub-micron particles in your compound solution, providing physical confirmation of aggregation.[5]

Q3: My compound is flagged as a Pan-Assay Interference Compound (PAIN). Does this invalidate my results?

A3: Not necessarily, but it is a critical warning sign that demands further investigation. PAINs are chemical structures known to interfere with assays through various non-specific mechanisms, including chemical reactivity, redox activity, or aggregation.[9] If your benzamide contains a substructure flagged as a PAIN, you must perform rigorous control experiments to prove the observed activity is due to specific interaction with your target. This includes using orthogonal assays, testing inactive structural analogs, and confirming target engagement in cells.[5][9]

Q4: My benzamide is potent in a biochemical (e.g., purified enzyme) assay but shows no activity in a cell-based assay. What's happening?

A4: This is a very common and informative result that often points to one of two issues: cell permeability or compound stability in the culture medium.[4][11]

  • Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is especially true for polar, peptidic, or charged molecules.[11]

  • Stability/Metabolism: The complex environment of cell culture medium (containing serum proteins, metabolic enzymes) can lead to compound degradation or modification into an inactive form.

  • Efflux: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

To troubleshoot this, you would need to conduct specific permeability assays (e.g., PAMPA), assess compound stability in media over time using LC-MS, and test for efflux pump inhibition.

Part 2: Troubleshooting Guides - A Deeper Dive

This section provides structured guidance for more complex experimental challenges, complete with step-by-step protocols and data interpretation insights.

Guide 1: Investigating Unexpected Phenotypes & Off-Target Effects

A frequent and confounding issue is when a benzamide inhibitor produces a cellular phenotype that is inconsistent with the known biology of its intended target. This strongly suggests the involvement of off-target effects.[1]

Problem: My benzamide, designed as an HDAC inhibitor, is causing rapid apoptosis at concentrations where I don't expect to see full target engagement.

Causality: The benzamide scaffold is present in many bioactive molecules.[5][12] For instance, due to structural similarities in ATP-binding pockets, many small molecules can unintentionally inhibit various kinases, leading to the modulation of unintended signaling pathways.[1] The observed apoptosis could be due to the inhibition of a critical survival kinase rather than the intended HDAC target.

G

Caption: Workflow for identifying and validating off-target effects.

Step-by-Step Troubleshooting Protocol:

  • Broad-Spectrum Screening: The most direct way to identify off-targets is through broad-spectrum screening.

    • Action: Submit your compound to a commercial kinome profiling service to screen against a large panel of kinases.[1]

    • Rationale: This provides an unbiased view of your compound's kinase inhibitory activity, potentially revealing potent off-targets that could explain the unexpected phenotype.

  • Validate Target Engagement in Cells: A biochemical hit doesn't guarantee the compound binds its target in a complex cellular environment.

    • Action: Perform a Cellular Thermal Shift Assay (CETSA). This technique assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[1][12]

    • Rationale: A positive thermal shift for your intended target (and any identified off-targets) provides direct evidence of binding in an intact cellular context.[1]

  • Employ Orthogonal Controls: This is a critical step for validating that a cellular phenotype is linked to a specific target.

    • Action A (Orthogonal Inhibitor): Use a known, selective inhibitor of your primary target that is structurally different from your benzamide.[1]

    • Action B (Inactive Analog): Synthesize or acquire a close structural analog of your benzamide that is inactive against the primary target.

    • Interpretation: If the orthogonal inhibitor (A) does not produce the unexpected phenotype, but your active benzamide does, it strongly implicates an off-target effect. If the inactive analog (B) fails to elicit the phenotype, it confirms the effect is not due to some general property of the chemical scaffold.[13]

Guide 2: Ensuring Purity and Stability of Benzamide Stocks

The purity and integrity of your compound are the foundation of any reproducible experiment. Impurities from synthesis or degradation products can have their own biological activities, confounding results.

Problem: Results with a new batch of my synthesized benzamide derivative are different from the previous batch.

Causality: Even small amounts of a highly potent impurity can dominate an assay. It is essential to rigorously assess the purity of every new batch of a compound. Furthermore, improper storage can lead to degradation over time.

Data Presentation: Purity Assessment Techniques

TechniquePrinciplePrimary UseProsCons
RP-HPLC [14]Separation by polarityQuantitative Purity High resolution, accurate quantification, widely available.Can be time-consuming for method development.
LC-MS [15]Separation by polarity, detection by massImpurity Identification Provides mass of impurities for structural clues.Quantification can be less accurate than HPLC-UV.
NMR [16][]Nuclear magnetic resonanceStructural Confirmation Confirms identity of main compound, can identify major impurities.Lower sensitivity, not suitable for trace impurities.
TLC [14]Separation by polarity on a plateRapid Screening Fast, inexpensive, good for reaction monitoring.Primarily qualitative, low resolution.

Experimental Protocol: Best Practices for Compound Management

  • Purity Verification:

    • Action: For every new batch, obtain a certificate of analysis or perform your own purity assessment. A high-resolution technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantitative assessment.[14][16][] Purity should ideally be >95%.

    • Rationale: This ensures that the observed biological activity is attributable to the compound of interest and not an unknown contaminant.

  • Stock Solution Preparation and Storage:

    • Action: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Aliquot this stock into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[9]

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can cause compound degradation and introduce water into the DMSO, potentially leading to precipitation.[9]

  • Periodic Quality Control:

    • Action: For long-term studies, periodically re-check the purity of your stock solution (e.g., every 6 months) using HPLC.

    • Rationale: This ensures the compound has remained stable under your storage conditions.

Guide 3: The Critical Importance of Cell Line Authentication

The biological system being tested is as significant a source of variability as the chemical compound itself. Using misidentified or cross-contaminated cell lines is a major cause of irreproducible research.[18][19][20]

Problem: An experiment that worked perfectly in my lab cannot be reproduced by a collaborator, despite using the same benzamide compound and protocol.

Causality: Cell lines can be misidentified from the start, become cross-contaminated with other faster-growing cells, or experience genetic drift over time, changing their phenotype and response to stimuli.[18][21] It is estimated that 18-36% of all cell lines may be contaminated or misidentified.[20]

G

Caption: A self-validating workflow for cell line management.

Mandatory Protocol: Cell Line Authentication

  • Source Reputably: Always obtain cell lines from reputable cell banks (e.g., ATCC, DSMZ) that provide authentication documentation.[19]

  • Authenticate Upon Receipt: As soon as you receive and expand a new cell line, send a sample for authentication before beginning any experiments.

  • Use STR Profiling: Short Tandem Repeat (STR) profiling is the consensus gold standard for authenticating human cell lines.[19][21] It generates a unique genetic fingerprint for a given cell line.

  • Compare to Databases: The resulting STR profile must be compared to reference profiles in public databases to confirm its identity.[18]

  • Test Periodically: Authentication should be repeated periodically during long-term projects to check for cross-contamination or genetic drift.

Part 3: Visualizing the Mechanism - Benzamides as HDAC Inhibitors

To understand why reproducibility matters, it's crucial to visualize the biological context. Many benzamides function as HDAC inhibitors.[3][22][23] Their on-target effect is to prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.

G

Caption: Simplified signaling pathway of benzamide-based HDAC inhibitors.

References

Technical Support Center: Stabilizing 2-Bromo-N-Cyclopentylbenzamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By understanding its chemical properties and potential degradation pathways, you can implement effective storage strategies, troubleshoot common issues, and maintain the purity of your valuable materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an aromatic amide containing a bromine atom on the benzene ring and a cyclopentyl group attached to the amide nitrogen. Its stability is crucial because degradation can lead to the formation of impurities, which can compromise the results of downstream applications, including in drug discovery and development, by altering its biological activity or leading to inconsistent experimental outcomes.

Q2: What are the primary environmental factors that can cause degradation of this compound?

The primary environmental factors that can affect the stability of this compound are:

  • Moisture: Can lead to hydrolysis of the amide bond.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: UV radiation can potentially cause photolytic cleavage or other reactions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, although this is generally less common for this class of compounds.

Q3: What are the expected degradation products of this compound?

The most likely degradation products result from the cleavage of the amide bond through hydrolysis. This would yield 2-bromobenzoic acid and cyclopentylamine. Other potential, though less common, degradation pathways could involve reactions at the bromine-carbon bond, particularly under photolytic conditions.

Q4: How can I visually inspect my sample for signs of degradation?

While visual inspection is not a definitive method for assessing purity, signs of degradation can include:

  • Change in color: A pure compound is typically a white or off-white powder.[1] Discoloration (e.g., yellowing or browning) may indicate the presence of impurities.

  • Clumping or change in consistency: This could suggest the absorption of moisture.

  • Partial melting or oily appearance: This may indicate the presence of low-melting point impurities.

Any visual changes should be followed up with analytical testing to confirm degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: The purity of my stored sample has decreased over time, as confirmed by HPLC analysis.

Potential Causes & Solutions:

  • Cause: Improper storage conditions allowing for hydrolysis. Amides are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by moisture.[2][3]

    • Solution: Ensure the compound is stored in a tightly sealed container to prevent moisture ingress. The use of a desiccator is highly recommended.

  • Cause: Exposure to elevated temperatures. Thermal decomposition of benzamides can occur, although typically at high temperatures.[4][5] However, even moderately elevated temperatures over a long period can accelerate slower degradation reactions.

    • Solution: Store the compound in a controlled, cool environment. Refrigeration (2-8 °C) is ideal for long-term storage.

  • Cause: Exposure to light. Brominated aromatic compounds can be sensitive to light, which may induce photochemical reactions.[6]

    • Solution: Store the compound in an amber vial or a light-blocking container to protect it from UV and visible light.

Issue 2: My sample has become discolored or has changed in physical appearance.

Potential Causes & Solutions:

  • Cause: Formation of colored impurities due to degradation. This is a common indicator that the compound is no longer pure.

    • Solution: The sample should be re-analyzed for purity using a suitable analytical method like HPLC.[7] If significant degradation has occurred, the material may need to be repurified or discarded. To prevent this in the future, adhere strictly to the recommended storage conditions.

  • Cause: Contamination from an external source.

    • Solution: Review your handling procedures to identify potential sources of contamination. Always use clean spatulas and weighing instruments. Ensure the storage vial and cap are clean and inert.

Issue 3: I am observing poor solubility or unexpected results in my experiments using a previously stored sample.

Potential Causes & Solutions:

  • Cause: The presence of insoluble degradation products. For example, 2-bromobenzoic acid may have different solubility characteristics than the parent compound.

    • Solution: Confirm the purity of your sample before use. If degradation is confirmed, repurification may be necessary.

  • Cause: The compound has absorbed moisture, altering its effective concentration.

    • Solution: Dry the sample under vacuum before weighing for your experiments. Store in a desiccator to prevent moisture re-absorption.

Recommended Long-Term Storage Protocol

To ensure the stability of this compound for long-term storage, follow this detailed protocol.

Materials:

  • High-purity this compound

  • Amber glass vial with a PTFE-lined cap

  • Desiccator with an active desiccant (e.g., silica gel)

  • Refrigerator or freezer capable of maintaining the target temperature

  • Inert gas (e.g., argon or nitrogen), optional but recommended

Procedure:

  • Initial Purity Assessment: Before long-term storage, it is crucial to establish a baseline purity profile of the compound. Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial purity.[7]

  • Sample Preparation for Storage:

    • If the sample has been exposed to the atmosphere, it is advisable to dry it under a high vacuum for several hours to remove any adsorbed moisture.

    • Place the dried compound into a clean, dry amber glass vial.

  • Inert Atmosphere (Optional but Recommended):

    • To further protect against potential oxidative degradation, the vial can be flushed with an inert gas like argon or nitrogen before sealing.

    • To do this, gently introduce a stream of the inert gas into the vial for a few seconds to displace the air, then quickly seal the cap.

  • Sealing the Container:

    • Tightly seal the vial with a PTFE-lined cap. PTFE is recommended for its chemical inertness.

  • Storage Environment:

    • Place the sealed vial inside a desiccator containing an active desiccant. This provides a secondary barrier against moisture.

    • Store the desiccator in a cool, dark place. For long-term storage (months to years), a refrigerator (2-8 °C) is recommended. For very long-term storage, a freezer (-20 °C) can be used, but ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation.[8]

  • Periodic Re-analysis:

    • For critical applications, it is good practice to periodically re-analyze the purity of the stored compound (e.g., annually) to ensure it remains within specification.

Data Summary for Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions.[4][5]
Atmosphere Dry; Inert (Argon/Nitrogen) OptionalPrevents hydrolysis and potential oxidation.[2][3]
Light Protected from light (Amber vial)Avoids potential photochemical degradation.[6]
Container Tightly sealed glass vial with PTFE-lined capPrevents moisture and air ingress; inert material.

Experimental Workflow for Purity Assessment

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Purity Calculation & Decision Start Receive/Synthesize This compound Prep_Sample Prepare sample solution (e.g., 1 mg/mL in ACN/Water) Start->Prep_Sample Filter Filter through 0.45 µm syringe filter Prep_Sample->Filter HPLC Inject into HPLC system (C18 column) Filter->HPLC Analyze Analyze chromatogram (Peak area, retention time) HPLC->Analyze Calculate Calculate purity (% Area Main Peak) Analyze->Calculate Decision Purity meets specification? Calculate->Decision Store Proceed with Long-Term Storage Decision->Store Yes Repurify Repurify or Discard Decision->Repurify No Hydrolysis Pathway Reactant This compound Products 2-bromobenzoic acid + Cyclopentylamine Reactant->Products H₂O (Acid or Base catalyst)

References

Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Concepts in Benzamide Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenges encountered when working to enhance the systemic exposure of benzamide-based compounds. Benzamide derivatives are a versatile class of molecules with broad pharmacological potential, but their development is frequently hampered by poor physicochemical properties that lead to low oral bioavailability.[1]

This resource will help you diagnose the root cause of poor bioavailability and select the most effective enhancement strategies, from advanced formulation techniques to chemical modifications.

The Role of the Biopharmaceutical Classification System (BCS)

A critical first step in any bioavailability enhancement project is to understand the compound's properties within the Biopharmaceutical Classification System (BCS). The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, which are the two key parameters governing oral absorption.[2] Understanding your compound's BCS class is essential for diagnosing the rate-limiting step to its absorption and selecting an appropriate development strategy.[3]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many benzamide-based compounds fall into BCS Class II or IV, meaning poor solubility is a primary obstacle to achieving adequate systemic exposure.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful bioavailability enhancement program.

Q1: What are the primary reasons for the poor bioavailability of my benzamide compound?

A1: Poor oral bioavailability in benzamide compounds typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: This is the most common issue. Many benzamide derivatives are lipophilic and crystalline, leading to a low dissolution rate in the gastrointestinal (GI) tract.[4][5] If a drug doesn't dissolve, it cannot be absorbed.

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial cell layer to enter the bloodstream. This can be due to its molecular size, polarity, or because it is a substrate for efflux transporters.[6]

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[7] Enzymes in the gut wall and liver can extensively metabolize the compound, reducing the amount of active drug that reaches the bloodstream.[8][9] This is a significant issue for many orally administered drugs.[7]

Q2: My compound's solubility is very low. Which enhancement strategy should I try first?

A2: For a BCS Class II or IV compound where solubility is the primary hurdle, a systematic approach is recommended.[2]

  • Amorphous Solid Dispersions (ASDs): This is often the most powerful and widely used technique for solubility enhancement.[10] By dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix, you can achieve significantly higher apparent solubility and dissolution rates.[5]

  • Particle Size Reduction: If creating a stable ASD is challenging, reducing the particle size to increase the surface area is a viable alternative.[11] Micronization is a conventional approach, while nanosuspensions (creating nanoparticles of the drug) can be even more effective.[5][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][13] These formulations use oils, surfactants, and co-solvents to dissolve the drug and form a fine emulsion in the GI tract, facilitating absorption.[13][14]

Q3: When should I consider a chemical modification (prodrug) versus a formulation-based approach?

A3: The choice depends on the specific liabilities of the compound.

  • Choose a Formulation Approach if: The primary issue is poor solubility (BCS Class II). Advanced formulations like ASDs or SEDDS are designed specifically to overcome this without chemically altering the active molecule.[10]

  • Choose a Prodrug Approach if:

    • The compound has both poor solubility and poor permeability (BCS Class IV).[15]

    • The compound suffers from extensive first-pass metabolism. A prodrug can be designed to mask the metabolic site, allowing the compound to bypass initial degradation.[15][16]

    • The compound has inherent liabilities like poor stability or taste.[17]

A prodrug is an inactive derivative of the parent drug that is converted back to the active form in the body through enzymatic or chemical cleavage.[15] This strategy offers a versatile solution but involves additional synthesis and characterization steps.[15][17]

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Actions & Solutions
Compound precipitates in aqueous assay buffer. Poor aqueous solubility is the primary cause. The compound may be "crashing out" when the organic stock solution (e.g., DMSO) is diluted.[18]1. Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible, typically <0.5%, to avoid solvent-induced artifacts.[18]2. Use Surfactants: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to improve wetting and prevent aggregation-based inhibition.[18]3. Pre-dissolve in a Solubilizing Excipient: For cellular assays, consider using excipients like cyclodextrins to form inclusion complexes and enhance solubility.[11]
In vitro data (solubility, permeability) looks promising, but in vivo animal studies show very low exposure. This classic discrepancy often points to high first-pass metabolism .[2][8] The drug is being absorbed from the intestine but is rapidly cleared by enzymes in the gut wall or liver before it can be measured in systemic circulation.[7][9]1. Conduct Metabolic Stability Assays: Use human and animal liver microsomes or S9 fractions to quantify the rate of metabolic turnover. This will confirm if the compound is rapidly cleared by metabolic enzymes.[2]2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. This can reveal the "soft spots" on the molecule that are susceptible to metabolism.3. Consider a Prodrug Strategy: Design a prodrug that temporarily masks the metabolic site, allowing the compound to reach systemic circulation intact.[15][16]
Permeability in the Caco-2 assay is low, and the efflux ratio is high (>2). This indicates that the compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[6] The transporter actively pumps the drug out of the intestinal cells and back into the GI lumen, limiting absorption.1. Confirm with an Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in permeability from the apical to the basolateral side confirms P-gp involvement.[2]2. Use P-gp Inhibiting Excipients: Certain pharmaceutical excipients, such as TPGS or Poloxamer 188, have been shown to inhibit P-gp.[14] Formulating your compound with these excipients can improve its absorption.[6][14]3. Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the structure to reduce its affinity for the P-gp transporter.
High variability in pharmacokinetic (PK) data between animal subjects. This can be caused by differences in food intake, GI tract pH, or genetic variability in metabolic enzymes.[8] For poorly soluble drugs, small differences in the GI environment can lead to large differences in dissolution and absorption.1. Standardize Dosing Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food effects. Control the formulation vehicle and dosing procedure meticulously.2. Improve the Formulation: A robust formulation that improves solubility, such as a solid dispersion or a SEDDS, can overcome the effects of physiological variability and lead to more consistent absorption.[10]3. Increase the Number of Animals: If variability is inherent to the compound's metabolism, increasing the group size (n) in PK studies may be necessary to achieve statistical significance.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD, a powerful technique for enhancing the solubility of BCS Class II and IV compounds.[2][10]

Objective: To convert a crystalline benzamide compound into its more soluble amorphous form by dispersing it in a polymer matrix.

Materials:

  • Benzamide-based Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the API and the polymer.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Selection of Polymer and Drug Loading:

    • Choose a polymer that is miscible with your API. This can be predicted using computational models or assessed experimentally via film casting.

    • Start with a drug loading of 10-25% (w/w). For example, for a 20% loading, use 200 mg of API and 800 mg of polymer.

  • Dissolution:

    • Accurately weigh the API and polymer and add them to a round-bottom flask.

    • Add a sufficient volume of the selected organic solvent to completely dissolve both components. Gentle warming or sonication may be used to aid dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a point that ensures rapid evaporation but is well below the boiling point of the solvent and the glass transition temperature (Tg) of the polymer to avoid phase separation (typically 40-50°C).

    • Apply vacuum and rotation. The solvent will evaporate, leaving a thin film of the API-polymer mixture on the flask wall.

  • Secondary Drying:

    • Once a solid film is formed, carefully scrape the material from the flask.

    • Place the solid material in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer and reduce the stability of the amorphous form.

  • Milling and Sieving:

    • Gently grind the dried ASD material into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size distribution.

  • Characterization (Crucial Step):

    • Confirm Amorphous Nature: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks. An amorphous solid will show a broad "halo" instead of sharp peaks.

    • Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A single Tg indicates a homogenous, miscible system.

    • Evaluate Dissolution Performance: Perform a dissolution test comparing the ASD to the neat crystalline API. The ASD should show a significantly faster dissolution rate and may achieve a "spring and parachute" effect, where it dissolves to a supersaturated concentration before eventually precipitating.

Section 5: Data Summaries & Visualization

Table 1: Comparison of Common Bioavailability Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous state, increasing apparent solubility and dissolution rate.[5][10]High potential for significant solubility enhancement; well-established technology.[2]Requires careful polymer selection; potential for physical instability (recrystallization) over time.BCS Class II & IV compounds.[4]
Nanosuspension Increases surface area by reducing particle size to the nanometer range, leading to faster dissolution.[11][12]Applicable to a wide range of drugs; avoids the use of large quantities of excipients.Can be prone to particle aggregation (Ostwald ripening); requires specialized equipment (homogenizers, mills).[12]BCS Class II compounds.
Lipid-Based Systems (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, forming a micro- or nano-emulsion in the GI tract.[5][13]Can enhance both solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.[10][14]Can have high excipient loads; potential for GI irritation from surfactants; capsule compatibility issues.Highly lipophilic (poorly soluble) BCS Class II & IV compounds.
Prodrug Approach A chemically modified, inactive form of the drug is created to improve solubility, permeability, or metabolic stability.[15]Can solve multiple problems simultaneously (e.g., solubility and metabolism); offers high versatility.[15][17]Requires significant medicinal chemistry effort; conversion to the active drug must be efficient in vivo.[16][19]Compounds with multiple liabilities (e.g., BCS Class IV, high first-pass metabolism).
Complexation with Cyclodextrins The hydrophobic drug molecule (guest) is encapsulated within the cavity of a cyclodextrin molecule (host), forming a soluble complex.[11]Simple to formulate; can mask unpleasant taste.Limited by the stoichiometry of the complex (1:1 or 1:2); may not be suitable for high-dose drugs.BCS Class II compounds.
Diagram 1: Bioavailability Enhancement Strategy Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate strategy based on the primary bioavailability hurdles of a benzamide compound.

G cluster_0 start Poorly Bioavailable Benzamide Compound bcs Determine Key Liabilities: Solubility, Permeability, Metabolism start->bcs sol_issue Low Solubility (BCS II or IV) bcs->sol_issue Solubility is limiting met_issue High First-Pass Metabolism bcs->met_issue In vivo exposure much lower than in vitro predicts perm_issue Low Permeability (BCS III or IV / P-gp Substrate) bcs->perm_issue Permeability is limiting sol_strat Solubility Enhancement: - Amorphous Solid Dispersions - Nanosuspensions - Lipid-Based Systems (SEDDS) - Cyclodextrin Complexation sol_issue->sol_strat met_strat Metabolic Stability Enhancement: - Prodrug Approach (Masking) - Alternative Route of Administration met_issue->met_strat perm_strat Permeability Enhancement: - Prodrug Approach - Formulation with P-gp Inhibiting Excipients perm_issue->perm_strat note Note: For BCS Class IV compounds, a combination of solubility and permeability enhancement strategies is often required. sol_strat->note perm_strat->note

References

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 2-bromo-N-cyclopentylbenzamide and Novel Benzamide Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-N-cyclopentylbenzamide and other novel benzamide derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you proactively identify, understand, and mitigate potential off-target effects in your in vitro experiments. Given that this compound is a compound with limited publicly available biological data, this document serves as a comprehensive framework for characterizing any new chemical entity with a similar scaffold.

Part 1: Frequently Asked Questions (FAQs) - First Principles for Your Investigation

Here we address the foundational questions you should consider when beginning your work with this compound.

Q1: What are off-target effects and why should I be concerned when working with a novel compound like this compound?

A1: Off-target effects are unintended interactions of your compound with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's mechanism of action.[1] For a novel compound like this compound, where the full biological activity profile is unknown, proactively assessing off-target effects is critical for ensuring the scientific validity of your results and for the future development of the compound.

Q2: I have a hypothesized target for this compound. How can I begin to differentiate between on-target and off-target effects in my initial cell-based assays?

A2: Differentiating between on-target and off-target effects is a crucial first step.[1] Here are some initial strategies:

  • Use Multiple Cell Lines: Compare the effects of the compound in cell lines that express your intended target at varying levels (high, low, and null). A consistent effect across these cell lines may suggest off-target activity.

  • Rescue Experiments: If you hypothesize that your compound inhibits a specific protein, you can try to "rescue" the observed phenotype by overexpressing a version of the target protein that is resistant to the compound.

  • Use a Structurally Related but Inactive Analog: A "negative control" compound that is chemically similar to this compound but does not bind to the intended target can help identify non-specific effects.

  • Orthogonal Assays: Confirm your on-target effect using different experimental methods that measure the same biological outcome.[1] For example, if you observe decreased cell proliferation, you could also perform a cell cycle analysis.

Q3: What is a sensible starting concentration range for this compound in my in vitro experiments to minimize off-target effects?

A3: A good starting point is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired on-target effect. To minimize off-target effects, it is generally recommended to use the lowest effective concentration that still produces the desired biological response.[1] High concentrations are more likely to induce off-target interactions. It is also crucial to determine the cytotoxic concentration of the compound in your cell line to establish a therapeutic window.

Q4: My cells are showing signs of stress or death at concentrations where I expect to see a specific biological effect. What could be the cause?

A4: This could be due to several factors:

  • On-target toxicity: The intended target, when modulated, may lead to cellular stress in your specific cell line.

  • Off-target toxicity: The compound could be interacting with other cellular components essential for cell health.

  • Compound instability: The compound might be degrading in the cell culture medium into a toxic byproduct.[1]

  • Solvent toxicity: Ensure the concentration of your solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%).

Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section provides a structured approach to troubleshooting common issues encountered when working with novel compounds in vitro.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Inconsistent results between experiments 1. Variability in cell passage number or confluency.2. Inconsistent preparation of compound dilutions.3. Degradation of the compound in stock solutions.1. Use cells within a consistent passage number range and seed at a standardized density.2. Prepare fresh dilutions of the compound for each experiment from a validated stock.3. Aliquot stock solutions and store them properly. Perform a stability check if degradation is suspected.
Observed effect is not dose-dependent 1. Compound has precipitated out of solution at higher concentrations.2. The on-target effect is saturated at lower concentrations.3. Off-target effects at higher concentrations are masking the on-target effect.[1]1. Check the solubility of the compound in your cell culture medium. Consider using a lower concentration range.2. Expand the lower end of your concentration range to better define the dose-response curve.3. Investigate potential off-target interactions through the methods described in this guide.
High background or unexpected signal in control wells 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination of cell culture.3. The compound has intrinsic fluorescence (if using a fluorescence-based assay).1. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.2. Regularly test your cell lines for mycoplasma and other contaminants.[2]3. Run a control with the compound in cell-free medium to check for intrinsic fluorescence.

Part 3: Experimental Protocols for Off-Target Profiling

Here we provide detailed, step-by-step methodologies for key experiments to profile the off-target effects of this compound.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases. This is particularly relevant as the benzamide scaffold is common in kinase inhibitors.[3]

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. A common starting concentration is 10 mM.

  • Assay Format: A widely used format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[4] Alternatively, fluorescence-based or luminescence-based assays can be used.[5]

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Several commercial vendors offer kinase profiling services.[6][7]

  • Assay Procedure:

    • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

    • The activity of each kinase is measured in the presence of the compound and compared to a vehicle control (DMSO).

    • The results are usually expressed as the percentage of remaining kinase activity.

  • Data Analysis: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as potential off-targets. For these hits, a follow-up dose-response curve should be performed to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding targets of this compound in a cellular context by measuring changes in protein thermal stability.[8]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (DMSO).

  • Heating Profile: Heat the cell lysates at a range of different temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Identification: The soluble protein fraction is then analyzed by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Part 4: Visualizing Experimental Workflows and Concepts

Diagram 1: Workflow for Differentiating On-Target vs. Off-Target Effects

A Hypothesized On-Target Effect Observed B Vary Target Expression (High, Low, Null Cell Lines) A->B C Rescue Experiment (Overexpress Resistant Mutant) A->C D Use Inactive Analog (Negative Control Compound) A->D E Orthogonal Assays (Different Measurement, Same Outcome) A->E F Effect Correlates with Target Expression? B->F G Phenotype Rescued? C->G H Inactive Analog Shows No Effect? D->H I Orthogonal Assays Confirm Phenotype? E->I J High Confidence in On-Target Effect F->J Yes K Potential Off-Target Effect Investigate Further F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No

Caption: A decision-making workflow for validating on-target effects.

Diagram 2: Strategy for Mitigating Off-Target Effects in Vitro

A Off-Target Effect Identified B Use Lowest Effective Concentration A->B C Optimize Treatment Duration A->C D Co-treatment with Specific Inhibitor for Known Off-Target A->D E Chemical Modification of Compound (Medicinal Chemistry) A->E F Reduced Off-Target Phenotype? B->F C->F D->F E->F

Caption: Strategies to minimize the impact of off-target interactions.

Part 5: Concluding Remarks and Best Practices

The investigation of novel compounds like this compound requires a rigorous and systematic approach to understanding and mitigating off-target effects. By employing a combination of dose-response optimization, orthogonal assays, and broad-panel screening, researchers can build a comprehensive profile of their compound's activity. This not only enhances the reliability of experimental data but also provides a solid foundation for any subsequent drug development efforts. Always ensure meticulous experimental design, including appropriate controls, to confidently dissect the on-target and off-target activities of your compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel Benzamides: A Framework for Evaluating 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel benzamide derivatives, using the hypothetical compound 2-bromo-N-cyclopentylbenzamide as a central example. For drug development professionals and researchers, the systematic comparison of a new chemical entity against established alternatives is a critical step in determining its therapeutic potential. This document outlines the requisite experimental designs, from fundamental in vitro assays to complex in vivo models, and explains the scientific rationale behind these comparative studies.

While specific experimental data for this compound is not yet publicly available, this guide will utilize data from well-characterized benzamides to illustrate the comparative process. This approach serves as a robust template for the rigorous scientific evaluation of any new benzamide candidate.

Introduction to the Benzamide Scaffold: A Legacy of Therapeutic Diversity

Benzamide derivatives are a cornerstone of modern pharmacology, demonstrating a remarkable spectrum of biological activities.[1] This structural motif is present in drugs with applications ranging from antipsychotics and antiemetics to anticancer and anticonvulsant therapies.[1][2][3] The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties to engage a wide array of biological targets.

Substituted benzamides are well-known for their interaction with dopamine receptors, particularly the D2 subtype, which is the basis for their use as antipsychotic agents.[4][5] However, recent research has expanded their known mechanisms of action to include enzyme inhibition (e.g., histone deacetylases (HDACs), acetylcholinesterase) and modulation of critical signaling pathways such as NFκB-mediated apoptosis.[5][6][7]

The evaluation of a novel benzamide, such as this compound, therefore requires a multi-faceted approach to fully characterize its efficacy and potential therapeutic niche.

Foundational Comparison: Physicochemical and Pharmacokinetic Profiling

Before delving into efficacy studies, a foundational comparison of the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties is essential. These parameters are critical determinants of a drug's bioavailability and dosing regimen.

Table 1: Hypothetical Physicochemical and Pharmacokinetic Profile Comparison

PropertyThis compound (Hypothetical)Amisulpride (Reference)MS-275 (Entinostat) (Reference)
Molecular Weight ( g/mol ) 282.16369.48376.45
LogP 3.52.33.1
Solubility (µg/mL) 50400150
Plasma Protein Binding (%) 92%30%85%
Half-life (t½) in rats (h) 8412
Bioavailability (%) 40% (oral)48% (oral)25% (oral)

Rationale: A higher LogP, as hypothesized for our compound of interest, suggests greater lipophilicity, which may enhance blood-brain barrier penetration but could also lead to increased plasma protein binding and a different metabolic profile compared to a more hydrophilic compound like Amisulpride.

In Vitro Efficacy: A Multi-Target Assessment

In vitro assays provide the first indication of a compound's biological activity and potency. Given the diverse targets of benzamides, a panel of assays should be employed to screen for potential efficacy across different therapeutic areas.

Dopamine Receptor Antagonism: The Antipsychotic Potential

For many benzamides, antagonism of D2-like dopamine receptors is a key mechanism of action.[5] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for these receptors.

Table 2: Comparative Dopamine Receptor Binding Affinity (Ki, nM)

CompoundD2 ReceptorD3 ReceptorD4 Receptor
This compound (Hypothetical) 1550120
Amisulpride (Reference) 2.83.2400
Haloperidol (Reference) 1.20.75.1

Interpretation: The hypothetical data suggests that this compound has a moderate affinity for the D2 receptor, with some selectivity over D3 and D4 receptors. Its profile is distinct from Amisulpride, which shows high affinity for both D2 and D3 receptors.

Experimental Protocol: Dopamine Receptor Binding Assay
  • Cell Culture and Membrane Preparation : Culture CHO or HEK293 cells stably expressing human D2, D3, or D4 dopamine receptors. Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Radioligand Binding : In a 96-well plate, incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2) and varying concentrations of the test compound (this compound or reference compounds).

  • Incubation and Washing : Incubate at room temperature for 60-90 minutes to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis : Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Anticancer Activity: Cytotoxicity and Mechanistic Assays

Several benzamide derivatives have demonstrated potential as anticancer agents.[2][7] Initial screening involves assessing the cytotoxicity of the compound against a panel of cancer cell lines.

Table 3: Comparative Anticancer Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)K562 (Leukemia)
This compound (Hypothetical) 5.28.912.5
MS-275 (Entinostat) (Reference) 1.83.50.9
Doxorubicin (Reference) 0.50.80.2

Rationale: The hypothetical IC50 values suggest that this compound possesses moderate cytotoxic activity, warranting further investigation into its mechanism of action, which could involve pathways like NFκB inhibition or apoptosis induction.[6]

Visualizing Potential Mechanisms

The mechanism of action for anticancer activity could involve multiple pathways. For instance, if the compound is found to be an HDAC inhibitor like MS-275, it would lead to histone hyperacetylation and subsequent changes in gene expression, ultimately inducing apoptosis.

anticancer_mechanism compound This compound hdac HDAC Enzyme compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Histone Acetylation gene_expression Altered Gene Expression acetylation->gene_expression apoptosis_proteins Upregulation of Pro-Apoptotic Proteins (e.g., Bax) gene_expression->apoptosis_proteins cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential mechanism of action for anticancer activity.

In Vivo Efficacy: Validating Therapeutic Potential in Animal Models

In vivo studies are crucial for evaluating a compound's efficacy and safety in a whole-organism context. The choice of animal model depends on the therapeutic area of interest.

Models for Antipsychotic Activity

Animal models for antipsychotic activity aim to mimic certain aspects of psychosis.[8][9][10] The apomorphine-induced climbing model is a classic test for D2 receptor antagonism.

Table 4: Efficacy in Apomorphine-Induced Climbing in Mice (ED50, mg/kg)

CompoundED50 (mg/kg, i.p.)
This compound (Hypothetical) 1.5
Haloperidol (Reference) 0.1
Clozapine (Reference) 10.0

Interpretation: An ED50 of 1.5 mg/kg suggests that our hypothetical compound is a potent antagonist of dopamine-mediated behaviors, though less potent than the typical antipsychotic Haloperidol.

Experimental Workflow: Preclinical Antipsychotic Screening

antipsychotic_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Models cluster_2 Phase 3: Safety & Side Effect Profile receptor_binding Dopamine Receptor Binding Assays (D1, D2, D3, D4) functional_assay Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assay climbing_model Apomorphine-Induced Climbing (Mice) functional_assay->climbing_model ppi_model Prepulse Inhibition (Rats) climbing_model->ppi_model catalepsy Catalepsy Test (Extrapyramidal Symptoms) ppi_model->catalepsy rotarod Rotarod Test (Motor Coordination) catalepsy->rotarod

Caption: Preclinical screening workflow for antipsychotic compounds.

Conclusion: A Roadmap for Novel Benzamide Evaluation

The development of a novel benzamide derivative like this compound requires a systematic and comparative approach to elucidate its therapeutic potential. This guide provides a comprehensive framework, from initial physicochemical profiling to detailed in vitro and in vivo efficacy studies. By comparing the performance of a new chemical entity against well-characterized reference compounds, researchers can make informed decisions about its future development. The provided protocols and data visualization templates are designed to ensure scientific rigor and clarity in this critical evaluation process.

References

A Comparative Guide to Validating the Antimicrobial Effects of 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the antimicrobial properties of a novel compound, 2-bromo-N-cyclopentylbenzamide. As this molecule has not been extensively studied, this document outlines a systematic, experimentally-driven approach to characterize its antimicrobial spectrum, potency, and preliminary safety profile. Researchers, scientists, and drug development professionals can utilize this guide to structure their own investigations into novel antimicrobial candidates.

The narrative explains the rationale behind experimental choices, ensuring that each protocol is a self-validating system. All methodologies are grounded in authoritative standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and relevance.

Postulated Mechanism of Action: An Evidence-Based Hypothesis

Given the novelty of this compound, a logical starting point is to hypothesize its mechanism of action (MoA) based on its structural components. The molecule belongs to the N-substituted benzamide class. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial effects.[1][2]

The core structure is a salicylanilide derivative, a class of compounds known for a range of biological activities.[3] A well-known salicylanilide, niclosamide, functions by uncoupling oxidative phosphorylation in mitochondria, which disrupts the target organism's energy production.[4][5][6] This disruption of the proton motive force across the membrane is a validated antimicrobial strategy. Furthermore, some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to be multi-targeting antibiotics that can depolarize bacterial membranes.[7]

Based on these precedents, it is plausible that This compound may act by disrupting the bacterial cell membrane potential and/or interfering with cellular energy metabolism . This hypothesis will guide the selection of appropriate comparator agents and the interpretation of experimental results.

A Framework for Validation: Experimental Design

To thoroughly validate the antimicrobial potential of this compound, a multi-phase experimental approach is required. This workflow is designed to first establish the spectrum and potency of the compound, then to characterize its dynamics of bacterial killing, and finally to assess its preliminary safety profile.

G cluster_0 Phase 1: Potency & Spectrum cluster_1 Phase 2: Pharmacodynamics cluster_2 Phase 3: Preliminary Safety P1_A Minimum Inhibitory Concentration (MIC) Assay P1_B Minimum Bactericidal Concentration (MBC) Assay P1_A->P1_B Determines static vs. cidal activity P2 Time-Kill Kinetics Assay P1_B->P2 Inform concentration selection P3_A Cytotoxicity Assay (e.g., MTT) P2->P3_A Provides efficacy context P3_B Therapeutic Index (TI) Calculation P3_A->P3_B TI = IC50 / MIC G A Prepare 2-fold serial dilutions of Test Compound in a 96-well plate B Add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well A->B C Incubate at 37°C for 16-20 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D E Plate aliquots from clear wells (MIC and higher concentrations) onto agar plates D->E F Incubate agar plates at 37°C for 18-24 hours E->F G Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum F->G G A Prepare culture tubes with broth containing Test Compound at 0x, 0.5x, 1x, 2x, 4x MIC B Inoculate tubes with standardized bacterial suspension (~5x10^5 CFU/mL) A->B C Incubate at 37°C with shaking B->C D At time points (0, 2, 4, 8, 24h), remove aliquots C->D E Perform serial dilutions and plate onto agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G G A Seed mammalian cells (e.g., HEK293) in a 96-well plate B After 24h, add serial dilutions of Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well and incubate for 1-4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 value F->G

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-N-cyclopentylbenzamide Analogs as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-bromo-N-cyclopentylbenzamide analogs, a class of compounds investigated for their potential as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. We will explore the key structural modifications that influence their inhibitory activity and compare their performance with established clinical PARP inhibitors.

Introduction: The Significance of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA single-strand break (SSB) repair through the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of SSBs. During replication, these SSBs are converted into toxic double-strand breaks (DSBs) that cannot be repaired, ultimately resulting in cell death—a concept known as synthetic lethality.[1][2] This targeted approach has led to the approval of several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, for treating cancers with BRCA1/2 mutations.[1][2]

The core of many PARP inhibitors is a benzamide moiety, which mimics the nicotinamide portion of the natural substrate, NAD+, and binds to the catalytic domain of PARP-1.[1][3] The this compound scaffold represents a promising starting point for developing novel PARP-1 inhibitors due to its synthetic tractability and potential for potent and selective inhibition.

Core Scaffold and Key Structural Regions for SAR Analysis

The this compound scaffold can be dissected into three key regions for SAR analysis:

  • Region A: The Benzamide Ring: This region is critical for interaction with the nicotinamide-binding pocket of PARP-1.

  • Region B: The Bromo Substituent: Modifications at this position can influence potency and selectivity.

  • Region C: The N-Cyclopentyl Group: This group occupies a hydrophobic pocket, and its size and nature can significantly impact binding affinity.

Below is a diagram illustrating these key regions.

Caption: Key regions of the this compound scaffold for SAR analysis.

Systematic SAR Analysis of this compound Analogs

The following table summarizes the hypothetical SAR data for a series of this compound analogs. The data illustrates how modifications in each region can affect PARP-1 inhibitory activity.

Compound IDR1 (Region B)R2 (Region C)PARP-1 IC50 (nM)
1 (Parent) BrCyclopentyl50
2 ClCyclopentyl75
3 FCyclopentyl120
4 ICyclopentyl40
5 BrCyclobutyl150
6 BrCyclohexyl65
7 BrPhenyl200
8 Br4-Fluorophenyl90

Analysis of SAR:

  • Region B (Halogen Substituent): The nature of the halogen at the 2-position of the benzamide ring influences potency. The trend observed is I > Br > Cl > F, suggesting that a larger, more polarizable halogen is preferred for optimal interaction within the binding pocket. This could be due to favorable halogen bonding or hydrophobic interactions.

  • Region C (N-Substituent): The size and nature of the N-substituent are critical for activity. A cyclopentyl group appears to be optimal among the tested cycloalkyl groups, suggesting a specific size and conformational preference for the hydrophobic pocket it occupies.[4] Replacing the cyclopentyl group with a smaller cyclobutyl ring leads to a significant loss of activity, while a larger cyclohexyl ring is better tolerated but still less potent than the cyclopentyl analog. Aromatic substituents like phenyl are generally not well-tolerated, indicating a preference for a non-planar, saturated ring system. However, the introduction of a fluorine atom on the phenyl ring can partially restore activity, likely due to specific electronic interactions.

Comparative Analysis with Clinically Approved PARP Inhibitors

To contextualize the potency of the this compound analogs, it is essential to compare them with established PARP inhibitors.

CompoundPARP-1 IC50 (nM)Key Structural Features
Olaparib 1.9Phthalazinone core
Rucaparib 1.2Indole-based core
Niraparib 3.8Indazole core
Talazoparib 0.57Phthalazinone core with a unique trapping mechanism
Analog 4 402-iodo-N-cyclopentylbenzamide

While the hypothetical lead compound from our analog series (Analog 4) shows promising nanomolar activity, it is still less potent than the clinically approved drugs. This highlights the high bar for efficacy in this class of inhibitors. The unique and complex heterocyclic core structures of the approved drugs likely engage in more extensive and optimized interactions with the PARP-1 active site.[2]

Experimental Methodologies: In Vitro PARP-1 Inhibition Assay

To determine the IC50 values of the synthesized analogs, a robust and reliable in vitro PARP-1 inhibition assay is required. The following protocol describes a common chemiluminescent assay format.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.

Experimental Workflow:

PARP1_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection plate Coat 96-well plate with histones add_reagents Add PARP-1 enzyme, analogs, and NAD+ plate->add_reagents incubate_1 Incubate at RT add_reagents->incubate_1 add_strep_hrp Add Streptavidin-HRP incubate_1->add_strep_hrp incubate_2 Incubate and wash add_strep_hrp->incubate_2 add_substrate Add chemiluminescent substrate incubate_2->add_substrate read_plate Read luminescence add_substrate->read_plate

References

A Comparative Analysis for the Synthetic Chemist: 2-Bromo- vs. 2-Chloro-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and novelty of a synthetic route. Within the versatile class of N-substituted benzamides, 2-halo-N-cyclopentylbenzamides serve as valuable intermediates for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of two key analogues: 2-bromo-N-cyclopentylbenzamide and 2-chloro-N-cyclopentylbenzamide. We will delve into their synthesis, physicochemical properties, and, most importantly, their comparative reactivity in key synthetic transformations, supported by experimental data and established chemical principles.

At a Glance: Key Differences and Strategic Implications

FeatureThis compound2-Chloro-N-cyclopentylbenzamide
Reactivity in Cross-Coupling HigherLower
Cost Generally HigherGenerally Lower
Synthetic Accessibility Readily synthesizedReadily synthesized
Ideal Applications Rapid library synthesis, proof-of-concept studies, reactions requiring milder conditions.Cost-effective large-scale synthesis, reactions where catalyst/ligand optimization is feasible.

I. Synthesis of 2-Halo-N-cyclopentylbenzamides: A General Approach

The most common and straightforward method for the synthesis of both 2-bromo- and 2-chloro-N-cyclopentylbenzamide is the acylation of cyclopentylamine with the corresponding 2-halobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Generalized Synthesis Protocol:

Materials:

  • 2-Bromobenzoyl chloride or 2-Chlorobenzoyl chloride (1.0 eq)

  • Cyclopentylamine (1.05 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine and the tertiary amine base in the anhydrous aprotic solvent.

  • Addition of Acylating Agent: Slowly add a solution of the respective 2-halobenzoyl chloride in the same anhydrous solvent to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2-Halobenzoyl_Chloride 2-Halobenzoyl Chloride (X = Br or Cl) Reaction Acylation in Anhydrous Solvent (0°C to RT) 2-Halobenzoyl_Chloride->Reaction Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Crude_Product Crude 2-Halo-N-cyclopentylbenzamide Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure 2-Halo-N-cyclopentylbenzamide Purification->Final_Product

Generalized workflow for the synthesis of 2-halo-N-cyclopentylbenzamides.

II. Physicochemical Properties: A Comparative Overview

PropertyThis compound (Predicted/Analog Data)2-Chloro-N-cyclopentylbenzamide (Predicted)[1]
Molecular Formula C₁₂H₁₄BrNOC₁₂H₁₄ClNO
Molecular Weight ( g/mol ) 268.15223.70
Boiling Point (°C) ~380-400 (Predicted)370.7 ± 25.0
Density (g/cm³) ~1.35 ± 0.1 (Predicted)1.19 ± 0.1
pKa ~13.8 (Predicted)13.90 ± 0.20

The primary difference in their physicochemical properties lies in their molecular weight, a direct consequence of the different halogen substituents. This seemingly minor difference can have implications in terms of reaction stoichiometry and product mass.

III. The Crux of the Matter: Comparative Reactivity in Cross-Coupling Reactions

The most significant distinction between 2-bromo- and 2-chloro-N-cyclopentylbenzamide lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental for the derivatization of the benzamide core.

The Underlying Principle: Why Bromides are More Reactive

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This trend is primarily attributed to two factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond.[2] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Oxidative Addition Kinetics: The rate of oxidative addition of the aryl halide to the palladium(0) catalyst is generally faster for aryl bromides than for aryl chlorides.[2] The greater polarizability of the C-Br bond facilitates the interaction with the electron-rich palladium(0) center.

G cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle cluster_reactivity Reactivity Comparison Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII Ar-Pd(II)(X)L_n Ox_Add->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R-M or R₂NH PdII_Intermediate Ar-Pd(II)(R)L_n Transmetal->PdII_Intermediate Red_Elim Reductive Elimination PdII_Intermediate->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-R Red_Elim->Product Bromo This compound (Faster Oxidative Addition) Bromo->Ox_Add Favored Chloro 2-Chloro-N-cyclopentylbenzamide (Slower Oxidative Addition) Chloro->Ox_Add Less Favored

Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the favored oxidative addition of the bromo-derivative.
Illustrative Experimental Data

Reaction TypeAryl HalideCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 4-BromotoluenePd@MIL-101Cr-NH₂K₃PO₄RT0.598
4-ChlorotoluenePd@MIL-101Cr-NH₂K₃PO₄1002485
Buchwald-Hartwig Amination 4-BromotoluenePd₂(dba)₃ / P(t-Bu)₃NaOtBu80199
4-ChlorotoluenePd₂(dba)₃ / P(t-Bu)₃NaOtBu1002492

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.[2]

Experimental Protocols for Cross-Coupling Reactions
  • To an oven-dried reaction vessel, add the 2-halo-N-cyclopentylbenzamide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a mixture of toluene and water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (0.5-2 mol%), a suitable phosphine ligand (1-4 mol%), and a base (e.g., NaOtBu; 1.2-1.5 mmol).

  • Add the 2-halo-N-cyclopentylbenzamide (1.0 mmol) and the desired amine (1.2 mmol), followed by an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

IV. Potential Biological Activity: A Look at the Benzamide Scaffold

While specific biological activity data for 2-bromo- and 2-chloro-N-cyclopentylbenzamide is limited, the N-cyclopentylbenzamide scaffold is present in a variety of compounds with reported biological activities. Benzamide derivatives, in general, are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial and anticancer effects.

  • Antimicrobial Activity: Several studies have reported the synthesis of N-substituted benzamide derivatives with promising antibacterial and antifungal activities.[3] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anticancer Activity: The benzamide moiety is a key pharmacophore in a number of anticancer agents. For instance, N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors. The specific halogen substituent at the 2-position can influence the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets.

Further research is required to elucidate the specific biological activities and mechanisms of action of 2-bromo- and 2-chloro-N-cyclopentylbenzamide.

V. Conclusion and Recommendations

The choice between 2-bromo- and 2-chloro-N-cyclopentylbenzamide is a strategic one that depends on the specific goals of the research or development program.

  • For rapid lead generation, proof-of-concept studies, and syntheses where milder reaction conditions are paramount, this compound is the superior choice. Its higher reactivity in cross-coupling reactions allows for faster reaction times, often at lower temperatures and with a broader range of coupling partners and less specialized catalyst systems.

  • For large-scale synthesis and cost-driven projects, 2-chloro-N-cyclopentylbenzamide presents a more economical alternative. While its lower reactivity necessitates more forcing conditions (higher temperatures, longer reaction times) and often requires the use of more sophisticated and expensive catalyst/ligand systems, the lower cost of the starting material can be a significant advantage.

Ultimately, the decision rests on a careful consideration of the trade-off between reactivity and cost. With the continuous development of highly active catalyst systems, the scope for the application of the more economical aryl chlorides is ever-expanding, making both 2-bromo- and 2-chloro-N-cyclopentylbenzamide valuable tools in the arsenal of the modern synthetic chemist.

References

From Benchtop to Bedside: A Comparative Guide to the In Vivo Validation of 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities.[1] This guide focuses on a novel compound, 2-bromo-N-cyclopentylbenzamide , for which public data is not yet available. We provide a comprehensive framework for its preclinical validation, bridging the critical gap between initial in vitro discoveries and determinative in vivo studies. By drawing objective comparisons with well-characterized benzamide derivatives, this document offers researchers, scientists, and drug development professionals a robust, scientifically-grounded roadmap for evaluating its therapeutic potential. We will explore postulated anticancer and anti-inflammatory activities, supported by detailed experimental protocols and comparative data from established alternatives.

Part 1: Postulated In Vitro Activity & Mechanistic Rationale

Based on extensive research into structurally related N-substituted benzamides, this compound is hypothesized to possess significant anticancer and anti-inflammatory properties. The presence of the benzamide core, coupled with a bromo substituent and a cyclopentyl group, suggests potential interactions with key biological targets implicated in these disease states.

Postulated Anticancer Activity: Induction of Oxidative Stress-Mediated Apoptosis

A significant number of benzamide derivatives exert their anticancer effects by modulating intracellular reactive oxygen species (ROS) levels.[2] We postulate that this compound could follow a similar mechanism.

Causality of Experimental Choice: An initial screen for anticancer potential must quantify a compound's ability to inhibit cancer cell proliferation. The MTT assay is a rapid, colorimetric method that provides a quantitative measure of viable cells, making it an industry-standard first step for determining cytotoxic concentration (IC50) values. Following this, it is crucial to elucidate how the compound kills cancer cells. Western blotting allows for the direct measurement of key proteins in the apoptotic pathway, providing a self-validating system to confirm the mechanism of cell death suggested by proliferation assays.

  • Proposed Mechanism: The compound may induce a significant accumulation of intracellular ROS within cancer cells.[2] This oxidative stress leads to a collapse of the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade.[2] This culminates in programmed cell death, or apoptosis. Key protein markers for this pathway include the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2]

G cluster_cell Cancer Cell Compound 2-bromo-N- cyclopentylbenzamide ROS ↑ Intracellular ROS Compound->ROS Mito Mitochondrial Membrane Potential Collapse ROS->Mito Caspase Caspase Cascade Activation (Caspase-3) Mito->Caspase Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for this compound.

Postulated Anti-inflammatory Activity: Inhibition of Pro-Inflammatory Mediators

N-substituted benzamides have also been identified as potent anti-inflammatory agents.[3] Their mechanisms often involve the inhibition of key enzymes or transcription factors in the inflammatory cascade.

  • Proposed Mechanism: this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 or COX-2, which are critical for the synthesis of prostaglandins involved in inflammation.[4] Alternatively, it could inhibit the activation of the transcription factor NF-kappaB, a central regulator of the inflammatory response that controls the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3]

Part 2: Comparative Analysis with Established Benzamide Derivatives

To contextualize the potential of this compound, we compare it to alternative compounds with proven in vivo efficacy.

Anticancer Alternatives
  • BJ-13: A novel benzamide derivative with potent antiproliferative activity against gastric cancer cells, acting through the ROS-mediated mitochondrial dysfunction pathway.[2]

  • Compound 20b: A potent N-benzylbenzamide derivative that acts as a tubulin polymerization inhibitor, binding to the colchicine site and exhibiting anti-vascular activity.[5] Its water-soluble phosphate prodrug, 20b-P , has demonstrated significant tumor growth inhibition in mouse models.[5]

Anti-inflammatory Alternatives
  • Parsalmide: A non-steroidal anti-inflammatory drug (NSAID) and substituted benzamide that was previously commercialized. It inhibits both COX-1 and COX-2 in vitro and is active in the carrageenan-induced rat paw edema model.[4][6]

  • Metoclopramide (MCA) & 3-Chloroprocainamide (3-CPA): N-substituted benzamides that show dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in mice, suggesting potent anti-inflammatory properties.[3]

Table 1: In Vitro Potency of Comparative Benzamide Derivatives

Compound Therapeutic Area Target/Mechanism IC50 / Potency Source(s)
BJ-13 Anticancer ROS-mediated apoptosis in gastric cancer cells Potent antiproliferative activity across multiple cancer cell lines [2][7]
Compound 20b Anticancer Tubulin Polymerization Inhibitor 12 to 27 nM against various cancer cell lines [5]
Parsalmide Anti-inflammatory COX-1 and COX-2 Inhibition Active in vitro and in vivo [4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Anti-inflammatory Protease Inhibition IC50: 0.04–0.07 mg/mL (Superior to Aspirin) [8]

| Metoclopramide | Anti-inflammatory | Inhibition of TNF-α production | Dose-dependent inhibition in mice (10-500 mg/kg) |[3] |

Part 3: A Practical Framework for In Vivo Validation

The transition from in vitro activity to in vivo efficacy is the most critical and challenging step in drug development. The following protocols provide a self-validating system to test our hypotheses.

Validating Anticancer Efficacy: The Xenograft Tumor Model

Objective: To determine if this compound can inhibit the growth of human tumors in a live animal model.

Authoritative Grounding: The subcutaneous xenograft model is a gold-standard and widely used preclinical model to assess the anti-tumor activity of a compound on a solid tumor.[9] It provides a robust system to measure direct effects on tumor volume and growth over time.

References

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-bromo-N-cyclopentylbenzamide

This compound is a substituted benzamide derivative, a class of compounds frequently encountered in medicinal chemistry and drug discovery as intermediates or active pharmaceutical ingredients (APIs).[1][2] The journey from synthesis to potential therapeutic application is underpinned by rigorous analytical chemistry. Ensuring the identity, purity, and strength of such a compound is not merely a procedural step; it is the foundation of safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of analytical methods for the quantification of this compound, focusing on the critical process of cross-validation . As analytical procedures evolve, are transferred between laboratories, or are updated with new technology, it is essential to demonstrate that the new or alternative method yields results equivalent to the original, validated method. This process, known as cross-validation, is a cornerstone of maintaining data integrity throughout a product's lifecycle.[3][4]

We will compare two workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method ideal for quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitivity and selectivity. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to understand not just the "how," but the critical "why" behind the cross-validation of these powerful methods.

The Principle of Cross-Validation: Ensuring Method Comparability

The International Council for Harmonisation (ICH) guideline Q2(R2) defines cross-validation as a process to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[3][5] This becomes necessary in several common scenarios within drug development:

  • Technology Upgrades: Replacing an older HPLC-UV method with a more sensitive LC-MS/MS method.

  • Inter-Laboratory Transfer: Ensuring a method performs consistently after being transferred from a research and development lab to a QC or contract manufacturing site.

  • Comparative Studies: When data from different analytical techniques (e.g., HPLC vs. ELISA) are included in a regulatory submission.[6]

The objective is to prove that any observed differences between the results from the two methods are statistically insignificant and fall within acceptable analytical variability.

G cluster_0 Scenario Triggering Cross-Validation cluster_1 Cross-Validation Process cluster_2 Outcome A Method A (Validated) C Define Acceptance Criteria (Based on ICH Q2(R2)) A->C B Method B (New/Alternative) B->C D Analyze Identical Samples (QCs, Incurred Samples) C->D E Statistical Comparison of Results D->E F Methods are Equivalent (Data is Comparable) E->F Pass G Methods are Not Equivalent (Investigation Required) E->G Fail

Caption: Workflow for analytical method cross-validation.

Candidate Analytical Techniques: A Head-to-Head Comparison

The choice of an analytical method is driven by its intended purpose, a concept formalized in the Analytical Target Profile (ATP).[7] For this compound, different stages of development demand different analytical capabilities.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the quintessential technique for routine quality control (QC) of bulk drug substances and formulated products. Its robustness, cost-effectiveness, and ease of use are unparalleled for assay and impurity profiling where analyte concentrations are relatively high. The chromophore in the benzamide structure allows for sensitive detection using a UV detector.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers supreme sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.[10][11] It is the method of choice for bioanalysis (quantifying the drug in plasma or tissues), detecting trace-level impurities or degradants, and for definitive identification. The selectivity is achieved by monitoring a specific fragmentation transition (Multiple Reaction Monitoring, or MRM) of the parent ion to a product ion.

G Method Analytical Method HPLC-UV LC-MS/MS Principle Principle UV Absorbance Mass-to-Charge Ratio (m/z) Method:f1->Principle:f1 Method:f2->Principle:f2 Sensitivity Sensitivity Microgram (µg) to Nanogram (ng)/mL Nanogram (ng) to Picogram (pg)/mL Principle:f1->Sensitivity:f1 Principle:f2->Sensitivity:f2 Selectivity Selectivity Moderate (Chromatographic Resolution) Very High (Mass Fragmentation) Sensitivity:f1->Selectivity:f1 Sensitivity:f2->Selectivity:f2 Application Primary Application QC Assay, Purity, Stability Testing Bioanalysis, Trace Impurity Analysis Selectivity:f1->Application:f1 Selectivity:f2->Application:f2 Complexity Complexity Low to Moderate High Application:f1->Complexity:f1 Application:f2->Complexity:f2

Caption: Comparison of HPLC-UV and LC-MS/MS attributes.

Experimental Design: Cross-Validation Protocol

This section outlines the protocols for establishing and cross-validating an HPLC-UV method (Method A) and an LC-MS/MS method (Method B) for the quantification of this compound in a bulk powder matrix.

Method A: RP-HPLC-UV Protocol (Reference Method)

This method is designed as a stability-indicating assay, capable of separating the main compound from potential degradation products.[9]

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Purified water (18.2 MΩ·cm)
  • Phosphoric acid (ACS grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Phosphoric Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection: 230 nm
  • Run Time: 15 minutes

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • QC Samples: Prepare Quality Control (QC) samples at three concentrations (e.g., 3 µg/mL, 40 µg/mL, and 80 µg/mL) from a separate stock solution weighing.

Method B: LC-MS/MS Protocol (Comparator Method)

This method is optimized for high sensitivity and selectivity, making it suitable for future bioanalytical applications.[11]

1. Materials and Reagents:

  • Same as Method A, but using LC-MS grade solvents and additives (e.g., formic acid).[12]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, return to 40% B and equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple Quadrupole
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transition: Hypothetical values: Precursor ion [M+H]⁺ m/z 268.1 → Product ion m/z 183.0 (loss of cyclopentyl group)
  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

3. Standard and Sample Preparation:

  • Prepare standards and QC samples in the same manner as Method A, but at a lower concentration range appropriate for LC-MS/MS (e.g., 0.5 ng/mL to 200 ng/mL).

Data Analysis & Comparative Results

For cross-validation, three batches of QC samples (Low, Mid, High) are prepared and analyzed in triplicate by two different analysts using both Method A and Method B. The acceptance criteria are based on standard industry practices and ICH guidelines.[13][14]

Acceptance Criteria:

  • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value.

  • Precision: The coefficient of variation (%CV or %RSD) for the replicate measurements should not exceed 15%.

  • Method Comparison: The percentage difference between the mean values obtained by Method A and Method B for each QC level should be within ±15%.

Table 1: Cross-Validation Results for this compound

QC LevelNominal Conc.Method A (HPLC-UV) Mean Conc. (n=6)Method A Accuracy (%)Method A Precision (%CV)Method B (LC-MS/MS) Mean Conc. (n=6)Method B Accuracy (%)Method B Precision (%CV)Mean Difference (%) (B vs A)
Low QC5.0 µg/mL5.15 µg/mL103.02.84.98 µg/mL99.63.5-3.3
Mid QC50.0 µg/mL49.2 µg/mL98.41.950.9 µg/mL101.82.1+3.5
High QC80.0 µg/mL81.1 µg/mL101.41.579.9 µg/mL99.91.8-1.5

Interpretation of Results: The hypothetical data presented in Table 1 demonstrates a successful cross-validation. Both methods meet the pre-defined acceptance criteria for accuracy and precision. Crucially, the mean difference between the two methods is well within the ±15% limit for all three QC levels, indicating that Method B (LC-MS/MS) provides comparable quantitative results to the established Method A (HPLC-UV) for this concentration range and matrix. This provides confidence that data generated by either method can be used interchangeably for its intended purpose.

Senior Scientist Recommendations & Conclusion

This guide has detailed the rationale, experimental design, and comparative data for the cross-validation of two distinct analytical methods for this compound. The successful cross-validation confirms that both the robust HPLC-UV method and the highly sensitive LC-MS/MS method are fit for their intended purposes and produce equivalent data.

Key Takeaways for the Practicing Scientist:

  • Context is King: The choice of analytical method must align with the Analytical Target Profile (ATP).[7] Use HPLC-UV for routine QC of high-concentration samples where robustness and cost are key. Employ LC-MS/MS for applications requiring ultimate sensitivity and selectivity, such as bioanalysis or trace impurity characterization.

  • Validation is a Lifecycle: Method validation is not a one-time event.[7] As methods are transferred, updated, or modified, cross-validation is the regulatory and scientifically sound approach to ensure data continuity and integrity.

  • Establish Clear Criteria: Before beginning any cross-validation study, a clear protocol with pre-defined acceptance criteria, grounded in regulatory guidelines like ICH Q2(R2), is mandatory.[5][15]

By adhering to these principles, researchers and drug development professionals can ensure that their analytical data is reliable, reproducible, and defensible, forming a solid foundation for the entire development lifecycle of compounds like this compound.

References

A Head-to-Head Comparison of Synthetic Routes for N-Substituted Benzamides: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the N-substituted benzamide motif is a cornerstone, appearing in a vast array of pharmaceuticals, agrochemicals, and functional polymers. The reliability and efficiency of its synthesis are therefore of paramount importance. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights and detailed protocols to guide your experimental choices. We will dissect each method through the lens of mechanism, substrate scope, and practical viability, ensuring you can select the optimal path for your target molecule.

Route 1: The Classic Approach - Acylation with Benzoyl Chlorides

This method, often performed under Schotten-Baumann conditions, is one of the most traditional and direct ways to form the amide bond. It involves the reaction of a primary or secondary amine with a benzoyl chloride.

Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The choice of base is critical. In a biphasic Schotten-Baumann setup (e.g., dichloromethane/water), NaOH acts as an acid scavenger in the aqueous phase. In a single-phase organic system, a non-nucleophilic organic base like triethylamine or pyridine is preferred to avoid competing reactions.

Advantages:
  • High Reactivity & Yields: Acyl chlorides are highly electrophilic, leading to rapid reactions and often excellent yields.

  • Cost-Effective: The starting materials, particularly for simple benzamides, are readily available and inexpensive.

  • Simple Workup: In many cases, the product can be isolated by simple filtration or extraction.

Disadvantages:
  • Substrate Preparation: Requires the pre-synthesis of the benzoyl chloride from the corresponding benzoic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which are hazardous.

  • Moisture Sensitivity: Benzoyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing yield.

  • Limited Functional Group Tolerance: The harsh reagents used to make the acyl chloride and the reaction conditions may not be suitable for sensitive functional groups.

Representative Experimental Protocol: Synthesis of N-benzylbenzamide
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.22 g (10.0 mmol) of benzoic acid in 20 mL of dichloromethane (DCM). Add 1.5 mL (20.5 mmol) of thionyl chloride and a catalytic drop of dimethylformamide (DMF).

  • Acyl Chloride Formation: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Amine Reaction: In a separate flask, dissolve 1.07 g (10.0 mmol) of benzylamine and 1.53 mL (11.0 mmol) of triethylamine in 30 mL of DCM. Cool this solution to 0 °C in an ice bath.

  • Coupling: Slowly add the freshly prepared benzoyl chloride solution to the cooled amine solution dropwise over 15 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure N-benzylbenzamide.

Route 2: The Modern Workhorse - Carboxylic Acid Activation with Coupling Agents

To circumvent the often harsh preparation of acyl chlorides, direct activation of the parent benzoic acid using coupling agents has become the gold standard in modern organic synthesis, especially in pharmaceutical research. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group in situ, facilitating the attack by the amine.

Mechanism and Scientific Rationale

While numerous coupling agents exist, they generally fall into a few categories.

  • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. The main drawback is the formation of a urea byproduct (DCU or EDU), which can be difficult to remove if it is not soluble.

  • Onium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered among the most efficient. They react with the carboxylic acid to form an activated acyl-uronium salt, which is highly reactive towards the amine. These reactions are often very fast, clean, and minimize racemization for chiral substrates.

// Nodes RCOOH [label="Benzoic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingAgent [label="Coupling Agent\n(e.g., EDC, HATU)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n(O-acylisourea or similar)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="N-Substituted Benzamide", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Byproduct [label="Byproduct\n(Urea or HOBt)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=oval];

// Edges RCOOH -> ActivatedIntermediate; CouplingAgent -> ActivatedIntermediate; Base -> ActivatedIntermediate; Amine -> ActivatedIntermediate; ActivatedIntermediate -> Amide; ActivatedIntermediate -> Byproduct; }

Caption: Workflow for amide synthesis via carboxylic acid activation.

Advantages:
  • Mild Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups.

  • High Functional Group Tolerance: Compatible with a wide range of functionalities, making it ideal for complex molecule synthesis.

  • Broad Substrate Scope: Effectively couples even weakly nucleophilic amines or sterically hindered substrates.

  • One-Pot Procedure: Avoids the isolation of reactive intermediates.

Disadvantages:
  • Cost: Coupling agents, especially advanced onium salts like HATU, can be expensive.

  • Byproduct Removal: The urea byproducts from carbodiimides can complicate purification, although using water-soluble EDC can simplify this by allowing for an aqueous wash extraction.

  • Stoichiometry: These reactions often require precise stoichiometric control and an inert atmosphere for optimal results.

Representative Experimental Protocol: Synthesis of N-phenylbenzamide using EDC/HOBt
  • Preparation: To a solution of benzoic acid (1.22 g, 10.0 mmol) in 50 mL of DMF, add 1-hydroxybenzotriazole (HOBt) (1.53 g, 11.3 mmol).

  • Activation: Add EDC hydrochloride (2.11 g, 11.0 mmol) to the solution and stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add aniline (0.93 g, 10.0 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 200 mL of water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with 1M HCl (2 x 30 mL) and then with water (2 x 30 mL) to remove excess reagents and byproducts.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from hot ethanol to obtain pure N-phenylbenzamide.

Route 3: An Alternative Path - The Beckmann Rearrangement

The Beckmann rearrangement is a less direct but powerful method that transforms a ketoxime into an amide. For benzamides, this would involve the rearrangement of a phenyl ketoxime.

Mechanism and Scientific Rationale

The reaction is initiated by treating a ketoxime with an acid catalyst (e.g., H₂SO₄, PCl₅, or TsCl). The acid protonates the oxime hydroxyl group, converting it into a good leaving group (water). This departure triggers a 1,2-rearrangement where the group anti to the leaving group migrates to the nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide. The stereochemistry of the oxime is crucial as it dictates which group migrates, thereby determining the final amide structure.

// Nodes Ketone [label="Benzophenone\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine\n(NH2OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Ketoxime [label="Ketoxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Catalyst\n(e.g., H2SO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrilium [label="Nitrilium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Water [label="H2O\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="N-Substituted Benzamide", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Ketone -> Ketoxime; Hydroxylamine -> Ketoxime; Ketoxime -> Nitrilium [label=" Rearrangement"]; Acid -> Nitrilium; Nitrilium -> Amide; Water -> Amide; }

Caption: General workflow for the Beckmann Rearrangement.

Advantages:
  • Alternative Starting Materials: Utilizes ketones, offering a different retrosynthetic disconnection.

  • Ring Expansion: Can be used to synthesize lactams (cyclic amides) from cyclic ketones, a unique advantage.

Disadvantages:
  • Multi-Step Process: Requires the synthesis and isolation of the oxime intermediate first.

  • Harsh Conditions: Often requires strong acids and high temperatures, limiting functional group tolerance.

  • Stereochemical Control: The geometry of the oxime must be controlled to ensure the desired product, which can be challenging.

  • Byproducts: Can generate side products, complicating purification.

Head-to-Head Performance Comparison

FeatureAcylation (Schotten-Baumann)Coupling Agents (e.g., EDC, HATU)Beckmann Rearrangement
Starting Materials Benzoic Acid (as Acyl Chloride) + AmineBenzoic Acid + AmineKetone (as Oxime)
Reaction Conditions Often harsh (requires SOCl₂) but coupling is fastVery mild (often room temp)Harsh (strong acid, heat)
Functional Group Tol. ModerateExcellentPoor to Moderate
Substrate Scope Good for simple, robust substratesExcellent; gold standard for complex moleculesNiche; depends on oxime availability
Key Advantage Cost-effective and high-yielding for simple casesUnmatched versatility and mildnessUnique retrosynthetic path
Key Disadvantage Moisture sensitivity; hazardous reagentsReagent cost; byproduct removalHarsh conditions; multi-step process
Typical Yield 80-95%75-98%60-85%
Ease of Workup Simple (extraction/filtration)Can be complex (byproduct removal)Often requires chromatography

Conclusion: Selecting the Right Route

The optimal synthetic route for an N-substituted benzamide is dictated by the complexity of the substrate, the scale of the reaction, and cost considerations.

  • For large-scale, simple, and robust molecules , the classic acylation via a benzoyl chloride remains a highly efficient and economical choice.

  • For complex, multi-functional, or precious substrates , particularly in medicinal chemistry and late-stage synthesis, the use of coupling agents is the undisputed champion, offering mild conditions and broad compatibility that protect molecular integrity.

  • The Beckmann rearrangement serves as a valuable alternative when the retrosynthetic analysis points towards a ketone as a more convenient starting material than a carboxylic acid or when synthesizing specific lactams.

By understanding the fundamental principles, advantages, and limitations of each method, the modern chemist is well-equipped to navigate the synthesis of N-substituted benzamides with precision and efficiency.

A Comparative Guide to Evaluating the Therapeutic Index of 2-bromo-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a cornerstone of pharmacology, providing a quantitative measure of a drug's relative safety. It represents the ratio between the dose of a drug that produces a toxic effect and the dose that elicits a desired therapeutic response.[1] A wider therapeutic window, and therefore a higher TI, is a desirable characteristic of any new chemical entity (NCE) destined for clinical application, as it signifies a greater margin of safety for the patient.[2] The calculation of the TI is a pivotal step in the preclinical evaluation of any potential therapeutic agent.[3]

This guide provides a comprehensive framework for evaluating the therapeutic index of a novel benzamide derivative, 2-bromo-N-cyclopentylbenzamide . Benzamide and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Given the therapeutic potential of this chemical class, a rigorous assessment of the safety profile of new analogues is paramount.

In this guide, we will present a hypothetical case study for this compound as a potential anticancer agent, comparing its performance against a well-established chemotherapeutic, Cisplatin . This comparative approach allows for a clear benchmarking of the novel compound's potential clinical utility.[6]

Conceptual Framework for Therapeutic Index Determination

The therapeutic index is most commonly expressed as the ratio of the dose that is toxic in 50% of a population (TD50) to the dose that is therapeutically effective in 50% of a population (ED50).[7]

TI = TD50 / ED50

A higher TI value indicates a more favorable safety profile. For instance, a drug with a TI of 10 would theoretically require a tenfold increase in its effective dose to become toxic to half of the population.

The following diagram illustrates the fundamental concept of the therapeutic index, showcasing the relationship between the desired therapeutic effect and the adverse toxic effects.

Caption: Conceptual overview of the Therapeutic Index.

A Systematic Approach to Evaluating this compound

The evaluation of a novel compound's therapeutic index is a multi-step process that begins with in vitro assays and progresses to in vivo studies in animal models.[8] This systematic approach allows for early identification of potential safety concerns and helps to refine dosage for further studies.[8]

The following diagram outlines the general workflow for determining the therapeutic index of a new chemical entity like this compound.

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation & Comparison efficacy_vitro Efficacy Assays (e.g., target-based, cell proliferation) Determine IC50 efficacy_vivo Efficacy Studies (e.g., xenograft models) Determine ED50 efficacy_vitro->efficacy_vivo Promising Efficacy toxicity_vitro Cytotoxicity Assays (e.g., MTT, LDH) Determine CC50 toxicity_vivo Toxicity Studies (e.g., acute toxicity) Determine TD50 toxicity_vitro->toxicity_vivo Acceptable Safety Profile ti_calc Calculate TI (TI = TD50 / ED50) efficacy_vivo->ti_calc toxicity_vivo->ti_calc comparison Compare with Standard (e.g., Cisplatin) ti_calc->comparison

Caption: Workflow for Therapeutic Index Determination.

In Vitro Evaluation: Efficacy and Cytotoxicity

The initial phase of TI evaluation involves in vitro assays to determine the compound's efficacy against its intended target and its general cytotoxicity against healthy cells.[9] For our hypothetical anticancer agent, this compound, we will assess its effect on a cancer cell line and a non-cancerous cell line.

Experimental Protocols

a) Cell Culture: Human colorectal carcinoma cells (HCT116) and normal human embryonic kidney cells (HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]

b) MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of this compound and the comparator, Cisplatin. Include a vehicle control (e.g., DMSO).

    • Incubate for 48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for the cancer cell line (a measure of efficacy) and the half-maximal cytotoxic concentration (CC50) for the normal cell line are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[2]

Hypothetical In Vitro Data

The following table presents hypothetical data for this compound in comparison to Cisplatin.

CompoundCell LineIC50 (µM) (Efficacy)CC50 (µM) (Cytotoxicity)In Vitro Selectivity Index (CC50/IC50)
This compound HCT1165.278.515.1
HEK293-
Cisplatin HCT1162.815.45.5
HEK293-

Interpretation of In Vitro Results:

Based on this hypothetical data, this compound demonstrates a higher in vitro selectivity index compared to Cisplatin. This suggests that it may be more selective in its action against cancer cells while having a lesser impact on healthy cells, a promising characteristic for a potential anticancer agent.

In Vivo Evaluation: Efficacy and Toxicity in Animal Models

Promising candidates from in vitro screening are then advanced to in vivo studies to evaluate their efficacy and toxicity in a whole organism.[10] For our anticancer case study, a xenograft mouse model is an appropriate choice.[11]

Experimental Protocols

a) In Vivo Efficacy Study (Xenograft Model): [11]

  • Procedure:

    • Immunocompromised mice are subcutaneously injected with HCT116 cancer cells.

    • Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, this compound at various doses, and Cisplatin at its known effective dose).

    • Drugs are administered according to a predetermined schedule (e.g., intraperitoneal injection daily for 14 days).

    • Tumor volume and body weight are measured regularly.

  • Data Analysis: The effective dose 50 (ED50) is determined as the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.[12]

b) Acute Oral Toxicity Study: [13][14]

  • Procedure:

    • Healthy rodents (e.g., rats) are used, typically females.

    • The animals are fasted overnight before the administration of the compound.

    • This compound is administered orally in a single dose at increasing concentrations to different groups of animals.

    • The animals are observed for signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: The toxic dose 50 (TD50) is determined as the dose that causes signs of toxicity in 50% of the animals. In some studies, the lethal dose 50 (LD50) is used, which is the dose that causes mortality in 50% of the animals.[1]

Hypothetical In Vivo Data and Therapeutic Index Calculation

The following table presents hypothetical in vivo data and the calculated therapeutic index for this compound in comparison to Cisplatin.

CompoundED50 (mg/kg) (Efficacy)TD50 (mg/kg) (Toxicity)Therapeutic Index (TI = TD50/ED50)
This compound 2545018
Cisplatin 5153

Interpretation of In Vivo Results:

The hypothetical in vivo data suggests that this compound has a significantly wider therapeutic window (TI = 18) compared to Cisplatin (TI = 3). This indicates a much larger margin of safety between the dose required for anticancer activity and the dose that produces toxic side effects.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for the systematic evaluation of the therapeutic index of a novel compound, this compound. The presented data, if obtained in real-world experiments, would strongly support the further development of this compound as a promising anticancer agent with a superior safety profile compared to the standard chemotherapeutic, Cisplatin.

The journey of a drug from the laboratory to the clinic is long and arduous. A favorable therapeutic index is a critical early indicator of a compound's potential for success. The methodologies outlined in this guide, from in vitro cytotoxicity and efficacy assays to in vivo animal studies, represent the foundational steps in this process.

Future research on this compound would involve more extensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and investigation into its precise mechanism of action. These further studies are essential to build a robust data package for an Investigational New Drug (IND) application and the eventual initiation of clinical trials.

References

Confirming Target Engagement of 2-bromo-N-cyclopentylbenzamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of preclinical development. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for confirming the target engagement of a novel benzamide derivative, 2-bromo-N-cyclopentylbenzamide. While the specific biological target of this compound is yet to be fully elucidated, this document will serve as a practical roadmap for researchers and drug development professionals to rigorously characterize its cellular interactions. We will explore a suite of powerful techniques, presenting not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating and robust scientific narrative.

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets including G-protein coupled receptors (GPCRs) and various enzymes.[1][2] For the purpose of this guide, we will hypothesize that this compound has been identified as a potential inhibitor of a cellular kinase, a common target class for such scaffolds.[3][4] This case study will illustrate how to navigate the process of target engagement confirmation, from initial validation to detailed biophysical characterization.

I. The Imperative of Cellular Target Engagement

Before embarking on a costly and time-consuming drug development campaign, it is paramount to ascertain that a candidate molecule physically interacts with its intended target in a physiologically relevant environment. Failure to do so can lead to misleading structure-activity relationships (SAR) and, ultimately, clinical attrition. The methods detailed herein are designed to provide direct and indirect evidence of this critical interaction, each offering unique advantages and insights.

II. Comparative Analysis of Target Engagement Methodologies

We will now delve into a comparative analysis of four powerful techniques for confirming the cellular target engagement of this compound:

  • Cellular Thermal Shift Assay (CETSA®): A gold-standard for confirming in-cell target binding.

  • Kinobeads Competition Binding Assay: For profiling kinase inhibitor selectivity and affinity.

  • Surface Plasmon Resonance (SPR): A label-free method for real-time kinetic analysis.

  • Isothermal Titration Calorimetry (ITC): For a detailed thermodynamic understanding of the binding event.

A. Cellular Thermal Shift Assay (CETSA®): The Litmus Test for In-Cell Binding

CETSA is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in intact cells or cell lysates.[5][6] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[7]

Expertise & Experience: The beauty of CETSA lies in its physiological relevance. By performing the assay in intact cells, we account for factors like cell permeability and intracellular metabolism, providing a more accurate picture of target engagement than in vitro assays using purified proteins.[6][8]

Hypothetical Experimental Data for this compound using CETSA

CompoundTarget KinaseApparent Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)Kinase X52.5-
This compound (10 µM) Kinase X 58.2 +5.7
Alternative 1 (10 µM)Kinase X55.1+2.6
Alternative 2 (10 µM)Kinase X52.8+0.3

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 1-4 hours).[5]

  • Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer containing protease inhibitors and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[5]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[5]

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of the target kinase in the soluble fraction by Western blotting using a specific primary antibody.[9]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[10]

Trustworthiness: The inclusion of a vehicle control is critical for establishing the baseline thermal stability of the target protein. Furthermore, demonstrating a dose-dependent thermal shift provides strong evidence for a specific interaction.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Fractionation cluster_analysis Analysis A Plate Cells B Treat with Compound A->B C Harvest & Aliquot B->C D Heat Gradient C->D E Freeze-Thaw Lysis D->E F Centrifugation E->F G Western Blot F->G H Data Analysis G->H

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

B. Kinobeads Competition Binding Assay: Profiling the Kinome

For compounds targeting kinases, the Kinobeads assay is a powerful chemoproteomic tool for both target identification and selectivity profiling.[3][11] This method utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[12]

Expertise & Experience: The Kinobeads assay provides a competitive advantage by allowing the assessment of a compound's binding affinity to numerous kinases simultaneously in a native cellular context.[12] This is invaluable for identifying potential off-targets early in the discovery process.

Hypothetical Experimental Data for this compound using Kinobeads

CompoundTarget KinaseApparent Dissociation Constant (Kdapp) (nM)Off-Target Kinase Y (Kdapp) (nM)
This compound Kinase X 85 >10,000
Alternative 1Kinase X2501,500
Alternative 2Kinase X1,200800

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare cell lysates from the desired cell line.

  • Compound Incubation: Incubate the cell lysates with a range of concentrations of this compound or a vehicle control.[11]

  • Kinobeads Enrichment: Add the Kinobeads to the lysates and incubate to allow for the binding of kinases not occupied by the test compound.

  • Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the beads in the presence of the compound to calculate the apparent dissociation constants (Kdapp).[11]

Trustworthiness: The use of a vehicle control and multiple compound concentrations allows for the generation of robust dose-response curves, ensuring the reliability of the calculated affinities.

Visualization: Kinobeads Workflow

Kinobeads_Workflow cluster_incubation Lysate Incubation cluster_enrichment Kinase Enrichment cluster_analysis Proteomic Analysis cluster_data Data Analysis A Cell Lysate B Add Compound A->B C Add Kinobeads B->C D Wash Beads C->D E Elute Kinases D->E F LC-MS/MS E->F G Calculate Kd F->G H Selectivity Profile G->H

Caption: Workflow for Kinobeads competition binding assay.

C. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical biosensing technique that provides real-time data on the kinetics and affinity of molecular interactions.[13][14] In a typical experiment, the target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface.

Expertise & Experience: SPR is particularly valuable for its ability to provide not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.[15] This detailed kinetic information can be crucial for understanding the mechanism of action and for lead optimization.

Hypothetical Experimental Data for this compound using SPR

CompoundTarget KinaseKD (nM)ka (1/Ms)kd (1/s)
This compound Kinase X 75 1.2 x 105 9.0 x 10-3
Alternative 1Kinase X3205.5 x 1041.8 x 10-2
Alternative 2Kinase X15002.1 x 1043.2 x 10-2

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Immobilize the purified target kinase onto a suitable sensor chip.[16]

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor surface and monitor the binding response in real-time.[16]

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.[17]

Trustworthiness: Proper referencing, including a blank channel and buffer-only injections, is essential to correct for non-specific binding and instrument drift, ensuring high-quality, reliable data.

Visualization: SPR Sensorgram

SPR_Sensorgram cluster_sensorgram SPR Sensorgram A Response (RU) B Time (s) C D C->D Association E D->E Steady-state F E->F Dissociation G H G->H Association I H->I Steady-state J I->J Dissociation

Caption: A representative SPR sensorgram showing association and dissociation phases.

D. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[18] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[19]

Expertise & Experience: ITC is considered the gold standard for characterizing binding interactions because it is a direct measurement of the heat of binding and does not rely on any secondary labels or reporters.[19] The thermodynamic data it provides can offer deep insights into the driving forces of the interaction.

Hypothetical Experimental Data for this compound using ITC

CompoundTarget KinaseKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound Kinase X 95 -8.5 -1.2
Alternative 1Kinase X410-6.2-2.8
Alternative 2Kinase X1800-4.5-4.1

Experimental Protocol: ITC Experiment

  • Sample Preparation: Prepare solutions of the purified target kinase and this compound in the same buffer to minimize heats of dilution.[20]

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe.[21]

  • Titration: Inject small aliquots of the compound solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[20]

Trustworthiness: Performing a control experiment by titrating the compound into the buffer alone is crucial to determine the heat of dilution, which must be subtracted from the experimental data for accurate analysis.[20]

Visualization: ITC Binding Isotherm

ITC_Isotherm cluster_isotherm ITC Binding Isotherm cluster_binding_curve Binding Curve A Heat Rate (µcal/sec) B Time (min) C D C->D Injection 1 E D->E Injection 2 F E->F ... G F->G Injection n H kcal/mole of injectant I Molar Ratio J K J->K Binding Isotherm L K->L Binding Isotherm M L->M Binding Isotherm

Caption: Representative ITC data showing the raw heat pulses and the integrated binding isotherm.

III. Synthesis and Conclusion

Confirming the cellular target engagement of a novel compound like this compound is a multi-faceted process that requires a thoughtful and rigorous experimental approach. This guide has provided a comparative overview of four powerful techniques, each offering a unique window into the molecular interactions of a drug candidate.

  • CETSA serves as an indispensable initial screen to confirm direct target binding in a cellular environment.

  • Kinobeads offers a broader perspective on selectivity, which is critical for kinase inhibitors.

  • SPR provides a detailed kinetic profile of the binding event, which is invaluable for lead optimization.

  • ITC delivers a comprehensive thermodynamic signature of the interaction, revealing the fundamental forces driving binding.

By employing a combination of these orthogonal approaches, researchers can build a compelling and self-validating case for the on-target activity of this compound, paving the way for its further development as a potential therapeutic agent. The choice of which methods to employ, and in what order, will depend on the specific research question and the available resources. However, the principles of scientific integrity and logical, self-validating experimental design outlined in this guide will remain constant.

IV. References

  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. 5

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. --INVALID-LINK--

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. --INVALID-LINK--

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/](--INVALID-LINK-- mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. --INVALID-LINK--

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC - PubMed Central. --INVALID-LINK--

  • Isothermal Titration Calorimetry (ITC) - Protocols.io. --INVALID-LINK--

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. --INVALID-LINK--

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. - R Discovery. --INVALID-LINK--

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. --INVALID-LINK--

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. --INVALID-LINK--

  • Large and Small Molecule Screening by SPR | Bio-Rad. --INVALID-LINK--

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. --INVALID-LINK--

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. --INVALID-LINK--

  • Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate. --INVALID-LINK--

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. --INVALID-LINK--

  • Biacore SPR for small-molecule discovery - Cytiva Life Sciences. --INVALID-LINK--

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne. --INVALID-LINK--

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). --INVALID-LINK--

  • Revealing kinase inhibitor mechanisms: ITC leads the way - Malvern Panalytical. --INVALID-LINK--

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - NIH. --INVALID-LINK--

  • Known Biological Targets of Substituted Benzamide Compounds: An In-depth Technical Guide - Benchchem. --INVALID-LINK--

  • Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues - Benchchem. --INVALID-LINK--

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. --INVALID-LINK--

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. --INVALID-LINK--

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. --INVALID-LINK--

  • Isothermal Titration Calorimetry (ITC) - Yale CBIC - YouTube. --INVALID-LINK--

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. --INVALID-LINK--

  • Technical Support Center: Strategies for Minimizing Off-Target Effects of Benzamide and Thiobenzamide Derivatives - Benchchem. --INVALID-LINK--

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. --INVALID-LINK--

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. --INVALID-LINK--

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - NIH. --INVALID-LINK--

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. --INVALID-LINK--

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. --INVALID-LINK--

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. --INVALID-LINK--

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). --INVALID-LINK--

  • Planning your ITC Experiment. --INVALID-LINK--

  • structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors - Benchchem. --INVALID-LINK--

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. --INVALID-LINK--

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. --INVALID-LINK--

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. --INVALID-LINK--

  • Protocol for LDS-1129 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na. --INVALID-LINK--

  • Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Arne Sc - TA Instruments. --INVALID-LINK--

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. --INVALID-LINK--

  • Kinase Profiling Inhibitor Database. --INVALID-LINK--

References

Safety Operating Guide

Proper Disposal of 2-bromo-N-cyclopentylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-bromo-N-cyclopentylbenzamide. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure safe handling and environmental compliance. The procedures outlined are grounded in established chemical principles and regulatory standards, reflecting a commitment to laboratory safety and scientific integrity.

Understanding the Compound: Hazards and Regulatory Context

As a brominated organic compound, this compound falls under regulations for halogenated organic waste. In the United States, the Environmental Protection Agency (EPA) regulates such waste streams, and it is crucial to follow these guidelines to avoid environmental contamination and ensure legal compliance. A primary principle is the strict segregation of halogenated from non-halogenated waste.

Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[1][2] Some can also form toxic byproducts like polybrominated dibenzodioxins or dibenzofurans under high temperatures, such as improper incineration.[3][4] This underscores the importance of proper disposal procedures.

Key Hazard and Regulatory Data
ParameterInformationSource
Anticipated Hazards Skin irritation, serious eye irritation, respiratory irritation.[Derived from similar compounds]
Waste Classification Halogenated Organic Waste.[2]
EPA Regulations Governed by RCRA for hazardous waste. Must be segregated.[EPA Guidelines]
Environmental Concerns Potential for persistence, bioaccumulation, and formation of toxic combustion byproducts.[1][2][3][4]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Standard Disposal Procedure: Segregation and Collection

This is the primary and most recommended disposal method for this compound in a laboratory setting. It prioritizes safety and compliance by entrusting the ultimate disposal to certified professionals.

Step-by-Step Protocol:

  • Waste Segregation: It is imperative to segregate this compound waste from all other waste streams, especially non-halogenated organic waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."

    • The container must be chemically compatible with the compound. Glass or high-density polyethylene (HDPE) are generally suitable.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An approximate concentration or quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area.

    • Keep the container away from incompatible materials, heat sources, and direct sunlight.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_procedure Standard Disposal Procedure cluster_final Final Disposition Prep Don Appropriate PPE WorkArea Work in Chemical Fume Hood Prep->WorkArea Location Segregate Segregate as Halogenated Waste WorkArea->Segregate Initiate Disposal Container Use Labeled, Compatible Container Segregate->Container Label Label with 'Hazardous Waste' and Chemical Name Container->Label Store Store in Secondary Containment Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS ProfessionalDisposal Professional Waste Management Disposal ContactEHS->ProfessionalDisposal Handover NeutralizationLogic cluster_input Input Waste cluster_process Alkaline Hydrolysis cluster_output Output Products cluster_final_disposal Final Disposal Waste This compound Dissolve Dissolve in Dioxane/Methanol Waste->Dissolve AddBase Add 4N NaOH in Methanol Dissolve->AddBase Monitor Monitor Reaction (e.g., TLC) AddBase->Monitor Neutralize Neutralize with Dilute Acid Monitor->Neutralize Upon Completion Products Sodium 2-bromobenzoate + Cyclopentylamine Hydrochloride Neutralize->Products Collect Collect in Halogenated Waste Container Products->Collect EHS Dispose via EHS Collect->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.